Dexrazoxane (Hydrochloride)
Description
BenchChem offers high-quality Dexrazoxane (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexrazoxane (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.2ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJFHOXVLTVWCQ-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dexrazoxane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexrazoxane (B1684449) hydrochloride is a critical cardioprotective agent employed to mitigate the cardiotoxic effects of anthracycline chemotherapy.[1][2][3] Its mechanism of action is multifaceted, primarily revolving around two key functions: the chelation of iron and the inhibition of topoisomerase II.[4] Initially, its cardioprotective effects were attributed to its hydrolysis product, ADR-925, a potent iron chelator that prevents the formation of anthracycline-iron complexes and subsequent reactive oxygen species (ROS) generation.[3][4] However, emerging evidence strongly suggests that its role as a catalytic inhibitor of topoisomerase IIβ (TOP2B) is the predominant mechanism for preventing anthracycline-induced cardiotoxicity.[5][6] This guide delves into the intricate molecular pathways, presents quantitative data, details experimental protocols, and provides visual diagrams to offer a comprehensive understanding of dexrazoxane's mechanism of action.
Introduction to Dexrazoxane Hydrochloride
Dexrazoxane (ICRF-187) is a synthetic bisdioxopiperazine compound, structurally analogous to the iron chelator ethylenediaminetetraacetic acid (EDTA).[7] Unlike EDTA, dexrazoxane is lipophilic and readily crosses cell membranes.[2][7] It is the only FDA-approved drug for reducing the incidence and severity of cardiomyopathy associated with doxorubicin (B1662922) administration in patients with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/m² and who would benefit from continued doxorubicin therapy.[2] It is also indicated for the treatment of anthracycline extravasation.[2][3] While initially developed as an antineoplastic agent, its profound cardioprotective properties have become its primary clinical application.[8]
The Dual Mechanism of Action of Dexrazoxane
The therapeutic effects of dexrazoxane stem from a sophisticated interplay between two primary mechanisms: inhibition of topoisomerase II and iron chelation.
Inhibition of Topoisomerase II
A growing body of evidence points to the inhibition of topoisomerase II as the principal mechanism behind dexrazoxane's cardioprotective effects.[5][6]
-
Topoisomerase II and Anthracycline-Induced Cardiotoxicity: Anthracyclines, such as doxorubicin, exert their anticancer effects by poisoning topoisomerase IIα (TOP2A) in rapidly dividing cancer cells, leading to DNA double-strand breaks and apoptosis.[9] However, in cardiomyocytes, which have low levels of TOP2A and higher levels of topoisomerase IIβ (TOP2B), doxorubicin's interaction with TOP2B is believed to be a major cause of cardiotoxicity.[10] This interaction leads to TOP2B-mediated DNA double-strand breaks, resulting in mitochondrial dysfunction and cardiomyocyte death.[10]
-
Dexrazoxane as a Catalytic Inhibitor: Dexrazoxane acts as a catalytic inhibitor of topoisomerase II, meaning it prevents the enzyme from functioning without trapping it on the DNA in a "cleavable complex" like doxorubicin does.[7][11] By binding to topoisomerase II, dexrazoxane locks the enzyme in a closed-clamp conformation, preventing it from binding to and cutting DNA.[9]
-
Depletion of Topoisomerase IIβ: Crucially, studies have shown that dexrazoxane leads to a significant and rapid reduction of TOP2B protein levels in cardiomyocytes.[10][11] This depletion of TOP2B is thought to be the key protective mechanism, as it removes the target for doxorubicin-induced damage in the heart.[5][10] The reduction of TOP2B levels is greatest when the protective effect of dexrazoxane against doxorubicin-induced myocyte damage is maximal.[11]
Iron Chelation and Cardioprotection
The iron chelation hypothesis was the initial explanation for dexrazoxane's cardioprotective action.[4][12]
-
Role of Iron in Anthracycline Cardiotoxicity: Anthracyclines can form complexes with intracellular iron, which then catalyze the generation of highly reactive oxygen species (ROS) through redox cycling.[4][12] The heart is particularly susceptible to this oxidative stress due to its high metabolic rate and relatively low levels of antioxidant enzymes.[13] This ROS-mediated damage to cellular components, including lipids, proteins, and DNA, contributes significantly to cardiotoxicity.[4]
-
Dexrazoxane as a Prodrug for an Iron Chelator: Dexrazoxane is a prodrug that, upon entering the cell, is hydrolyzed to its open-ring, EDTA-like metabolite, ADR-925.[3][7] ADR-925 is a potent iron chelator that can bind to free or loosely bound intracellular iron, thereby preventing the formation of the toxic anthracycline-iron complexes and subsequent ROS production.[4][14]
-
Controversy and Evolving Understanding: While the iron chelation mechanism is well-established in vitro, recent studies have challenged its primacy in vivo.[5][6] Experiments have shown that the direct administration of ADR-925 does not protect cardiomyocytes from anthracycline toxicity, whereas dexrazoxane does.[5][14] This suggests that while iron chelation may play a role, the parent compound's effect on TOP2B is likely the more critical cardioprotective mechanism.[5][6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and Dexrazoxane Intervention
Caption: Doxorubicin-induced cardiotoxicity pathways and dexrazoxane's dual-mechanism intervention.
Experimental Workflow: Assessing Cardioprotection in Neonatal Rat Cardiomyocytes
Caption: Workflow for in vitro assessment of dexrazoxane's cardioprotective effects.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Dexrazoxane:Doxorubicin Dosage Ratio | 10:1 (e.g., 500 mg/m² : 50 mg/m²) | Recommended clinical dosage for cardioprotection. | [2][3] |
| ADR-925 Iron Binding Constants | Fe²⁺: 10¹⁰ M⁻¹; Fe³⁺: 10¹⁸.² M⁻¹ | Demonstrates the strong iron-chelating capacity of the active metabolite. | [14] |
| Dexrazoxane Protective Concentration (in vitro) | 10–100 µmol/L | Effective concentration range for protecting neonatal ventricular cardiomyocytes from anthracycline toxicity. | [5] |
| Reduction in Congestive Heart Failure Incidence | ~80% | Observed in cancer patients treated with anthracyclines and co-administered dexrazoxane. | [9] |
Experimental Protocols
Topoisomerase IIβ Depletion Assay in Primary Neonatal Rat Myocytes
-
Cell Culture: Primary neonatal rat cardiac myocytes are isolated and cultured according to standard protocols.[11]
-
Treatment: Myocytes are treated with a topoisomerase IIβ inhibitory concentration of dexrazoxane for varying time points (e.g., 0, 2, 4, 8, 24 hours).[11] A vehicle control is also included.
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for topoisomerase IIβ. A secondary antibody conjugated to horseradish peroxidase is then used for detection via chemiluminescence.[9]
-
Analysis: The intensity of the bands corresponding to topoisomerase IIβ is quantified and normalized to a loading control (e.g., GAPDH) to determine the relative protein levels at each time point.[9]
Intracellular Iron Chelation Assay using Calcein (B42510)
-
Principle: Calcein is a fluorescent dye that is quenched upon binding to iron. An increase in fluorescence indicates the displacement of iron from the calcein-iron complex by a chelating agent.[14]
-
Cell Loading: Cultured cardiomyocytes are loaded with calcein-acetoxymethyl (calcein-AM), a cell-permeant version of the dye. Once inside the cell, esterases cleave the AM group, trapping the fluorescent calcein.
-
Treatment: Cells are then treated with dexrazoxane, its metabolites (including ADR-925), or a vehicle control.[14]
-
Fluorescence Measurement: The fluorescence intensity of the cells is measured over time using a fluorescence microscope or a plate reader.
-
Analysis: An increase in calcein fluorescence in treated cells compared to control cells indicates that the compound has entered the cell and is chelating intracellular iron.[14]
Conclusion and Future Directions
The understanding of dexrazoxane hydrochloride's mechanism of action has evolved significantly. While iron chelation by its metabolite ADR-925 contributes to its protective effects, the current paradigm strongly supports the inhibition and subsequent depletion of topoisomerase IIβ in cardiomyocytes as the primary cardioprotective mechanism.[5][6][10] This insight explains why other iron chelators have failed to show similar clinical efficacy.[5]
Future research should focus on further elucidating the downstream effects of TOP2B depletion in cardiomyocytes and exploring the potential for developing more selective TOP2B inhibitors with improved safety profiles. Additionally, investigating the interplay between the topoisomerase II inhibition and iron chelation mechanisms could reveal synergistic effects and inform the development of novel cardioprotective strategies for patients undergoing anthracycline-based chemotherapy.
References
- 1. youtube.com [youtube.com]
- 2. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Dexrazoxane Hydrochloride used for? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I trials of dexrazoxane and other potential applications for the agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dexrazoxane may prevent doxorubicin-induced DNA damage via depleting both topoisomerase II isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
The Discovery and History of Dexrazoxane: A Technical Guide
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrazoxane (B1684449) is a crucial cardioprotective agent employed to counteract the cardiotoxic side effects of anthracycline chemotherapy and to manage cases of anthracycline extravasation.[1] This technical guide offers a thorough examination of the discovery, historical development, mechanism of action, and clinical progression of dexrazoxane. It emphasizes key experimental data and methodologies that have been fundamental to our understanding of this significant therapeutic agent.
The Genesis of Dexrazoxane: From Chemotherapy to Cardioprotection
Dexrazoxane, with the chemical name (S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione, was first synthesized in 1972.[2] It was initially explored as a potential chemotherapeutic drug due to its structural resemblance to the anticancer agent razoxane. However, its efficacy as a cytotoxic agent was found to be limited.
The trajectory of dexrazoxane's development was significantly altered by the groundbreaking research of Dr. Eugene Herman and his team throughout the 1970s.[3][4] Their preclinical investigations revealed the remarkable capacity of dexrazoxane to shield against the dose-limiting cardiotoxicity associated with anthracyclines, a prominent class of chemotherapy drugs. This pivotal discovery led to the repositioning of dexrazoxane from a potential antineoplastic drug to a dedicated cardioprotective agent.[3]
Synthesis of Dexrazoxane
The synthesis of dexrazoxane can be achieved through various chemical routes. A prevalent method involves the following key stages:
-
Formation of (S)-1,2-diaminopropane-tetraacetic acid: This is typically accomplished by reacting (S)-1,2-diaminopropane with a haloacetic acid derivative in a basic medium.
-
Cyclization to create the piperazinedione rings: The resulting tetraacetic acid derivative undergoes cyclization to form the characteristic dual piperazinedione rings of dexrazoxane. This step is often facilitated by a dehydrating agent or through heating with an ammonia (B1221849) source like formamide (B127407) or urea.[2]
A general synthetic pathway can be described as:
-
The reaction of (S)-1,2-diaminopropane with ethyl bromoacetate (B1195939) in the presence of a base to produce a tetraester intermediate.
-
Subsequent cyclization of this intermediate with an ammonia source under elevated temperatures to yield dexrazoxane.
The purity of the final product is commonly verified using High-Performance Liquid Chromatography (HPLC).
Unraveling the Mechanism of Action
The protective properties of dexrazoxane are primarily ascribed to a dual mechanism: iron chelation and the inhibition of topoisomerase II .
Iron Chelation and Mitigation of Oxidative Stress
A significant contributor to anthracycline-induced cardiotoxicity is the generation of reactive oxygen species (ROS) catalyzed by iron-anthracycline complexes.[5] Dexrazoxane functions as a prodrug, undergoing intracellular hydrolysis to form its active, open-ring metabolite, ADR-925 .[6][7] Structurally similar to EDTA, ADR-925 is a potent chelator of iron.[7]
By binding to intracellular iron, ADR-925 obstructs the formation of toxic iron-anthracycline complexes. This action curtails the production of harmful ROS within cardiomyocytes, thereby reducing oxidative stress and preventing subsequent cellular damage.[5]
The following diagram outlines the proposed mechanism of iron chelation:
Iron Chelation Mechanism of Dexrazoxane.
Topoisomerase II Inhibition
More recent studies have highlighted the interaction of dexrazoxane with topoisomerase IIβ (TOP2B) as a vital element of its cardioprotective function.[8] Anthracyclines act as topoisomerase II poisons, stabilizing the TOP2-DNA cleavage complex, which results in DNA double-strand breaks and subsequent apoptosis.
Dexrazoxane serves as a catalytic inhibitor of TOP2B. It is theorized that by binding to TOP2B, dexrazoxane hinders the anthracycline-mediated stabilization of the cleavage complex, thereby diminishing DNA damage in cardiomyocytes.[8]
The signaling pathway for TOP2B inhibition is illustrated below:
Topoisomerase IIβ Inhibition by Dexrazoxane.
Preclinical Evaluation
Comprehensive preclinical investigations in a range of animal models were crucial in confirming the cardioprotective properties of dexrazoxane.
Animal Models for Anthracycline-Induced Cardiotoxicity
Mice, rats, and rabbits are frequently utilized as animal models for these studies. Cardiotoxicity is generally induced through the administration of doxorubicin (B1662922) or other anthracyclines.
Table 1: Preclinical Models of Doxorubicin-Induced Cardiotoxicity
| Animal Model | Doxorubicin Dosing Regimen | Key Pathological Features |
| Mouse | 3-4 mg/kg weekly via intraperitoneal injection for up to 12 weeks | Mimics clinical progression, development of dilated cardiomyopathy |
| Rat | 1-5 mg/kg weekly via intraperitoneal or intravenous injection for 2-12 weeks | Progressive decline in cardiac function, myocardial fibrosis |
| Rabbit | 1.0 mg/kg twice weekly via intravenous injection for 4-8 weeks | Severe myocardial histological changes |
Significant Preclinical Outcomes
Preclinical research demonstrated that dexrazoxane, when given before anthracyclines, markedly decreased the indicators of cardiotoxicity without affecting the antitumor effectiveness of the chemotherapy.[1]
Table 2: Summary of Key Preclinical Efficacy Data
| Animal Model | Dexrazoxane:Anthracycline Dose Ratio | Outcome |
| Mouse | 10:1 to 20:1 (for doxorubicin) | 90% reduction in the incidence of moderate to severe cardiomyopathy[1] |
| Rat | 10:1 (for doxorubicin) | Cardioprotective effects evident for more than 6 months after completion of doxorubicin dosing[1] |
| Mouse | N/A (single systemic dose) | 96% reduction in doxorubicin-induced extravasation lesions[9] |
Clinical Advancement
The encouraging results from preclinical studies led to clinical trials designed to assess the safety and efficacy of dexrazoxane in patients with cancer.
Cardioprotection in Anthracycline-Based Chemotherapy
Multiple Phase III clinical trials have substantiated the cardioprotective advantages of dexrazoxane in individuals undergoing chemotherapy with anthracyclines.
Table 3: Key Phase III Clinical Trial Data for Cardioprotection
| Trial Designation/Reference | Patient Population | Treatment Arms | Key Findings |
| Swain et al. (1997) / NCT00345139 | Advanced breast cancer | Doxorubicin + Fluorouracil + Cyclophosphamide (FAC) with or without dexrazoxane | Significantly fewer cardiac events (13% vs. 39%, p < 0.001) and a lower incidence of congestive heart failure (1% vs. 11%, p < 0.05) in the dexrazoxane group. No impact on tumor response rate.[10][11] |
| Lopez et al. (1998) | Advanced breast cancer and soft tissue sarcomas | Epirubicin-based chemotherapy with or without dexrazoxane | Incidence of cardiotoxicity was significantly lower in the dexrazoxane group (7%) compared to the control group (24%, p = 0.01).[12] |
| Wexler et al. (1996) | Pediatric patients with Ewing's sarcoma | Doxorubicin-based chemotherapy with or without dexrazoxane | 22% subclinical cardiotoxicity in the dexrazoxane group versus 67% in the control group.[12] |
Management of Anthracycline Extravasation
Dexrazoxane is also sanctioned for the treatment of extravasation, a serious complication where vesicant chemotherapy drugs leak into the surrounding tissues.
Table 4: Clinical Trial Data for Anthracycline Extravasation
| Trial Designation/Reference | Patient Population | Treatment Protocol | Key Findings |
| Mouridsen et al. (2007) | Patients with biopsy-verified anthracycline extravasation | Dexrazoxane 1000 mg/m² on day 1 and 2, and 500 mg/m² on day 3, administered intravenously. | In 53 out of 54 assessable patients (98.2%), the treatment prevented surgery-requiring necrosis.[13] Only one patient (1.8%) required surgical debridement.[13] 71% of patients were able to continue their scheduled chemotherapy without postponement.[13] |
Experimental Methodologies
Topoisomerase II Relaxation Assay
This assay is used to measure the ability of topoisomerase II to relax supercoiled DNA and to assess the inhibitory effects of compounds like dexrazoxane.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase IIα or IIβ enzyme
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP solution (20 mM)
-
Dexrazoxane solution at various concentrations
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or an alternative DNA stain
-
Electrophoresis equipment
-
UV transilluminator and gel imaging system
Procedure:
-
Set up reaction mixtures on ice. For a 20 µL reaction, combine:
-
Nuclease-free water to reach the final volume
-
2 µL of 10x Topoisomerase II reaction buffer
-
2 µL of 10x ATP solution
-
200 ng of supercoiled plasmid DNA
-
Dexrazoxane or a vehicle control at the desired concentration
-
-
Add 1-2 units of the topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 4 µL of stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis at a constant voltage.
-
Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.
-
Analyze the results: Supercoiled DNA moves faster through the gel than relaxed DNA. Inhibition of topoisomerase II activity is indicated by a greater proportion of supercoiled DNA.
Evaluation of Doxorubicin-Induced Cardiotoxicity in a Rat Model
This protocol details a standard method for inducing and assessing cardiotoxicity in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Doxorubicin hydrochloride
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Echocardiography system with a high-frequency probe
-
Supplies for blood collection
-
10% Formalin for tissue fixation
-
Reagents and equipment for histology processing
-
Microscope
Procedure:
-
Doxorubicin Administration:
-
Allow rats to acclimatize for at least one week.
-
Prepare a sterile doxorubicin solution in saline.
-
Administer doxorubicin at 2.5 mg/kg via intraperitoneal injection twice weekly for 4 weeks (total cumulative dose of 20 mg/kg). The control group should receive saline injections.
-
-
Monitoring:
-
Regularly monitor the body weight, food and water consumption, and general health of the animals.
-
-
Cardiac Function Assessment (Echocardiography):
-
Conduct echocardiography at the beginning of the study and at the end of the treatment period.
-
Lightly anesthetize the rats.
-
Obtain M-mode images from the parasternal short-axis view.
-
Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Biomarker Analysis:
-
Process the blood to obtain serum or plasma.
-
Quantify cardiac troponin I (cTnI) or T (cTnT) levels using an ELISA kit.
-
Histopathological Examination:
-
Euthanize the animals and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin.
-
Process the tissue, embed it in paraffin, and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E) to look for signs of myocardial damage, such as myocyte vacuolization, loss of myofibrils, and fibrosis.
-
The following diagram illustrates the experimental workflow for assessing cardiotoxicity:
Experimental Workflow for Assessing Cardiotoxicity.
Pharmacokinetics
A clear understanding of the pharmacokinetic profile of dexrazoxane and its active metabolite is essential for its effective clinical application.
Table 5: Human Pharmacokinetic Parameters of Dexrazoxane
| Parameter | Value |
| Administration Route | Intravenous infusion |
| Half-life (t½) | 2-4 hours |
| Volume of Distribution (Vd) | 29-90 L |
| Clearance (CL) | 13.8 L/h |
| Primary Elimination Route | Renal (42-48% as unchanged drug) |
| Protein Binding | < 2% |
Important Note: The clearance of dexrazoxane is reduced in patients with impaired renal function. A 50% dose reduction is advised for individuals with a creatinine (B1669602) clearance of less than 40 mL/min.
Conclusion
Dexrazoxane has a compelling history, evolving from its initial investigation as a potential anticancer drug to its establishment as a unique cardioprotective agent and a treatment for anthracycline extravasation. Its dual mechanism of action, encompassing iron chelation and topoisomerase IIβ inhibition, offers a strong defense against cellular damage induced by anthracyclines. The vast body of preclinical and clinical research supports its significance in contemporary oncology, enabling the safer application of a vital class of chemotherapeutic drugs. Ongoing research into its precise molecular interactions and the creation of new analogs remains a vibrant field of study.
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. CN114685383B - Preparation method of dexrazoxane - Google Patents [patents.google.com]
- 3. Dexrazoxane synthesis - chemicalbook [chemicalbook.com]
- 4. Treatment of anthracycline extravasation in mice with dexrazoxane with or without DMSO and hydrocortisone - ProQuest [proquest.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN102952088B - Preparation method of dexrazoxane - Google Patents [patents.google.com]
- 10. Treatment of anthracycline extravasation in mice with dexrazoxane with or without DMSO and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. topogen.com [topogen.com]
- 13. Development of LC-MS/MS method for the simultaneous analysis of the cardioprotective drug dexrazoxane and its metabolite ADR-925 in isolated cardiomyocytes and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexrazoxane: A Technical Guide to its Function as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexrazoxane (B1684449), a bisdioxopiperazine agent, is a crucial molecule in oncology and cardiology, primarily recognized for its role as a topoisomerase II (TOP2) inhibitor. This technical guide provides an in-depth exploration of the core mechanisms of dexrazoxane, its interaction with TOP2 isoforms, and the subsequent cellular responses. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Introduction
Dexrazoxane (ICRF-187) is a catalytic inhibitor of topoisomerase II, an essential enzyme that modulates DNA topology by introducing transient double-strand breaks (DSBs).[1][2] Unlike topoisomerase poisons that stabilize the cleavage complex, dexrazoxane interferes with the enzyme's catalytic cycle.[3] It is the only clinically approved agent to mitigate cardiotoxicity induced by anthracyclines, a class of potent anticancer drugs.[4][5] The prevailing hypothesis for its cardioprotective effect centers on its inhibition of the TOP2B isoform in cardiomyocytes, thereby preventing anthracycline-induced DNA damage.[6][7][8] However, its interaction with the TOP2A isoform, which is highly expressed in proliferating cancer cells, also contributes to its complex pharmacological profile, including potential anticancer activities and concerns about secondary malignancies.[3][9]
Mechanism of Action: Catalytic Inhibition of Topoisomerase II
Dexrazoxane functions as a catalytic inhibitor of both TOP2A and TOP2B isoforms.[1][2] It binds to the ATPase domain of the enzyme, locking it in a closed-clamp conformation around DNA.[1] This action prevents the enzyme from completing its catalytic cycle of DNA cleavage and religation, leading to a reduction in overall topoisomerase II activity. While it is not a classic "poison" that stabilizes the covalent TOP2-DNA cleavage complex, dexrazoxane treatment can lead to the accumulation of TOP2A-dependent DNA double-strand breaks.[3][10] This is thought to occur because the stalled enzyme-DNA complex can be recognized by cellular machinery as a form of DNA damage.
Isoform-Specific Effects
The differential expression and roles of TOP2A and TOP2B in various cell types are central to understanding the dual activities of dexrazoxane.
-
TOP2A: Primarily expressed in proliferating cells, TOP2A is a key target for many anticancer drugs. Dexrazoxane's inhibition of TOP2A can contribute to its cytotoxic effects in cancer cells.[3][10]
-
TOP2B: Expressed in both proliferating and quiescent cells, including terminally differentiated cardiomyocytes, TOP2B is implicated in the cardiotoxic effects of anthracyclines.[6][7] Dexrazoxane's inhibition and subsequent degradation of TOP2B is believed to be the primary mechanism of its cardioprotective effects.[6][8][11]
Quantitative Data on Dexrazoxane Activity
The following tables summarize key quantitative data regarding the inhibitory and cellular effects of dexrazoxane.
| Parameter | Value | Cell Line/System | Reference |
| TOP2A IC50 | ≈ 60 µM | Purified TOP2A (decatenation assay) | [1] |
| TOP2B IC50 | ≈ 60 µM | Purified TOP2B (decatenation assay) | [1] |
Table 1: In Vitro Inhibition of Topoisomerase II Isoforms by Dexrazoxane. This table presents the half-maximal inhibitory concentration (IC50) of dexrazoxane against purified human topoisomerase II alpha and beta, as determined by a decatenation assay.
| Cell Line | Dexrazoxane Concentration (µM) | Effect | Reference |
| HTETOP | 100 | Abolished γ-H2AX accumulation after 24h in TOP2A-depleted cells | [3] |
| HTETOP | 100 | Time-dependent decrease in TOP2A and TOP2B protein levels (starting at 3-6h) | [10] |
| Rat Neonatal Cardiomyocytes | 10 - 100 | Induced proteasomal degradation of TOP2B after 24h | [2] |
| KK-15 Granulosa Cells | 2 | Prevented doxorubicin-induced double-strand DNA damage | [12] |
Table 2: Cellular Effects of Dexrazoxane. This table highlights the concentration-dependent effects of dexrazoxane on various cellular parameters, including DNA damage markers and topoisomerase protein levels, in different cell lines.
Signaling Pathways Modulated by Dexrazoxane
Dexrazoxane-induced inhibition of topoisomerase II and the subsequent generation of DNA double-strand breaks trigger a robust DNA Damage Response (DDR).
Caption: Dexrazoxane-induced DNA damage response pathway.
This signaling cascade is initiated by the activation of the sensor kinases ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related).[3][9] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[3][9] Activation of this pathway can lead to cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.[3][9] Dexrazoxane has also been shown to induce the activating transcription factor 3 (ATF3), which plays a role in controlling p53 accumulation and the cellular response to DNA damage.[3][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of dexrazoxane.
Topoisomerase II Decatenation Assay
This biochemical assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA circles into individual monomeric forms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells | PLOS One [journals.plos.org]
- 6. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Dexrazoxane Ameliorates Doxorubicin-Induced Injury in Mouse Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Iron Chelation Properties of Dexrazoxane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexrazoxane (B1684449) (ICRF-187) is a clinically vital cardioprotective agent, uniquely approved to mitigate the dose-dependent cardiotoxicity associated with anthracycline chemotherapy, such as doxorubicin (B1662922).[1][2][3][4] For decades, its mechanism of action was primarily attributed to its function as a prodrug that, upon intracellular hydrolysis, transforms into the potent iron-chelating metabolite ADR-925.[1][5][6][7] This metabolite sequesters intracellular iron, thereby preventing the metal from participating in the generation of harmful reactive oxygen species (ROS) that damage cardiomyocytes.[3][8][9] However, a competing hypothesis has gained substantial evidence, suggesting that dexrazoxane's cardioprotective effects are mediated through its interaction with and subsequent degradation of the topoisomerase II beta (TOP2B) enzyme.[10][11][12] This guide provides a comprehensive technical overview of the iron chelation properties of dexrazoxane, detailing its mechanism of activation, the thermodynamics of iron binding, its role in mitigating oxidative stress, and the experimental protocols used to characterize these properties.
Mechanism of Action: From Prodrug to Potent Chelator
Dexrazoxane itself is a ring-closed, water-soluble analog of ethylenediaminetetraacetic acid (EDTA).[5] Its lipophilic nature allows it to readily cross cell membranes, a critical feature distinguishing it from EDTA.[2][5] Once inside the cell, dexrazoxane undergoes enzymatic and non-enzymatic hydrolysis. This process opens its two dioxopiperazine rings sequentially, first forming one-ring open intermediates before yielding the final, active chelating agent, ADR-925.[6][13][14] This conversion is rapid, with ADR-925 being detected in plasma within minutes of dexrazoxane administration in animal models.[15][16] The hydrolysis can be catalyzed by enzymes such as dihydroorotase and dihydropyrimidinase, found in the liver and cardiac myocytes, and is also promoted by the presence of metal ions like Fe²⁺ and Fe³⁺.[6][13]
Caption: Activation cascade of Dexrazoxane to its active iron-chelating form, ADR-925.
Iron Chelation and Mitigation of Oxidative Stress
The prevailing hypothesis for dexrazoxane's cardioprotection centers on the "Iron Hypothesis" of doxorubicin-induced cardiotoxicity. Doxorubicin can form a complex with intracellular iron (Fe³⁺), which then participates in redox cycling to generate superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[5] In the presence of free iron (Fe²⁺), these species can undergo the Fenton reaction to produce highly damaging hydroxyl radicals (•OH), which cause lipid peroxidation and damage to mitochondria, DNA, and other cellular components.[3]
ADR-925, as a strong iron chelator, intervenes by sequestering intracellular iron, making it unavailable for the doxorubicin-iron complex formation and subsequent redox cycling.[6][8] It effectively displaces iron from its complex with doxorubicin, thus inhibiting the generation of ROS at its source.[5][8]
Caption: Dexrazoxane's intervention in doxorubicin-induced oxidative stress.
Quantitative Data on Iron Binding
The efficacy of a chelator is defined by the stability of the complex it forms with a metal ion. Potentiometric titrations have been used to determine the formation constants (K_f) for ADR-925 with iron. These studies reveal the formation of stable, monomeric complexes.
| Chelator | Metal Ion | log K_f (Formation Constant) | Reference |
| ADR-925 | Fe³⁺ | 18.2 ± 0.1 | [7][17] |
| ADR-925 | Fe²⁺ | 10.0 | [7][14] |
| EDTA (for comparison) | Fe³⁺ | 25.1 | [7] |
| EDTA (for comparison) | Fe²⁺ | 14.3 | [7] |
Table 1: Stability Constants of ADR-925 and EDTA with Iron.
While ADR-925 is a strong iron chelator, its affinity for iron is several orders of magnitude lower than that of EDTA.[7][14] This may be a contributing factor to its favorable safety profile, as excessively strong chelation can disrupt systemic iron homeostasis. At physiological pH, the iron-ADR-925 complex can undergo dimerization, which may hinder its ability to participate in redox reactions.[17]
The Competing Hypothesis: Topoisomerase IIβ Interaction
It is critical for drug development professionals to be aware of the significant body of evidence supporting an alternative, or perhaps complementary, mechanism of action. This hypothesis posits that dexrazoxane itself, not its metabolite ADR-925, protects the heart by acting as a catalytic inhibitor of topoisomerase IIβ (TOP2B).[9][10] Anthracyclines are topoisomerase poisons, and their interaction with TOP2B in cardiomyocytes is thought to cause DNA double-strand breaks and contribute to cardiotoxicity.[11] Dexrazoxane appears to cause the degradation of TOP2B, thereby preventing doxorubicin from exerting its toxic effects on this enzyme in the heart.[11][18] Studies have shown that exogenously administered ADR-925 failed to provide cardioprotection in cellular and animal models, whereas dexrazoxane was protective, lending strong support to the TOP2B hypothesis.[12]
Experimental Protocols
Characterizing the iron chelation properties of compounds like dexrazoxane involves a variety of in vitro and cellular assays.
Protocol: Spectrophotometric Ferrous Iron Chelation Assay (Ferrozine Assay)
This assay determines the iron (Fe²⁺) chelating ability of a compound by measuring the disruption of the ferrozine-Fe²⁺ complex formation.
1. Reagent Preparation:
-
FeSO₄ Solution: Prepare a fresh 2 mM solution of ferrous sulfate (B86663) heptahydrate in deionized water.
-
Ferrozine (B1204870) Solution: Prepare a 5 mM solution of ferrozine in deionized water.
-
Test Compound: Prepare a stock solution of the test compound (e.g., ADR-925) and create serial dilutions in buffer (e.g., HEPES or PBS).
-
Positive Control: Prepare a 10 mM solution of EDTA.
2. Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound dilutions or controls.
-
Add 50 µL of the 2 mM FeSO₄ solution to each well. For background wells, add 50 µL of deionized water instead.
-
Incubate the plate at room temperature for 10 minutes to allow chelation to occur.
-
Add 100 µL of the 5 mM ferrozine solution to all wells to initiate the color-forming reaction.
-
Incubate for an additional 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
3. Data Analysis:
-
The percentage of chelating activity is calculated using the formula: % Chelating Activity = [1 - (A_sample / A_control)] * 100
-
A_sample is the absorbance of the well with the test compound.
-
A_control is the absorbance of the well without the test compound (FeSO₄ + ferrozine only).
-
The IC₅₀ value can be determined by plotting the chelating activity against the log of the compound concentration.
Caption: Workflow for the spectrophotometric Ferrozine assay.
Protocol: Cellular Labile Iron Pool (LIP) Measurement (Calcein-AM Assay)
This fluorescence-based assay measures the chelatable, redox-active iron pool within living cells using the fluorescent probe calcein.
1. Reagent Preparation:
-
Calcein-AM Stock: Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Culture: Culture cells (e.g., H9c2 cardiomyocytes) to approximately 80% confluency in a black, clear-bottom 96-well plate.
-
Test Compound: Prepare dilutions of the test compound (e.g., dexrazoxane) in cell culture medium or a suitable buffer (e.g., HBSS).
-
Positive Control: Prepare a solution of a known cell-permeable chelator (e.g., 100 µM Deferiprone).
2. Assay Procedure:
-
Wash the cultured cells once with warm buffer (e.g., HBSS).
-
Prepare a working solution of Calcein-AM (e.g., 0.5 µM) in buffer. Add 100 µL to each well and incubate for 15-30 minutes at 37°C, protected from light. This allows the non-fluorescent Calcein-AM to enter the cells and be cleaved by esterases into fluorescent calcein, which is quenched by binding to the LIP.
-
Wash the cells twice with buffer to remove extracellular calcein.
-
Add 100 µL of the test compound dilutions or controls to the respective wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) kinetically over 30-60 minutes.
3. Data Analysis:
-
An increase in fluorescence intensity over time indicates that the test compound is entering the cell and chelating iron from calcein, thereby de-quenching its fluorescence.
-
The rate of fluorescence increase is proportional to the compound's ability to chelate intracellular labile iron.
Conclusion
The iron chelation properties of dexrazoxane, mediated by its active metabolite ADR-925, represent a cornerstone of its established mechanism for preventing anthracycline-induced cardiotoxicity. By sequestering intracellular iron, ADR-925 effectively disrupts the iron-dependent production of damaging reactive oxygen species. While this model is well-supported, compelling recent evidence for a TOP2B-mediated mechanism highlights the complexity of dexrazoxane's pharmacology. For drug development professionals, a thorough understanding of both the robust iron-chelating capabilities and the topoisomerase-interactive functions of dexrazoxane is essential for the rational design of next-generation cardioprotective agents and for optimizing the clinical application of this important drug.
References
- 1. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Dexazoxane on Rat Ferroptosis in Doxorubicin-Induced Cardiomyopathy Through Regulating HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexrazoxane may prevent doxorubicin-induced DNA damage via depleting both topoisomerase II isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Metabolism of the cardioprotective drug dexrazoxane and one of its metabolites by isolated rat myocytes, hepatocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 | Semantic Scholar [semanticscholar.org]
- 17. Iron complexes of the cardioprotective agent dexrazoxane (ICRF-187) and its desmethyl derivative, ICRF-154: solid state structure, solution thermodynamics, and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prevention of Heart Failure Induced by Doxorubicin with Early Administration of Dexrazoxane (PHOENIX Study): dose response and time course of dexrazoxane-induced degradation of topoisomerase 2b - PMC [pmc.ncbi.nlm.nih.gov]
The Activation of Dexrazoxane: A Technical Guide to the Formation of ADR-925
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexrazoxane (B1684449) (ICRF-187) is a cornerstone cardioprotective agent administered to mitigate the cardiotoxic effects of anthracycline chemotherapy.[1][2][3] Traditionally considered a prodrug, its efficacy has been largely attributed to its hydrolysis product, ADR-925, a potent iron chelator structurally similar to EDTA.[4][5][6] This technical guide provides an in-depth exploration of the activation of dexrazoxane to ADR-925, detailing the chemical transformation, metabolic pathways, and analytical methodologies for its characterization. Furthermore, it delves into the evolving understanding of dexrazoxane's mechanism of action, which now encompasses both the iron-chelating properties of ADR-925 and the direct topoisomerase II beta (TOP2B) inhibitory effects of the parent molecule.[7][8][9]
The Chemical Transformation of Dexrazoxane to ADR-925
The conversion of the neutral, cell-permeable dexrazoxane to the highly polar, metal-chelating ADR-925 is a process of hydrolysis. This transformation is not a single-step reaction but proceeds through one-ring open intermediates.[5][7][9] The activation can occur through both non-enzymatic and enzymatic routes.[4] Dihydroorotase has been implicated in the enzymatic hydrolysis of dexrazoxane.
The chemical structures of dexrazoxane, its intermediates, and the final active form, ADR-925, are depicted below.
Pharmacokinetics of Dexrazoxane and ADR-925
The conversion of dexrazoxane to ADR-925 is rapid in vivo.[10][11] Studies in rats have shown that ADR-925 is detectable in plasma within five minutes of intravenous administration of dexrazoxane.[10][11] In humans, the half-life of the one-ring open intermediates is short, at 0.6 and 2.5 hours, respectively, indicating a swift metabolism.[6] Interestingly, some research suggests that the hydrolysis of dexrazoxane to ADR-925 can occur in cell media independently of the presence of cardiomyocytes, and myocardium homogenates do not appear to accelerate this conversion in vitro.[12][13] This suggests that myocardial concentrations of ADR-925 in vivo may result from its distribution from the central compartment.[12]
Table 1: Comparative Pharmacokinetic Parameters of Dexrazoxane and ADR-925
| Species | Parameter | Dexrazoxane | ADR-925 (after Dexrazoxane admin.) | Reference |
| Rat | Time to Cmax | - | 80 min | [10] |
| Rabbit | Myocardial Exposure | Higher | 5.7-fold lower than Dexrazoxane | [12] |
| Human | Half-life (intermediates) | - | 0.6 and 2.5 hours | [6] |
The Dual Mechanism of Action: A Paradigm Shift
For decades, the cardioprotective effects of dexrazoxane were primarily ascribed to the iron-chelating properties of ADR-925. The hypothesis was that ADR-925 would chelate free or loosely bound iron within cardiomyocytes, or even displace iron from anthracycline complexes, thereby preventing the formation of reactive oxygen species that damage cardiac tissue.[4][5][7]
However, recent evidence has challenged this singular view, proposing a dual mechanism of action. Studies have shown that while ADR-925 can be delivered to cardiomyocytes, it does not consistently provide protection against anthracycline-induced toxicity in vitro or in vivo.[7][8] In contrast, dexrazoxane itself has been shown to protect against this toxicity.[7][8] This has led to the "Topoisomerase II Beta Hypothesis," which posits that dexrazoxane protects the heart by interacting with and leading to the degradation of TOP2B, an enzyme implicated in anthracycline-induced DNA damage and subsequent cardiotoxicity.[7][9]
Experimental Protocols
In Vitro Conversion of Dexrazoxane to ADR-925
This protocol describes a general workflow for studying the conversion of dexrazoxane to ADR-925 in a cardiomyocyte cell culture model.
Methodology:
-
Cell Culture: Neonatal rat ventricular cardiomyocytes (NVCMs) are cultured in appropriate media.[14]
-
Incubation: Cells are incubated with a known concentration of dexrazoxane (e.g., 10-100 µmol/L).[7][8]
-
Sample Collection: At various time points, both the cell culture medium and the cells are collected.
-
Sample Preparation: For intracellular analysis, cells are lysed. Both cell lysates and media samples are treated to precipitate proteins, often with a solvent like methanol (B129727).[14]
-
Analytical Quantification: The concentrations of dexrazoxane and ADR-925 in the prepared samples are determined using a validated analytical method.
Analytical Methods for Quantification
Accurate quantification of dexrazoxane and the more polar ADR-925 is crucial for pharmacokinetic and mechanistic studies.
4.2.1. LC-MS/MS Method
A highly sensitive and specific method for the simultaneous determination of dexrazoxane and ADR-925 utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Chromatography: Separation is typically achieved on a reverse-phase column, such as a Synergi Polar-RP, using a gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and methanol.[14]
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: A mass analyzer, such as an ion trap, is used for detection and quantification.[14]
-
Validation: The method should be validated for a relevant concentration range, for example, 4-80 pmol/10^6 NVCMs for dexrazoxane and 7-70 pmol/10^6 NVCMs for ADR-925 in cardiomyocytes.[14]
4.2.2. HPLC with Fluorescence Detection
An alternative method for quantifying ADR-925 involves its complexation with a fluorescent metal ion, such as terbium(III), followed by HPLC separation and fluorescence detection.[15]
-
Complexation: ADR-925 forms a strong, fluorescent complex with terbium(III).[15]
-
Chromatography: The complex is separated on a C18 reversed-phase column with an isocratic eluent containing methanol and an ion-pairing reagent like 1-heptanesulfonate.[15]
-
Detection: Fluorescence is monitored with excitation and emission wavelengths of approximately 200 nm and 544 nm, respectively.[15] This method offers a lower limit of detection (around 25 pmol) compared to UV-Vis absorbance detection.[15]
Conclusion
The activation of the prodrug dexrazoxane to its iron-chelating metabolite, ADR-925, is a rapid process involving hydrolysis through one-ring open intermediates. While the cardioprotective mechanism of dexrazoxane was historically attributed solely to the iron-chelating activity of ADR-925, recent research has unveiled a more complex, dual mechanism of action. This now includes the direct role of the parent dexrazoxane molecule in modulating topoisomerase II beta. This evolving understanding has significant implications for the development of future cardioprotective strategies. The experimental protocols and analytical methods detailed herein provide a framework for researchers to further investigate the intricate pharmacology of dexrazoxane and its metabolites.
References
- 1. Dexrazoxane makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexrazoxane may reduce cardiotoxicity from breast cancer treatment [healio.com]
- 3. Dexrazoxane reduces cardiotoxicity among cancer patients on anthracycline [medicaldialogues.in]
- 4. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 | Semantic Scholar [semanticscholar.org]
- 12. Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of LC-MS/MS method for the simultaneous analysis of the cardioprotective drug dexrazoxane and its metabolite ADR-925 in isolated cardiomyocytes and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of the dexrazoxane hydrolysis product ADR-925 by fluorescence detection of its terbium(III) complex after high-performance liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evidence for Dexrazoxane Cardioprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anthracycline chemotherapeutics, such as doxorubicin (B1662922) (DOX), are potent and widely used anti-cancer agents. However, their clinical utility is often limited by a cumulative, dose-dependent cardiotoxicity that can lead to irreversible cardiomyopathy and heart failure. Dexrazoxane (B1684449) (DEX) is currently the only clinically approved agent for the prevention of anthracycline-induced cardiotoxicity.[1] For decades, its protective mechanism was attributed to the iron-chelating properties of its hydrolytic metabolite, ADR-925.[2][3] This was based on the hypothesis that anthracyclines cause cardiac damage by forming iron complexes that generate reactive oxygen species (ROS).[4] However, a growing body of robust preclinical evidence has challenged this paradigm, pointing instead to the inhibition of topoisomerase II beta (TOP2B) as the primary mechanism of action.[1][5][6]
This technical guide provides an in-depth review of the key preclinical evidence supporting dexrazoxane's cardioprotective effects, focusing on quantitative data from pivotal animal studies, detailed experimental protocols, and the core signaling pathways involved.
Core Mechanisms of Cardioprotection: A Paradigm Shift
Two primary mechanisms have been proposed to explain dexrazoxane's ability to mitigate anthracycline-induced cardiotoxicity. While historically focused on iron chelation, recent evidence strongly supports a mechanism centered on topoisomerase IIβ.
The Iron Chelation Hypothesis (Challenged)
This long-standing hypothesis posits that doxorubicin complexes with intracellular iron, catalyzing the production of ROS, which in turn cause oxidative damage to cardiomyocytes.[4] Dexrazoxane is a prodrug that is hydrolyzed in vivo to its open-ring, EDTA-like metabolite, ADR-925.[7] This metabolite is a strong iron chelator. The theory was that ADR-925 sequesters intracellular iron, preventing the formation of the cardiotoxic doxorubicin-iron complex and subsequent ROS generation, thereby protecting the heart.[3][8]
The Topoisomerase IIβ (TOP2B) Inhibition Hypothesis (Strongly Supported)
Recent, more direct preclinical investigations have established that the cardioprotective effect of dexrazoxane is mediated by the parent drug itself, not its chelating metabolite.[1] This newer paradigm centers on the interaction between anthracyclines and TOP2B, a nuclear enzyme essential for DNA replication and transcription. Doxorubicin intercalates into DNA and poisons TOP2B, leading to DNA double-strand breaks and activating cell death pathways in cardiomyocytes.[5] Dexrazoxane acts as a catalytic inhibitor of TOP2B.[9] It is believed to bind to TOP2B, preventing doxorubicin from stabilizing the TOP2B-DNA cleavage complex, thus averting DNA damage and subsequent apoptosis.[1][6] Some studies also suggest that dexrazoxane induces the proteasomal degradation of TOP2B, further reducing the target for doxorubicin's toxic effects.[7][9]
The most compelling evidence for this hypothesis comes from studies that directly administered the iron-chelating metabolite ADR-925 to animal models and found it conferred no cardioprotection, whereas the parent dexrazoxane molecule was highly effective.[1][6]
Other Proposed Mechanisms
Other molecular pathways have been implicated in dexrazoxane's protective effects. One study suggests dexrazoxane may upregulate calpain-2, which can reduce the cardiotoxicity of combined anthracycline and trastuzumab treatment.[10] Another line of research indicates that dexrazoxane may prevent doxorubicin-induced cardiomyocyte apoptosis by upregulating miR-17-5p, which in turn attenuates the expression of the pro-apoptotic protein PTEN.[11][12]
Quantitative Preclinical Data
The efficacy of dexrazoxane has been demonstrated across numerous animal models. The following tables summarize key quantitative outcomes from representative preclinical studies.
Table 1: Rabbit Model of Chronic Daunorubicin-Induced Cardiotoxicity Data from Stěrba et al., Circulation: Heart Failure, 2021.[1][6]
| Treatment Group | N | Endpoint Left Ventricular Fractional Shortening (LVFS) (%) | Key Finding |
| Control | - | 41.5 ± 1.1 | Normal cardiac function. |
| Daunorubicin (DAU) | 11 | 32.3 ± 14.7 | Significant cardiac dysfunction. |
| DAU + ADR-925 (120 mg/kg) | - | 33.5 ± 4.8 | No significant protection. |
| DAU + Dexrazoxane (60 mg/kg) | 8 | 42.7 ± 1.0 | Complete protection of cardiac function (p<0.05 vs DAU). |
Table 2: Rat Model of Doxorubicin + Trastuzumab-Induced Cardiotoxicity Data from a study by Minotti et al., as described in a 2015 review.[10]
| Parameter | DOX + Herceptin Group | DOX + Herceptin + Dexrazoxane Group | Significance |
| LVEF and FS | Significantly Reduced | Significantly Higher | p < 0.05 |
| Serum MDA and cTnI | Significantly Elevated | Significantly Lower | p < 0.05 |
| Cardiomyocyte Apoptosis | Severe | Significantly Less Severe | p < 0.05 |
| Calpain-2 (mRNA & Protein) | Baseline | Significantly Higher | p < 0.05 |
Table 3: Dose-Response Relationship in Various Animal Models Data from Herman et al., as summarized in a 1995 review.[13][14]
| Animal Model | Doxorubicin (DOX) Dose | Dexrazoxane (DZR):DOX Ratio | Outcome (Cardiomyopathy Mean Total Score - MTS) |
| Mouse | 4 mg/kg (10 doses) | - | MTS = 3.7 |
| 4 mg/kg (10 doses) | 5:1, 10:1, 20:1 | Dose-dependent decrease in MTS; less effective than at lower DOX dose. | |
| 2 mg/kg (10 doses) | - | MTS = 1.3 | |
| Rat | 0.8 mg/kg (weekly x13) | 20:1 | Reduced MTS, but significant damage remained (especially in males). |
| Dog | 0.1-0.8 mg/kg (13 weeks) | 20:1 | Significantly reduced MTS (p<0.05), but lesions still present. |
Experimental Protocols
Detailed and consistent methodologies are crucial for the preclinical evaluation of cardioprotective agents. Below are summarized protocols from key studies that have defined our understanding of dexrazoxane.
Protocol 1: Chronic Rabbit Model (Stěrba et al.) [1]
-
Animal Model: Male New Zealand white rabbits, 3.0-3.5 kg, 12.5-15 weeks old.
-
Cardiotoxicity Induction: Daunorubicin (DAU) administered at 3 mg/kg intravenously (IV) once weekly for 10 weeks.
-
Cardioprotective Agent Administration:
-
Dexrazoxane (DEX) was administered at 60 mg/kg intraperitoneally (IP) 30 minutes before each DAU dose.
-
ADR-925 was administered at 120 mg/kg to achieve equivalent or greater exposure than that produced by DEX administration.
-
-
Endpoint Analysis:
-
Cardiac Function: Echocardiography to measure Left Ventricular Fractional Shortening (LVFS).
-
Biochemical Markers: Analysis of cardiac troponins and other relevant biomarkers.
-
Histopathology: Microscopic examination of heart tissue for signs of damage.
-
Molecular Analysis: Western blotting to assess TOP2B protein levels in cardiac tissue.
-
Protocol 2: Rat Model (General Protocol) [10][13][15]
-
Animal Model: F344 or Sprague-Dawley rats. Neonatal models have also been used.[15]
-
Cardiotoxicity Induction: Doxorubicin (DOX) administered at cumulative doses, often given weekly for several weeks (e.g., 0.2-0.8 mg/kg weekly for 13 weeks).[13]
-
Cardioprotective Agent Administration: Dexrazoxane administered typically 30 minutes prior to DOX, at a dose ratio of 10:1 or 20:1 (DEX:DOX).[13][15]
-
Endpoint Analysis:
-
Cardiac Function: Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) via echocardiography.
-
Serum Biomarkers: Cardiac troponin I (cTnI) and malondialdehyde (MDA) measured by ELISA.[10]
-
Apoptosis: TUNEL staining of heart tissue sections.[10]
-
Gene/Protein Expression: qRT-PCR and Western blot for specific targets like calpain-2 or components of apoptotic pathways.[10]
-
Visualizations: Pathways and Processes
To clarify the complex interactions and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Utility of dexrazoxane for the reduction of anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac protective effects of dexrazoxane on animal cardiotoxicity model induced by anthracycline combined with trastuzumab is associated with upregulation of calpain-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-response relationship of dexrazoxane for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
The Dichotomous Role of Dexrazoxane in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexrazoxane (B1684449), a potent cardioprotective agent, has long been a subject of intensive research, primarily for its remarkable ability to mitigate the cardiotoxic effects of anthracycline chemotherapy. The prevailing understanding of its mechanism has centered on its role as a potent iron-chelating agent, thereby preventing the generation of deleterious reactive oxygen species (ROS). However, a growing body of evidence has illuminated a second, and potentially primary, mechanism of action involving the modulation of topoisomerase IIβ (TOP2B). This technical guide provides an in-depth exploration of dexrazoxane's dual roles in mitigating oxidative stress, presenting the underlying biochemical pathways, summarizing key quantitative data, and detailing relevant experimental protocols. We will dissect the classical iron chelation hypothesis and the emerging topoisomerase IIβ-centric paradigm, offering a comprehensive resource for researchers in the field.
The Classical Paradigm: Iron Chelation and Attenuation of Oxidative Stress
The traditional view of dexrazoxane's cardioprotective effects posits that it functions as a prodrug, undergoing hydrolysis to its active form, ADR-925. This metabolite is a strong chelator of iron, a critical cofactor in the anthracycline-mediated generation of ROS.
Signaling Pathway: Doxorubicin-Induced Oxidative Stress and the Interceptive Role of Dexrazoxane
Doxorubicin (B1662922), a widely used anthracycline, is known to form a complex with intracellular iron. This complex then participates in redox cycling, leading to the production of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). In the presence of iron, these species can be converted to the highly reactive hydroxyl radical (•OH) via the Fenton and Haber-Weiss reactions. These radicals subsequently inflict widespread cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately leading to cardiomyocyte apoptosis and cardiac dysfunction.
Dexrazoxane, through its active metabolite ADR-925, intervenes in this process by sequestering intracellular iron, thereby preventing the formation of the doxorubicin-iron complex and inhibiting the downstream cascade of ROS production.[1][2]
Quantitative Evidence for Oxidative Stress Mitigation
Numerous studies have provided quantitative data supporting the role of dexrazoxane in reducing oxidative stress markers.
| Parameter | Model System | Treatment | Result | Reference |
| Reactive Oxygen Species (ROS) | H9c2 Cardiomyoblasts | Doxorubicin vs. Doxorubicin + Dexrazoxane | Significant decrease in ROS formation with dexrazoxane pretreatment. | [3] |
| Lipid Peroxidation (MDA) | Rat Cardiac Tissue | Doxorubicin vs. Doxorubicin + Dexrazoxane | Dexrazoxane prevented the doxorubicin-induced increase in malondialdehyde (MDA) levels. | [4] |
| Mitochondrial DNA (mtDNA) Copy Number | Human PBMCs | Doxorubicin vs. Doxorubicin + Dexrazoxane | Dexrazoxane treatment was associated with lower mtDNA copy numbers, suggesting reduced mitochondrial stress. | [5][6] |
The Emerging Paradigm: Topoisomerase IIβ Inhibition
More recent investigations have unveiled a compelling alternative, and potentially predominant, mechanism for dexrazoxane's cardioprotective effects that is independent of iron chelation. This paradigm centers on the interaction of dexrazoxane with topoisomerase IIβ (TOP2B), a nuclear enzyme essential for DNA replication and transcription.
Signaling Pathway: Doxorubicin-Induced TOP2B-Mediated DNA Damage and Dexrazoxane's Protective Interference
Doxorubicin can "poison" TOP2B by stabilizing the TOP2B-DNA cleavage complex, leading to DNA double-strand breaks (DSBs).[7] The accumulation of these DSBs triggers a DNA damage response, culminating in cardiomyocyte apoptosis.[8]
Dexrazoxane is a potent catalytic inhibitor of TOP2B.[9] It is hypothesized to bind to TOP2B and lock it in a closed-clamp conformation, preventing doxorubicin from accessing its binding site and thereby averting the formation of the toxic TOP2B-DNA cleavage complex.[10] Furthermore, some studies suggest that dexrazoxane can induce the proteasomal degradation of TOP2B, further reducing the target for doxorubicin-mediated damage.[7][11]
Quantitative Evidence for TOP2B-Mediated Cardioprotection
Clinical and preclinical studies have provided strong evidence for the cardioprotective efficacy of dexrazoxane, which aligns with the TOP2B inhibition model.
| Outcome | Study Type | Key Finding | Reference |
| Clinical Heart Failure | Meta-analysis of Randomized Trials | Dexrazoxane reduced the risk of clinical heart failure (RR: 0.19; 95% CI: 0.09 to 0.40). | [12] |
| Cardiac Events | Meta-analysis of Randomized Trials | Dexrazoxane reduced the risk of cardiac events (RR: 0.36; 95% CI: 0.27 to 0.49). | [12] |
| Ejection Fraction (%) | In vivo Mouse Model | Doxorubicin treatment significantly reduced ejection fraction, which was mitigated by dexrazoxane co-administration. | [13] |
| Fractional Shortening (%) | In vivo Mouse Model | Doxorubicin treatment significantly reduced fractional shortening, an effect that was prevented by dexrazoxane. | [13] |
| Cardiotoxicity in High-Dose Doxorubicin | Clinical Trial Review | In trials where dexrazoxane was used, heart failure incidence was rare even at cumulative doxorubicin doses exceeding 600 mg/m². | [4] |
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay is widely used to measure generalized oxidative stress in cells.
-
Cell Culture: Plate H9c2 cardiomyoblasts in a 96-well plate and allow them to adhere overnight.
-
Loading with DCFH-DA: Remove the culture medium and wash the cells with serum-free medium. Incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[14]
-
Treatment: After incubation, wash the cells to remove excess probe. Apply the experimental treatments (e.g., doxorubicin with or without dexrazoxane) in fresh culture medium.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[2] The increase in fluorescence is proportional to the level of intracellular ROS.
Assessment of Lipid Peroxidation via Malondialdehyde (MDA) Assay
This assay quantifies the end products of lipid peroxidation, a key indicator of oxidative damage.
-
Sample Preparation: Homogenize cardiac tissue or cell lysates on ice in a suitable lysis buffer containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[15][16] Centrifuge the homogenate to pellet insoluble material.
-
Reaction with Thiobarbituric Acid (TBA): Mix the supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct, which has a characteristic pink color.[15][17]
-
Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.[18] The concentration of MDA is determined by comparison to a standard curve.
Evaluation of Mitochondrial Respiratory Chain Complex Activity
Mitochondrial dysfunction is a hallmark of doxorubicin-induced cardiotoxicity. The activity of individual respiratory chain complexes can be assessed using commercially available assay kits or established spectrophotometric methods.
-
Mitochondrial Isolation: Isolate mitochondria from cardiac tissue or cultured cells by differential centrifugation.[19]
-
Complex I (NADH:ubiquinone oxidoreductase) Activity: Measure the decrease in absorbance at 340 nm due to the oxidation of NADH.[20][21]
-
Complex IV (Cytochrome c oxidase) Activity: Measure the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.[20][21]
-
Data Analysis: The specific activity of each complex is calculated and typically normalized to the total mitochondrial protein content.
Conclusion and Future Directions
The role of dexrazoxane in mitigating oxidative stress is multifaceted. While the iron chelation hypothesis provides a sound biochemical basis for its antioxidant properties, the emerging evidence for topoisomerase IIβ inhibition as the primary cardioprotective mechanism presents a paradigm shift. It is plausible that both mechanisms contribute to its overall beneficial effects, with their relative importance potentially varying depending on the specific cellular context and the nature of the oxidative insult.
For drug development professionals, this dual mechanism offers new avenues for the design of next-generation cardioprotective agents. Targeting TOP2B with greater specificity or developing novel iron chelators with improved cardiac tissue penetration could lead to more effective and less toxic therapies.
Future research should focus on delineating the precise interplay between these two pathways. Advanced imaging techniques to visualize ROS production and DNA damage in real-time within cardiomyocytes, coupled with genetic models that allow for the specific modulation of TOP2B expression and iron metabolism, will be instrumental in fully elucidating the intricate mechanisms by which dexrazoxane protects the heart from oxidative damage. A deeper understanding of these processes will undoubtedly pave the way for more effective strategies to combat chemotherapy-induced cardiotoxicity.
References
- 1. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Protective Effects of Dexrazoxane against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study | Semantic Scholar [semanticscholar.org]
- 4. Dexrazoxane makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Dexrazoxane in Preventing Anthracycline Cardiotoxicity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abcam.cn [abcam.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 17. scribd.com [scribd.com]
- 18. arigobio.com [arigobio.com]
- 19. agilent.com [agilent.com]
- 20. 2.6. Mitochondrial Complex I–IV Activity Measurements [bio-protocol.org]
- 21. Mitochondrial complex activity assays [protocols.io]
A Technical Guide to the Synthesis of Dexrazoxane and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of dexrazoxane (B1684449), a clinically important cardioprotective agent, and its analogues. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the key signaling pathways involved in its mechanism of action.
Introduction
Dexrazoxane (ICRF-187) is the only clinically approved drug to mitigate the cardiotoxicity associated with anthracycline chemotherapy.[1][2][3] Its chemical structure, (S)-4,4'-(1-methyl-1,2-ethanediyl)bis(2,6-piperazinedione), has been the subject of extensive research, leading to the development of various analogues aimed at improving efficacy and understanding its mechanism of action. This guide focuses on the chemical synthesis of these compounds, providing detailed experimental protocols and relevant data for researchers in the field of medicinal chemistry and drug development.
Core Synthetic Methodologies
The synthesis of dexrazoxane and its analogues generally follows a two-step process:
-
Synthesis of the diamine precursor: This involves the preparation of a substituted ethylenediamine (B42938) backbone, which is then tetra-carboxyalkylated. For dexrazoxane, the key intermediate is (S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid.
-
Cyclization: The tetra-acid intermediate is then cyclized to form the characteristic bis-dioxopiperazine ring system.
Synthesis of Dexrazoxane
The preparation of dexrazoxane can be achieved through several patented routes. A common approach is outlined below.
Experimental Protocol: Synthesis of Dexrazoxane
Step 1: Preparation of (S)-1,2-diaminopropane-tetraacetate
-
(S)-1,2-diaminopropane hydrochloride is reacted with ethyl bromoacetate (B1195939) in an alkaline environment.[4]
-
Acetonitrile is typically used as the reaction solvent.[4]
-
The reaction is carried out at a temperature range of 25-75°C for 3-20 hours.[4]
-
After the reaction, the product is worked up to yield the tetra-ester compound.[4]
Step 2: Cyclization to form Dexrazoxane
-
The (S)-1,2-diaminopropane-tetraacetate is reacted with formamide (B127407) in an alkaline solvent.[5]
-
The reaction is conducted at a temperature of 140-160°C under reduced pressure for 3-8 hours.[6]
-
The resulting mixture is heated to remove excess formamide.[6]
-
Water is added to the system, and the mixture is heated to 70-100°C and filtered while hot.[6]
-
The filtrate is then cooled to 0-30°C to allow for the crystallization of dexrazoxane.[6]
-
The crystals are collected by filtration and dried.[5]
Purification:
-
The crude product can be purified by recrystallization from a mixture of N,N-dimethylformamide and ethanol.[5]
Synthesis of Dexrazoxane Analogues
The synthesis of dexrazoxane analogues follows a similar strategy, with modifications to the starting diamine to introduce different substituents on the ethylenediamine bridge. For example, analogues such as 4,4'-(butane-1,2-diyl)bis(piperazine-2,6-dione) have been synthesized using 1,2-diaminobutane (B1606904) as the starting material.[7] The general workflow for the synthesis and evaluation of these analogues is depicted below.
Quantitative Data
The following table summarizes the available quantitative data for dexrazoxane and some of its analogues.
| Compound | Molecular Formula | Yield (%) | Purity (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, MS) | Reference |
| Dexrazoxane | C₁₁H₁₆N₄O₄ | 87 | >99 | 192-194 | Consistent with structure | [5] |
| ICRF-193 (meso-4,4'-(butane-2,3-diyl)bis(piperazine-2,6-dione)) | C₁₂H₁₈N₄O₄ | - | >95 | >250 | Consistent with structure | [8][9] |
| rac-4,4'-(butane-2,3-diyl)bis(piperazine-2,6-dione) | C₁₂H₁₈N₄O₄ | - | >95 | 248-250 | Consistent with structure | [8][9] |
| MK-15 | - | - | - | - | - | [3] |
| ES-5 | - | - | - | - | - | [3] |
Data not always available in the cited literature.
Signaling Pathways
The cardioprotective effects of dexrazoxane have been attributed to two main mechanisms: iron chelation by its hydrolysis product, ADR-925, and the inhibition of topoisomerase II beta (Top2B). Recent evidence strongly suggests that the interaction with Top2B is the primary mechanism for its clinically relevant cardioprotection.[1][10]
Topoisomerase II Beta (Top2B) Inhibition
Dexrazoxane acts as a catalytic inhibitor of Top2B. In the presence of anthracyclines like doxorubicin (B1662922), Top2B can cause DNA double-strand breaks in cardiomyocytes, leading to cardiotoxicity. Dexrazoxane intervenes in this process by inducing the ubiquitin-mediated proteasomal degradation of Top2B, thereby preventing the anthracycline-induced DNA damage.[11][12][13]
Iron Chelation
The traditional hypothesis for dexrazoxane's cardioprotection involved its hydrolysis to the open-ring metabolite, ADR-925, a potent iron chelator similar to EDTA.[14] The chelation of intracellular iron by ADR-925 was thought to prevent the formation of anthracycline-iron complexes, which generate reactive oxygen species (ROS) that damage cardiomyocytes.[15] However, studies have shown that ADR-925 itself does not provide significant cardioprotection, challenging the primacy of this mechanism.[1][10]
Conclusion
The synthesis of dexrazoxane and its analogues is a critical area of research for the development of effective cardioprotective agents. This guide has provided a detailed overview of the synthetic methodologies, quantitative data, and the key signaling pathways involved in their mechanism of action. The elucidation of the Top2B inhibition pathway as the primary driver of cardioprotection opens new avenues for the rational design of next-generation analogues with improved therapeutic profiles.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Synthesis and analysis of novel analogues of dexrazoxane and its open-ring hydrolysis product for protection against anthracycline cardiotoxicity in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. CN113636980A - Preparation method of dexrazoxane - Google Patents [patents.google.com]
- 5. Dexrazoxane synthesis - chemicalbook [chemicalbook.com]
- 6. CN102952088B - Preparation method of dexrazoxane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of dexrazoxane analogues and iron chelators | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of Heart Failure Induced by Doxorubicin with Early Administration of Dexrazoxane (PHOENIX Study): dose response and time course of dexrazoxane-induced degradation of topoisomerase 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anthracycline toxicity to cardiomyocytes or cancer cells is differently affected by iron chelation with salicylaldehyde isonicotinoyl hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
Dexrazoxane's Impact on DNA Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexrazoxane (B1684449), a catalytic inhibitor of topoisomerase II (TOP2), plays a multifaceted role in cellular processes involving DNA integrity. While clinically utilized for its cardioprotective effects against anthracycline-induced damage, dexrazoxane itself can induce DNA double-strand breaks (DSBs) and trigger a robust DNA damage response (DDR). This technical guide provides an in-depth analysis of dexrazoxane's core mechanism of action on DNA, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways involved. Understanding these dual properties of dexrazoxane is critical for its therapeutic application and for the development of novel agents targeting DNA topology.
Core Mechanism of Action: A Tale of Two Functions
Dexrazoxane's primary interaction with DNA is mediated through its inhibition of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Unlike topoisomerase poisons such as doxorubicin, which stabilize the TOP2-DNA cleavage complex, dexrazoxane is a catalytic inhibitor that locks the enzyme in a closed-clamp conformation around DNA, preventing its normal function.[1][2] This interference with the TOP2 catalytic cycle is a key source of DNA damage.
Dexrazoxane's effects are isoform-specific, targeting both topoisomerase II alpha (TOP2A), which is highly expressed in proliferating cancer cells, and topoisomerase II beta (TOP2B), the predominant isoform in quiescent cardiomyocytes.[3][4] This differential expression and targeting underpin dexrazoxane's dual role: inducing DNA damage in cancer cells while protecting cardiomyocytes from anthracycline-induced DNA damage.[3][4]
In its cardioprotective capacity, dexrazoxane is thought to induce the proteasomal degradation of TOP2B.[3][4] By depleting TOP2B levels in heart tissue, it reduces the target for doxorubicin, thereby mitigating the formation of doxorubicin-induced TOP2B-DNA covalent complexes and subsequent DNA double-strand breaks.[3][4]
Furthermore, dexrazoxane and its hydrolytic product, ADR-925, are potent iron chelators.[5] While this property was initially thought to be the primary mechanism of cardioprotection by reducing iron-mediated reactive oxygen species (ROS) formation, recent evidence suggests that TOP2B degradation is the more dominant protective pathway against anthracycline-induced cardiotoxicity.[4]
Induction of DNA Double-Strand Breaks and the Cellular Response
In susceptible cells, particularly those with high TOP2A expression, dexrazoxane treatment leads to the formation of DNA double-strand breaks (DSBs).[1][6] The generation of these lesions triggers a sophisticated and highly regulated signaling cascade known as the DNA Damage Response (DDR).
The presence of DSBs is rapidly recognized by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex, which in turn recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[1][6] Activated ATM then phosphorylates a multitude of downstream targets to orchestrate a response that includes cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[1][6]
Key events in the dexrazoxane-induced DDR include:
-
Phosphorylation of H2AX (γH2AX): One of the earliest events is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1][6] These γH2AX foci serve as platforms for the recruitment of DNA repair and signaling proteins to the site of damage.[1][6]
-
Activation of Checkpoint Kinases: ATM and another related kinase, ATM and Rad3-related (ATR), phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[1][6] These kinases are crucial for instituting cell cycle arrest, providing time for DNA repair.
-
p53 Accumulation: The DDR pathway leads to the stabilization and activation of the tumor suppressor protein p53.[1][6] Activated p53 can transcriptionally regulate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[1]
-
Induction of Activating Transcription Factor 3 (ATF3): Dexrazoxane induces the expression of ATF3 in a TOP2A- and ATM-dependent manner.[1][6] ATF3 appears to act as a crucial regulator, influencing p53 accumulation and the balance between DNA repair and apoptosis.[1][6] Knockdown of ATF3 has been shown to delay the repair of dexrazoxane-induced DSBs.[6]
Quantitative Analysis of Dexrazoxane-Induced DNA Damage
The extent of DNA damage induced by dexrazoxane can be quantified using various cellular and molecular techniques. The following tables summarize quantitative data from key studies.
Table 1: Quantification of DNA Double-Strand Breaks by Neutral Comet Assay
| Cell Line | Dexrazoxane Concentration (µM) | Treatment Duration (h) | Parameter Measured | Result (Mean ± SEM/SD) | Reference |
| HTETOP | 100 | 24 | Olive Tail Moment | 13.84 ± 1.325 (vs. 0.134 ± 0.0448 for control) | [7] |
| U251 | 1 | 20 | Tail Moment | 9.979 ± 0.658 (vs. 0.596 ± 0.06668 for control) | [7] |
| Mouse Bone Marrow | 100 mg/kg (in vivo) | 1 | Tail Length (µm) | ~45 (vs. ~15 for control) | [8] |
Table 2: Quantification of γH2AX Foci Formation
| Cell Line | Dexrazoxane Concentration (µM) | Treatment Duration (h) | Parameter Measured | Result | Reference |
| HTETOP | 100 | 1 | γH2AX Foci | Enhanced foci formation observed | [1] |
| HTETOP | 100 | 24 | γH2AX Protein Level | Increased accumulation | [1] |
| FL cells | 100 µg/ml | 8 | % of γH2AX-positive cells | ~60% (vs. ~10% for control) | [9] |
| FL cells | 100 µg/ml | 8 | Foci/cell | ~12 (vs. ~2 for control) | [9] |
Experimental Protocols
Neutral Comet Assay for Detection of DNA Double-Strand Breaks
The neutral comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA double-strand breaks.
a) Cell Preparation and Embedding:
-
Harvest cells and resuspend in ice-cold 1x PBS (Ca2+ and Mg2+ free) at a concentration of approximately 1 x 105 cells/mL.
-
Combine the cell suspension with molten low melting point agarose (B213101) (at 37°C) at a ratio of 1:10 (v/v).
-
Immediately pipette 50 µL of the mixture onto a pre-coated comet slide.
-
Allow the agarose to solidify at 4°C for 10-15 minutes in the dark.
b) Lysis:
-
Immerse the slides in pre-chilled lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for 1 hour at 4°C.
c) Electrophoresis:
-
Gently wash the slides with pre-chilled 1x neutral electrophoresis buffer (100 mM Tris, 300 mM Sodium Acetate, pH 9.0) for 30 minutes at 4°C.
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer.
-
Apply voltage at approximately 1 V/cm for 45 minutes at 4°C.
d) Staining and Visualization:
-
Gently drain the electrophoresis buffer and immerse the slides in DNA precipitation solution (e.g., 70% ethanol) for 30 minutes.
-
Air dry the slides completely.
-
Stain the DNA with a fluorescent dye such as SYBR Gold or propidium (B1200493) iodide.
-
Visualize the comets using a fluorescence microscope. DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization and quantification of γH2AX foci, a surrogate marker for DNA double-strand breaks.
a) Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with dexrazoxane at the desired concentrations and for the specified duration.
b) Fixation and Permeabilization:
-
After treatment, wash the cells with 1x PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells three times with 1x PBS.
-
Permeabilize the cells with 0.2-0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.
c) Immunostaining:
-
Wash the cells three times with 1x PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes at room temperature.
-
Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the cells three times with 1x PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with 1x PBS.
d) Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the slides using a fluorescence microscope. γH2AX foci will appear as distinct puncta within the nucleus. The number of foci per cell can be counted manually or using automated image analysis software.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and conceptual workflows related to dexrazoxane's effect on DNA integrity.
Caption: Dexrazoxane-induced DNA Damage Response Pathway.
Caption: Experimental Workflow for the Neutral Comet Assay.
Caption: Dexrazoxane's Cardioprotective Mechanism.
Conclusion
Dexrazoxane's interaction with topoisomerase II places it at a critical juncture of DNA metabolism and damage response. Its ability to induce DNA double-strand breaks in cancer cells highlights its potential as an anticancer agent, while its capacity to protect cardiomyocytes from anthracycline-induced DNA damage underscores its value in mitigating chemotherapy side effects. A thorough understanding of its impact on DNA integrity, the signaling pathways it activates, and the experimental methods to study these effects is paramount for optimizing its clinical use and for the rational design of future therapies targeting DNA topoisomerases. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this field.
References
- 1. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. d-nb.info [d-nb.info]
- 4. ahajournals.org [ahajournals.org]
- 5. Dexrazoxane Averts Idarubicin-Evoked Genomic Damage by Regulating Gene Expression Profiling Associated With the DNA Damage-Signaling Pathway in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dexrazoxane Hydrochloride: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrazoxane (B1684449) hydrochloride is a potent cardioprotective agent used clinically to mitigate the cardiotoxicity associated with anthracycline chemotherapy. Its mechanism of action is primarily attributed to its dual function as an iron chelator and a catalytic inhibitor of topoisomerase II. In the realm of in vitro research, dexrazoxane serves as a valuable tool to investigate cellular responses to DNA damage, oxidative stress, and cell cycle modulation. These application notes provide detailed protocols for key in vitro assays to assess the efficacy and cellular effects of dexrazoxane hydrochloride.
Mechanism of Action
Dexrazoxane hydrochloride exerts its effects through two primary mechanisms:
-
Iron Chelation: Dexrazoxane is a cyclic derivative of EDTA and, upon intracellular hydrolysis, its ring opens to form a potent iron-chelating agent. This action prevents the generation of harmful reactive oxygen species (ROS) that are often induced by agents like anthracyclines, thus protecting cells from oxidative damage.[1][2][3]
-
Topoisomerase II Inhibition: Dexrazoxane and its metabolites can inhibit the catalytic activity of topoisomerase IIα (TOP2A), an enzyme crucial for DNA replication and repair.[4][5] This inhibition can lead to the accumulation of DNA double-strand breaks, triggering a DNA damage response and potentially leading to cell cycle arrest and apoptosis.[4][6]
Key In Vitro Applications and Protocols
This section details the protocols for essential in vitro assays to characterize the cellular effects of dexrazoxane hydrochloride.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Quantitative Data Summary: IC50 Values of Dexrazoxane Hydrochloride
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| JIMT-1 | Breast Cancer | 97.5 | 72 | [7] |
| MDA-MB-468 | Breast Cancer | 36 | 72 | [7] |
| HL-60 | Leukemia | ~60 | Not Specified | [8] |
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of dexrazoxane hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of dexrazoxane to achieve the desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of dexrazoxane. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Workflow for MTT Assay
Apoptosis Assays
Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Quantitative Data Summary: Effect of Daunorubicin on Apoptosis in Cardiac Myocytes
| Treatment | % Apoptotic Cells | Reference |
| Untreated | ~1% | [9] |
| 1 µM Daunorubicin | 13% | [9] |
Note: While this data is for daunorubicin, it provides a relevant context for studies involving dexrazoxane's protective effects against anthracycline-induced apoptosis.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of dexrazoxane hydrochloride for the specified duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Workflow for Apoptosis Assay
Cell Cycle Analysis
Propidium Iodide (PI) staining of cellular DNA followed by flow cytometry allows for the analysis of cell cycle distribution. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with dexrazoxane hydrochloride as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a low flow rate for acquisition.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Workflow for Cell Cycle Analysis
Clonogenic Survival Assay
The clonogenic assay is an in vitro method to assess the ability of a single cell to proliferate and form a colony. It is a sensitive assay to determine the long-term effects of cytotoxic agents.
Experimental Protocol: Clonogenic Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Determine the appropriate number of cells to seed per well of a 6-well plate. This number will vary depending on the cell line's plating efficiency and the expected cytotoxicity of the treatment. A typical range is 200-1000 cells per well.
-
Seed the cells and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of dexrazoxane hydrochloride for a defined period (e.g., 24 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Monitor the plates regularly and change the medium every 2-3 days.
-
-
Staining and Counting:
-
Once the colonies are of a sufficient size (typically >50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution of methanol:acetic acid (3:1) for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Workflow for Clonogenic Assay
Signaling Pathways Affected by Dexrazoxane Hydrochloride
Topoisomerase II Inhibition and DNA Damage Response
Dexrazoxane's inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, which activates the DNA damage response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream effectors such as Chk1, Chk2, and p53, leading to cell cycle arrest and apoptosis.[4][6]
Iron Chelation and Reduction of Oxidative Stress
As an iron chelator, dexrazoxane prevents the formation of iron-anthracycline complexes, which are potent generators of reactive oxygen species (ROS). By reducing ROS levels, dexrazoxane mitigates oxidative stress-induced cellular damage.[1][2][3]
Conclusion
These application notes provide a framework for the in vitro evaluation of dexrazoxane hydrochloride. The detailed protocols for cell viability, apoptosis, cell cycle, and clonogenic survival assays, along with an understanding of the underlying signaling pathways, will enable researchers to comprehensively characterize the cellular effects of this important compound. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of dexrazoxane's therapeutic potential and mechanisms of action.
References
- 1. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress, redox signaling, and metal chelation in anthracycline cardiotoxicity and pharmacological cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexrazoxane in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Dexrazoxane Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of dexrazoxane (B1684449) in murine cancer models, focusing on its role as a cardioprotective agent when used in conjunction with anthracycline chemotherapy, such as doxorubicin (B1662922). Detailed protocols for preparation, administration, and efficacy assessment are provided to ensure reproducible and reliable experimental outcomes.
Introduction
Dexrazoxane is a cardioprotective agent used to mitigate the cardiotoxic side effects of anthracycline chemotherapy.[1] Its mechanism of action is primarily attributed to two key functions: the chelation of iron, which prevents the formation of cardiotoxic anthracycline-iron complexes, and the inhibition of topoisomerase IIβ, which is implicated in doxorubicin-induced cardiomyocyte DNA damage.[2][3][4] In murine cancer models, dexrazoxane is a critical tool for studying the efficacy of anthracyclines while minimizing confounding cardiac-related morbidity and mortality.
Data Presentation: Dexrazoxane and Doxorubicin Dosages in Murine Models
The following tables summarize quantitative data from various studies on the administration of dexrazoxane and doxorubicin in mice, highlighting different cancer models, mouse strains, and administration routes.
Table 1: Dexrazoxane and Doxorubicin Administration in Various Murine Cancer Models
| Cancer Model | Mouse Strain | Doxorubicin (DOX) Dose (mg/kg) | Dexrazoxane (DZR) Dose (mg/kg) | DZR:DOX Ratio | Route of Administration | Reference |
| Not Specified | CD-1 | 10 | 10 or 100 | 1:1 or 10:1 | Not Specified | [5] |
| Not Specified | Not Specified | 2 or 4 (10 doses over 7 weeks) | 5:1, 10:1, or 20:1 ratio to DOX | 5:1, 10:1, 20:1 | Not Specified | [6] |
| Heart Failure Model | C57BL/6J | 10 (3 times a week) | 200 (1 hour before DOX) | 20:1 | Not Specified | [7] |
Table 2: Cardioprotective Efficacy of Dexrazoxane in Murine Models
| Mouse Strain | Doxorubicin (DOX) Regimen | Dexrazoxane (DZR) Regimen | Key Cardioprotective Findings | Reference |
| C57BL/6J | 10 mg/kg, 3 times/week | 200 mg/kg, 1 hour before DOX | Mitigated decrease in body weight and increase in heart/body weight ratio. | [7] |
| Not Specified | 4 mg/kg (10 doses) | 5:1, 10:1, 20:1 ratio to DOX | Dose-dependent decrease in mean total score of cardiomyopathy. | [6] |
| CD-1 | 10 mg/kg | 100 mg/kg | Diminished ovarian γH2AFX phosphorylation. | [5] |
Experimental Protocols
Preparation of Dexrazoxane and Doxorubicin Solutions
Materials:
-
Dexrazoxane powder
-
Doxorubicin hydrochloride powder
-
Sterile 0.167 M Sodium Lactate solution[7]
-
Sterile Water for Injection
-
Sterile 0.9% Saline
-
Sterile syringes and needles (25-27 gauge)[8]
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol for Dexrazoxane Solution Preparation:
-
Aseptically weigh the required amount of dexrazoxane powder.
-
Reconstitute the dexrazoxane powder in sterile 0.167 M Sodium Lactate solution to the desired stock concentration (e.g., 20 mg/mL).[7]
-
Vortex the solution until the powder is completely dissolved.
-
Further dilute the stock solution with sterile 0.9% saline or the appropriate vehicle to achieve the final desired concentration for injection.
Protocol for Doxorubicin Solution Preparation:
-
Aseptically weigh the required amount of doxorubicin hydrochloride powder.
-
Reconstitute the doxorubicin powder in sterile 0.9% saline to the desired stock concentration (e.g., 2 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Further dilute the stock solution with sterile 0.9% saline to achieve the final desired concentration for injection.
Administration of Dexrazoxane and Doxorubicin via Intraperitoneal (IP) Injection
Materials:
-
Prepared dexrazoxane and doxorubicin solutions
-
Mouse restraint device
-
Sterile syringes (1 mL) and needles (26-27 gauge)[8]
-
70% ethanol (B145695) wipes
Protocol:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8]
-
Disinfect the injection site with a 70% ethanol wipe and allow it to dry.
-
Administer the dexrazoxane solution via intraperitoneal injection. The recommended timing is typically 30 to 60 minutes before doxorubicin administration.[7][9]
-
Following the appropriate time interval, administer the doxorubicin solution via a separate intraperitoneal injection at a different site in the lower abdominal quadrants.
-
The volume of injection should not exceed 10 ml/kg body weight.
-
Monitor the mouse for any immediate adverse reactions post-injection.
Monitoring of Tumor Growth
Materials:
-
Digital calipers
-
Animal scale
-
Imaging system (e.g., ultrasound, MRI), if applicable
Protocol:
-
Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Record the body weight of each mouse at each measurement time point.
-
Monitor the overall health and behavior of the mice, noting any signs of distress or toxicity.
-
For internal tumors, non-invasive imaging techniques such as high-frequency ultrasound or magnetic resonance imaging (MRI) can be used to monitor tumor growth and volume.
Assessment of Cardiotoxicity using Echocardiography
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Hair removal cream
Protocol:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Carefully remove the fur from the chest area using hair removal cream to ensure optimal probe contact.
-
Place the mouse in a supine position on a heating pad to maintain its body temperature.
-
Apply ultrasound gel to the chest.
-
Acquire M-mode, B-mode, and Doppler images of the heart from parasternal long-axis and short-axis views.
-
Measure key cardiac parameters, including:
-
Left ventricular internal dimensions at end-diastole and end-systole (LVIDd, LVIDs)
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
-
Perform these assessments at baseline (before treatment) and at specified time points throughout the study to monitor changes in cardiac function.
Visualizations
Experimental Workflow
Caption: Experimental workflow for dexrazoxane administration in murine cancer models.
Dexrazoxane's Dual Mechanism of Cardioprotection
Caption: Dual mechanism of dexrazoxane in preventing doxorubicin-induced cardiotoxicity.
Topoisomerase II Inhibition Pathway
Caption: Dexrazoxane's catalytic inhibition of Topoisomerase II prevents doxorubicin-induced DNA damage.
References
- 1. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dexrazoxane Diminishes Doxorubicin-Induced Acute Ovarian Damage and Preserves Ovarian Function and Fecundity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response relationship of dexrazoxane for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Dexrazoxane Use in Rabbit Cardiotoxicity Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) (DOX), a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is often limited by a cumulative dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. Dexrazoxane (B1684449) (DEX) is currently the only FDA-approved cardioprotective agent used to mitigate this debilitating side effect. It is believed to exert its protective effects primarily through two mechanisms: chelating intracellular iron to prevent the formation of cardiototoxic reactive oxygen species (ROS) and interacting with the topoisomerase IIβ (TOP2B) enzyme to prevent DOX-induced DNA damage in cardiomyocytes.[1][2]
This document provides a comprehensive protocol for the use of dexrazoxane in a rabbit model of doxorubicin-induced cardiotoxicity. The rabbit is a well-established model for this area of research due to its cardiovascular physiology, which shares similarities with humans. These application notes detail the experimental design, drug administration, and key endpoint analyses required to effectively evaluate the cardioprotective potential of dexrazoxane.
Data Presentation: Summary of Expected Outcomes
The following tables summarize representative quantitative data from a rat model of doxorubicin-induced cardiotoxicity, demonstrating the expected protective effects of dexrazoxane. While the protocols provided herein are for rabbit studies, this data illustrates the anticipated trends in key cardiac function and injury biomarkers.
Table 1: Echocardiographic Assessment of Cardiac Function
| Group | N | Left Ventricular Ejection Fraction (LVEF) % | Fractional Shortening (FS) % |
| Control | 8 | 75.2 ± 5.1 | 45.3 ± 4.2 |
| Doxorubicin (DOX) | 8 | 51.4 ± 6.8 | 28.1 ± 3.9 |
| Dexrazoxane (DEX) | 8 | 74.8 ± 4.9 | 44.9 ± 4.5 |
| DOX + DEX | 8 | 68.5 ± 5.5 | 39.7 ± 4.1 |
| Data are presented as mean ± standard deviation. Data is representative from a rat model. |
Table 2: Serum Biomarkers of Cardiac Injury
| Group | N | Cardiac Troponin I (cTnI) (ng/mL) | Malondialdehyde (MDA) (nmol/mL) |
| Control | 8 | 0.02 ± 0.01 | 2.1 ± 0.4 |
| Doxorubicin (DOX) | 8 | 0.79 ± 0.24 | 5.8 ± 1.1 |
| Dexrazoxane (DEX) | 8 | 0.03 ± 0.01 | 2.3 ± 0.5 |
| DOX + DEX | 8 | 0.24 ± 0.09 | 3.1 ± 0.7 |
| Data are presented as mean ± standard deviation. Data is representative from a rat model.[3][4] |
Experimental Protocols
Animal Model and Husbandry
-
Species: New Zealand White rabbits (Oryctolagus cuniculus).
-
Age and Weight: Young adult rabbits, approximately 3-4 months old, with a body weight of 2.5-3.5 kg.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the start of the experiment.
-
Housing: Rabbits should be housed individually in stainless steel cages under standard laboratory conditions (20-24°C, 40-60% humidity, 12-hour light/dark cycle).
-
Diet: Provide standard rabbit chow and water ad libitum.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
Experimental Design and Grouping
A minimum of 8-10 animals per group is recommended to ensure statistical power.
-
Group 1: Control (Saline)
-
Receives intravenous (IV) injection of sterile 0.9% saline solution.
-
-
Group 2: Doxorubicin (DOX)
-
Receives IV doxorubicin to induce cardiotoxicity.
-
-
Group 3: Dexrazoxane (DEX)
-
Receives IV dexrazoxane alone to assess its independent effects.
-
-
Group 4: Doxorubicin + Dexrazoxane (DOX + DEX)
-
Receives IV dexrazoxane prior to doxorubicin administration to evaluate its cardioprotective efficacy.
-
Drug Preparation and Administration Protocol
-
Doxorubicin (DOX):
-
Dose: 1.0 mg/kg body weight.[5]
-
Preparation: Reconstitute doxorubicin hydrochloride in sterile 0.9% saline to a final concentration of 2 mg/mL.
-
Administration: Administer intravenously as a slow bolus injection via the marginal ear vein twice a week for 6-8 weeks. The cumulative dose will induce cardiomyopathy.[5]
-
-
Dexrazoxane (DEX):
-
Dose: 10 mg/kg body weight (maintaining a 10:1 ratio with doxorubicin).
-
Preparation: Reconstitute dexrazoxane powder with the provided diluent or sterile water for injection to a concentration of 10 mg/mL. This solution should then be further diluted with Lactated Ringer's solution to a final concentration of 1.3-3.0 mg/mL for infusion.
-
Administration: Administer as a 15-minute intravenous infusion via the contralateral marginal ear vein. The dexrazoxane infusion should be completed approximately 30 minutes prior to doxorubicin administration.[6]
-
Endpoint Analysis Protocols
-
Frequency: Perform at baseline (before the first dose) and at the end of the study.
-
Anesthesia: Sedation is required for accurate imaging. A combination of ketamine (10-25 mg/kg) and midazolam (0.2-1.0 mg/kg) administered intramuscularly (IM) is an effective protocol for short-term sedation in rabbits.
-
Procedure:
-
Shave the fur on the left thoracic area.
-
Place the rabbit in right lateral recumbency.
-
Apply ultrasonic coupling gel to the shaved area.
-
Use a high-frequency linear transducer (7-12 MHz).
-
Obtain M-mode and 2D images from the right parasternal long-axis and short-axis views.
-
Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.
-
-
Blood Collection:
-
Collect blood samples at baseline and 24-48 hours after the final dose.
-
Collect 2-3 mL of blood from the central auricular artery. The total blood volume collected over a 24-hour period should not exceed 1% of the rabbit's body weight.[3]
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
Cardiac Troponin I (cTnI) Measurement:
-
Use a commercially available rabbit-specific cTnI ELISA kit.
-
Follow the manufacturer's instructions for the assay. Typically, this involves:
-
Adding standards and serum samples to the antibody-pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a TMB substrate for color development.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
Calculating the cTnI concentration from the standard curve. The normal range for cTnI in rabbits is typically less than 0.04 ng/mL.
-
-
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the rabbits with an overdose of pentobarbital (B6593769) (e.g., >100 mg/kg IV).
-
Perform a thoracotomy and perfuse the heart with cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the heart, remove the atria, and weigh the ventricles.
-
Fix the ventricular tissue in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Staining:
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections.
-
Hematoxylin and Eosin (H&E) Staining: To assess general morphology, myocyte vacuolization, and cellular infiltration.
-
Masson's Trichrome Staining: To visualize collagen deposition and assess the degree of fibrosis.
-
-
Microscopic Evaluation:
-
A board-certified veterinary pathologist, blinded to the treatment groups, should score the heart sections for the severity of cardiotoxicity.
-
Scoring should be based on the degree of myocyte vacuolization, myofibrillar loss, interstitial fibrosis, and inflammation on a semi-quantitative scale (e.g., 0 = no change, 1 = mild, 2 = moderate, 3 = severe).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the rabbit cardiotoxicity study.
Signaling Pathway of Doxorubicin Cardiotoxicity and Dexrazoxane Protection
References
- 1. researchgate.net [researchgate.net]
- 2. Prevention and treatment of doxorubicin-induced cardiotoxicity by dexrazoxane and schisandrin B in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin induced dilated cardiomyopathy in a rabbit model: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac protective effects of dexrazoxane on animal cardiotoxicity model induced by anthracycline combined with trastuzumab is associated with upregulation of calpain-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective evaluation of doxorubicin cardiotoxicity in advanced soft tissue sarcoma patients treated in the ANNOUNCE Phase 3 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrastructural and Echocardiographic Assessment of Chronic Doxorubicin-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Developing Animal Models for Dexrazoxane Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrazoxane (B1684449) is a crucial cardioprotective agent used to mitigate the cardiotoxic effects of anthracycline chemotherapy, a cornerstone in the treatment of various cancers. It is also the only approved antidote for anthracycline extravasation. To further investigate its mechanisms of action, optimize dosing strategies, and explore potential new applications, robust and well-characterized animal models are indispensable. These models are primarily focused on replicating two key clinical scenarios: doxorubicin-induced cardiotoxicity and anthracycline extravasation injury. This document provides detailed application notes and protocols for establishing and utilizing these animal models in dexrazoxane research.
The primary proposed mechanisms of dexrazoxane's cardioprotective effects involve two main pathways: the chelation of iron to prevent the formation of reactive oxygen species (ROS) and the inhibition of topoisomerase IIβ (Top2B). Dexrazoxane, a prodrug, is hydrolyzed to its active form, which is a potent iron chelator that can prevent the formation of anthracycline-iron complexes, thereby reducing the generation of harmful ROS in cardiomyocytes.[1][2][3][4] Concurrently, dexrazoxane can also inhibit Top2B, an enzyme implicated in doxorubicin-induced DNA damage and subsequent cardiotoxicity.[5][6][7][8]
Data Presentation: Quantitative Summary of Animal Models
The following tables summarize key quantitative data from various studies utilizing animal models for dexrazoxane research, providing a comparative overview of dosing regimens and efficacy endpoints.
Table 1: Animal Models of Doxorubicin-Induced Cardiotoxicity and Dexrazoxane Cardioprotection
| Animal Model | Doxorubicin (B1662922) Regimen | Dexrazoxane Regimen (Dose Ratio to Doxorubicin) | Key Cardioprotective Endpoints | Reference(s) |
| Mouse | 2-4 mg/kg, 10 doses over 7 weeks | 5:1, 10:1, 20:1 | Dose-dependent decrease in histopathological score (MTS) | [2] |
| 3 mg/kg/week for 4, 6, 8, 10, 12, or 14 weeks | Not specified in this study | Development of chronic cardiotoxicity with increased cardiac troponin T and histopathological lesions at cumulative doses ≥ 24 mg/kg. | [9] | |
| 5 mg/kg weekly for 4 weeks | Not specified in this study | Recommended regimen for chronic cardiotoxicity. | [8] | |
| 15 mg/kg single dose | Not specified in this study | Recommended regimen for acute cardiotoxicity. | [8] | |
| Rat | 0.2, 0.4, 0.8 mg/kg weekly for 13 weeks | 20:1 | Reduced histopathological score (MTS) | [2] |
| 0.8 mg/kg weekly for 7 weeks | 16 mg/kg (20:1) | Significant cardioprotection (reduced MTS) | [5][10] | |
| 2.5 mg/kg weekly for 6 weeks | 50 mg/kg (20:1) | Prevention of daunorubicin-induced downregulation of RyR2 mRNA and amelioration of histopathological lesions. | [11] | |
| 2 mg/kg weekly for 4 weeks | 40 mg/kg (20:1) | Protection against impairment of crossbridge kinetics. | [12] | |
| Dog | 0.1, 0.3, 0.8 mg/kg with 20:1 DZR for 13 weeks | 20:1 | Significantly reduced histopathological score (MTS) | [2] |
| Rabbit | Not specified in detail | Not specified in detail | Demonstrated cardioprotective effects. | [13] |
| Swine | Not specified in detail | Not specified in detail | Demonstrated cardioprotective effects. | [13] |
Table 2: Animal Models of Anthracycline Extravasation and Dexrazoxane Treatment
| Animal Model | Anthracycline and Dose | Dexrazoxane Treatment Regimen | Efficacy Outcome | Reference(s) |
| Mouse | Subcutaneous daunorubicin (B1662515) | Intraperitoneal administration (specific dose not detailed in abstract) | Complete prevention of wound formation. | [14] |
| Dog | Doxorubicin extravasation | Variable doses (231 to 500 mg/m²) administered within 2 hours of extravasation. | Resolution of lesions with medical management alone in 3 out of 4 dogs. | [15][16][17] |
| Doxorubicin extravasation | One dog treated 48 hours after suspected extravasation. | Extensive tissue necrosis requiring surgical intervention. | [16] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed mechanisms of dexrazoxane cardioprotection.
Experimental Workflow
Caption: General workflow for cardiotoxicity studies.
Experimental Protocols
Protocol 1: Induction of Chronic Doxorubicin-Induced Cardiotoxicity in Mice
This protocol is designed to induce a consistent and clinically relevant model of chronic cardiotoxicity.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Doxorubicin hydrochloride
-
Sterile 0.9% saline
-
Animal scale
-
Appropriate syringes and needles for intraperitoneal (i.p.) or intravenous (i.v.) injection
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Saline Control, Doxorubicin, Doxorubicin + Dexrazoxane).
-
Doxorubicin Preparation: Dissolve doxorubicin hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL). Protect the solution from light.
-
Administration:
-
Regimen A (Widely Used): Administer doxorubicin at a dose of 5 mg/kg body weight via i.p. injection once weekly for 4-5 weeks.[8][18][19]
-
Regimen B (Lower Dose, Longer Duration): Administer doxorubicin at a dose of 3 mg/kg body weight via i.p. injection once weekly for up to 14 weeks to achieve higher cumulative doses.[9][20]
-
-
Monitoring: Monitor the body weight and clinical condition of the animals at least twice weekly. Dose adjustments may be necessary based on body weight changes.
-
Endpoint: Euthanize animals at a predetermined time point after the final doxorubicin dose (e.g., 1-2 weeks for assessment of active toxicity, or longer for chronic remodeling).
Protocol 2: Dexrazoxane Administration for Cardioprotection
This protocol outlines the administration of dexrazoxane to evaluate its cardioprotective efficacy.
Materials:
-
Dexrazoxane
-
Vehicle for dexrazoxane (e.g., sterile water for injection or 0.167 M sodium lactate)
-
Mice from Protocol 1 (Doxorubicin + Dexrazoxane group)
Procedure:
-
Dexrazoxane Preparation: Dissolve dexrazoxane in the appropriate vehicle to the desired concentration.
-
Administration:
-
Follow-up: Proceed with the doxorubicin administration and monitoring as described in Protocol 1.
Protocol 3: Assessment of Cardiac Function by Echocardiography in Rodents
Echocardiography is a non-invasive method to serially assess cardiac function.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad to maintain body temperature
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Anesthesia: Anesthetize the animal with isoflurane (1-2% in oxygen).
-
Preparation: Remove the hair from the chest area using hair removal cream. Place the animal in a supine or left lateral position on the heating pad.
-
Image Acquisition:
-
Data Analysis:
Protocol 4: Measurement of Cardiac Biomarkers
Measurement of circulating cardiac troponins is a sensitive and specific method for detecting myocardial injury.
Materials:
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
-
Centrifuge
-
ELISA kit for mouse or rat cardiac troponin I (cTnI) or T (cTnT)[15][24][25][26][27]
-
Microplate reader
Procedure:
-
Blood Collection: Collect blood via cardiac puncture at the time of euthanasia or from the saphenous or tail vein for longitudinal studies.
-
Sample Preparation:
-
ELISA Assay:
-
Data Analysis:
-
Calculate the concentration of cTnI or cTnT in the samples based on the standard curve.
-
Elevated levels in the doxorubicin-treated group are indicative of cardiomyocyte damage.
-
Protocol 5: Histopathological Evaluation of Cardiotoxicity
Histopathology provides a qualitative and quantitative assessment of myocardial tissue damage.
Materials:
-
10% neutral buffered formalin or 4% paraformaldehyde
-
Phosphate-buffered saline (PBS)
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope
Procedure:
-
Tissue Fixation: Euthanize the animal and immediately excise the heart. Perfuse with PBS to remove blood, then fix in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Staining:
-
Microscopic Analysis:
-
Examine the stained sections under a light microscope.
-
Semi-quantitative Scoring: Grade the severity of myocardial lesions based on the percentage of myocytes showing cytoplasmic vacuolization and/or myofibrillar loss (e.g., Score 0: no change; Score 1: <5%; Score 2: 5-25%; Score 3: >25%).[28]
-
Protocol 6: Mouse Model of Anthracycline Extravasation
This model is used to evaluate the efficacy of dexrazoxane in preventing tissue necrosis following subcutaneous anthracycline administration.
Materials:
-
Mice (e.g., BALB/c or SKH-1 hairless)
-
Anthracycline solution (e.g., daunorubicin or doxorubicin)
-
Dexrazoxane solution
-
Calipers for wound measurement
Procedure:
-
Anthracycline Injection: Inject a defined volume and concentration of the anthracycline solution subcutaneously into the flank or dorsal skin of the mouse.[31]
-
Dexrazoxane Administration:
-
Administer dexrazoxane via i.p. injection at various time points relative to the anthracycline injection (e.g., 1, 3, and 6 hours post-extravasation) to determine the therapeutic window.[32]
-
A typical treatment schedule for established extravasation in humans that can be adapted for animal models is administration on days 1, 2, and 3 post-event.[32][33]
-
-
Wound Assessment:
-
Monitor the injection site daily for signs of inflammation, ulceration, and necrosis.
-
Measure the size of any resulting wound with calipers at regular intervals.
-
-
Efficacy Evaluation: Compare the incidence and size of wounds in dexrazoxane-treated groups to the vehicle-treated control group. Complete prevention or a significant reduction in wound size indicates efficacy.[14][31]
References
- 1. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Retrospective Study of Chemotherapy‐Related Extravasation Events in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotection by dexrazoxane in rats treated with doxorubicin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention by dexrazoxane of down-regulation of ryanodine receptor gene expression in anthracycline cardiomyopathy in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexrazoxane pre-treatment protects skinned rat cardiac trabeculae against delayed doxorubicin-induced impairment of crossbridge kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troponin I measurements [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. academic.oup.com [academic.oup.com]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ultrastructural and Echocardiographic Assessment of Chronic Doxorubicin-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats [frontiersin.org]
- 24. assaygenie.com [assaygenie.com]
- 25. lifediagnostics.com [lifediagnostics.com]
- 26. Mouse cardiac troponin Ⅰ,cTn-Ⅰ Elisa Kit – AFG Scientific [afgsci.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. Assessment of Subclinical Doxorubicin-induced Cardiotoxicity in a Rat Model by Speckle-Tracking Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. A murine experimental anthracycline extravasation model: pathology and study of the involvement of topoisomerase II alpha and iron in the mechanism of tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. aaha.org [aaha.org]
- 33. Anthracycline extravasation injuries: management with dexrazoxane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anthracycline-Induced Cardiomyopathy with Dexrazoxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracyclines, such as doxorubicin (B1662922), are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. However, their clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to irreversible cardiomyopathy and heart failure.[1][2] Understanding the mechanisms of this cardiotoxicity and developing effective cardioprotective strategies are critical areas of research. Dexrazoxane (B1684449) is the only FDA-approved cardioprotective agent used to mitigate anthracycline-induced cardiac damage.[3][4] These application notes provide detailed protocols and data for utilizing dexrazoxane as a tool to study and counteract anthracycline-induced cardiomyopathy in both in vitro and in vivo research models.
Mechanisms of Action
The cardiotoxic effects of anthracyclines are multifactorial, with two primary proposed mechanisms:
-
Topoisomerase IIβ (TOP2B) Poisoning and DNA Damage: In cardiomyocytes, doxorubicin interacts with TOP2B, stabilizing the enzyme-DNA cleavage complex. This leads to DNA double-strand breaks, triggering a DNA damage response, p53 activation, and ultimately, apoptosis.[5]
-
Iron-Dependent Oxidative Stress: Doxorubicin can chelate iron, and this complex catalyzes the generation of reactive oxygen species (ROS) within the mitochondria.[2] The heart, with its high mitochondrial content and lower antioxidant capacity, is particularly susceptible to this oxidative damage, leading to lipid peroxidation, mitochondrial dysfunction, and cell death.[2]
Dexrazoxane is believed to exert its cardioprotective effects through two main mechanisms that counteract the above-mentioned toxicities:
-
TOP2B Inhibition: Dexrazoxane acts as a catalytic inhibitor of TOP2B. By binding to the enzyme, it prevents doxorubicin from stabilizing the DNA cleavage complex, thereby reducing DNA damage and subsequent apoptosis.[5]
-
Iron Chelation: Dexrazoxane is a prodrug that is hydrolyzed to an active form, which is a potent iron chelator.[2] By sequestering intracellular iron, it prevents the formation of the doxorubicin-iron complex and subsequent ROS generation.[2]
Data Presentation
In Vitro Studies: Dose-Response of Doxorubicin and Cardioprotection by Dexrazoxane
| Cell Line | Doxorubicin Concentration (µM) | Dexrazoxane Concentration (µM) | Observation | Reference |
| H9c2 | 0.3 | 3 | Dexrazoxane pre-incubation significantly reduced ROS production. | [6] |
| H9c2 | 5 | 50 | Dexrazoxane pre-incubation showed a protective effect. | [7] |
| Primary Neonatal Rat Cardiomyocytes | 1 | 10 | Dexrazoxane prevented daunorubicin-induced apoptosis. | [8] |
| Primary Mouse Cardiomyocytes | 1 | 200 | Dexrazoxane improved cardiomyocyte viability and reduced apoptosis. | [4] |
In Vivo Studies: Doxorubicin-Induced Cardiotoxicity Models and Dexrazoxane Protection
| Animal Model | Doxorubicin Regimen | Dexrazoxane:Doxorubicin Dose Ratio | Key Findings | Reference |
| Mice | 2 or 4 mg/kg (10 doses over 7 weeks) | 5:1, 10:1, 20:1 | Dexrazoxane showed a dose-dependent decrease in cardiomyopathy score. | [9] |
| Rats | 0.2, 0.4, or 0.8 mg/kg (weekly for 13 weeks) | 20:1 | Dexrazoxane reduced the severity of cardiomyopathy. | [9] |
| Mice | 3 mg/kg (weekly for 6 weeks) | 10:1 | Dexrazoxane minimized cardiac dysfunction and aided recovery. | [10] |
| Rats | 1 mg/kg (weekly for 7 weeks) | 5:1 to 20:1 | Dexrazoxane provided long-lasting cardioprotection. | [11] |
Experimental Protocols
In Vitro Protocol: Assessing Doxorubicin-Induced Apoptosis and Protection by Dexrazoxane in H9c2 Cardiomyoblasts
This protocol describes the induction of apoptosis in the H9c2 rat cardiomyoblast cell line using doxorubicin and the assessment of the protective effects of dexrazoxane.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
Doxorubicin hydrochloride
-
Dexrazoxane
-
Phosphate-buffered saline (PBS)
-
MTT assay kit
-
LDH cytotoxicity assay kit
-
Caspase-3 activity assay kit
-
TUNEL assay kit
-
DAPI stain
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Dosing:
-
Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability assays, larger plates for protein/DNA extraction).
-
Allow cells to adhere and grow for 24-48 hours.
-
For the dexrazoxane-treated group, pre-incubate the cells with dexrazoxane (e.g., 200 µM) for 1 hour.[4]
-
Add doxorubicin to the desired final concentration (e.g., 1 µM) to both the doxorubicin-only and the dexrazoxane pre-treated wells.[4] Include a vehicle control group.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Assessment of Cardiotoxicity:
-
Cell Viability (MTT Assay): Follow the manufacturer's protocol to assess cell viability. A decrease in mitochondrial dehydrogenase activity will result in reduced formazan (B1609692) formation.
-
Cell Lysis (LDH Assay): Measure the release of lactate (B86563) dehydrogenase into the culture medium as an indicator of membrane damage, following the kit instructions.[4]
-
Apoptosis (Caspase-3 Activity): Harvest cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's protocol. An increase in caspase-3 activity is indicative of apoptosis.[12]
-
DNA Fragmentation (TUNEL Assay): Perform TUNEL staining on cells cultured on coverslips to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13] Counterstain with DAPI to visualize nuclei.
-
In Vivo Protocol: Mouse Model of Doxorubicin-Induced Cardiomyopathy and Cardioprotection by Dexrazoxane
This protocol outlines the induction of cardiomyopathy in mice using doxorubicin and the evaluation of the cardioprotective effects of dexrazoxane.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Doxorubicin hydrochloride (dissolved in saline)
-
Dexrazoxane (dissolved in 0.167 mol/l sodium lactate solution)[4]
-
Saline
-
Sodium lactate solution
-
Echocardiography system with a high-frequency probe
-
Isoflurane for anesthesia
-
Materials for tissue collection and processing (formalin, paraffin, etc.)
-
Biochemical assay kits (e.g., for cardiac troponin T, CK-MB)
Procedure:
-
Animal Groups: Randomly assign mice to the following groups (n=8-10 per group):
-
Control (vehicle injections)
-
Doxorubicin (doxorubicin + sodium lactate solution)
-
Doxorubicin + Dexrazoxane (doxorubicin + dexrazoxane)
-
Dexrazoxane (saline + dexrazoxane)
-
-
Drug Administration:
-
Administer dexrazoxane (e.g., 200 mg/kg) via intraperitoneal (IP) injection 1 hour before doxorubicin.[4]
-
Administer doxorubicin (e.g., 10 mg/kg) via IP injection three times a week.[4]
-
Administer corresponding vehicles to the control groups.
-
Continue the treatment for the desired duration (e.g., 7 days for acute models, or several weeks for chronic models).[4]
-
-
Assessment of Cardiac Function (Echocardiography):
-
Perform baseline echocardiography before the start of treatment and at the end of the study.
-
Anesthetize mice with isoflurane.
-
Acquire M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate ejection fraction (EF%) and fractional shortening (FS%) as indicators of systolic function.[4]
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice.
-
Collect blood via cardiac puncture for biochemical analysis of cardiac injury markers (e.g., cTnT, CK-MB).[14]
-
Excise the hearts, weigh them, and calculate the heart weight to body weight ratio.
-
Fix a portion of the heart in 10% buffered formalin for histological analysis (e.g., H&E staining for morphology, Masson's trichrome for fibrosis).[4]
-
Snap-freeze another portion in liquid nitrogen for molecular analyses (e.g., Western blotting for apoptotic markers).
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of doxorubicin-induced cardiotoxicity and dexrazoxane's protective mechanisms.
Experimental Workflow
Caption: General experimental workflow for studying dexrazoxane's cardioprotective effects.
References
- 1. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 2. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2–mediated activation of forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.umons.ac.be [orbi.umons.ac.be]
- 7. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Dose-response relationship of dexrazoxane for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early detection of myocardial changes with and without dexrazoxane using serial magnetic resonance imaging in a pre-clinical mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-lasting effect of dexrazoxane against anthracycline cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDC20 protects the heart from doxorubicin-induced cardiotoxicity by modulating CCDC69 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Effects of Dexrazoxane against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dexrazoxane in Sarcoma Treatment Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrazoxane (B1684449), a potent catalytic inhibitor of topoisomerase II and an iron-chelating agent, has primarily been recognized in the clinical setting for its cardioprotective effects against anthracycline-induced cardiotoxicity.[1][2] Doxorubicin (B1662922), a cornerstone of sarcoma chemotherapy, is often limited by its cumulative dose-dependent cardiac damage.[3] Dexrazoxane mitigates this toxicity, enabling higher and more effective doses of doxorubicin in sarcoma patients.[3][4] Beyond its established role in cardioprotection, emerging research is exploring the direct anti-tumorigenic potential of dexrazoxane in various cancers, including sarcomas. This document provides detailed application notes and experimental protocols for investigating the utility of dexrazoxane in sarcoma treatment research, both as a standalone agent and in combination therapies.
Mechanism of Action
Dexrazoxane exerts its biological effects through a dual mechanism:
-
Iron Chelation: Dexrazoxane is a prodrug that is hydrolyzed intracellularly to an open-ring derivative, which acts as a strong iron chelator. By binding to iron, it prevents the formation of anthracycline-iron complexes that generate reactive oxygen species (ROS), a primary driver of cardiac muscle damage.[1]
-
Topoisomerase II Inhibition: Dexrazoxane acts as a catalytic inhibitor of topoisomerase II (both TOP2A and TOP2B isoforms). Unlike topoisomerase II poisons (e.g., doxorubicin) that stabilize the enzyme-DNA cleavage complex, leading to DNA double-strand breaks, dexrazoxane locks the enzyme in a closed-clamp conformation, preventing the DNA cleavage and re-ligation cycle.[2][5] This inhibition can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Data Presentation: In Vitro and In Vivo Efficacy
While extensive data on the direct anti-sarcoma efficacy of dexrazoxane is still emerging, the following tables summarize available quantitative data from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of Dexrazoxane
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HL-60 | Acute Myeloid Leukemia | 9.59 ± 1.94 | Proliferation Assay | [6] |
| JIMT-1 | Breast Cancer | 97.5 | Cell Viability Assay | [7] |
| MDA-MB-468 | Breast Cancer | 36 | Cell Viability Assay | [7] |
Note: Sarcoma-specific IC50 data for dexrazoxane is limited in the current literature. The provided data from other cancer types can serve as a starting point for dose-ranging studies in sarcoma cell lines.
Table 2: Clinical Efficacy of Doxorubicin with Dexrazoxane in Sarcoma
| Study Population | Treatment Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Advanced Soft Tissue Sarcoma (Rechallenge) | Doxorubicin + Dexrazoxane | 7 months | 17 months (from start of co-administration) | [4] |
| Advanced Soft Tissue Sarcoma (Continuous) | Doxorubicin + Dexrazoxane | 9 months (from addition of Dexrazoxane) | - | [4] |
| Pediatric Osteosarcoma | Doxorubicin (450-600 mg/m²) + Dexrazoxane | Not reported | Not reported | [8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Below are Graphviz diagrams illustrating key mechanisms and experimental procedures.
Caption: Dexrazoxane's dual mechanism of action.
Caption: Workflow for in vitro evaluation of dexrazoxane.
Experimental Protocols
In Vitro Studies
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of dexrazoxane in sarcoma cell lines.
-
Materials:
-
Sarcoma cell lines (e.g., HT1080, U2OS, A673)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Dexrazoxane stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed sarcoma cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of dexrazoxane in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the dexrazoxane dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for dexrazoxane).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Detection (TUNEL Assay for Tissue Sections)
-
Objective: To detect DNA fragmentation associated with apoptosis in sarcoma tissue sections from in vivo studies.
-
Materials:
-
Formalin-fixed, paraffin-embedded sarcoma tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K solution (20 µg/mL)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Stop/Wash Buffer
-
Fluorescent mounting medium with DAPI
-
Fluorescence microscope
-
-
Protocol:
-
Deparaffinize the tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol washes and finally in distilled water.[9]
-
Permeabilize the sections by incubating with Proteinase K solution for 15-30 minutes at room temperature.
-
Wash the slides with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Apply the TUNEL reaction mixture to the tissue sections and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[9]
-
Wash the slides with Stop/Wash Buffer to terminate the reaction.
-
Counterstain the nuclei with a fluorescent mounting medium containing DAPI.
-
Visualize the slides under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of TUNEL-positive cells.
-
In Vivo Studies
1. Orthotopic Sarcoma Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of dexrazoxane in a clinically relevant sarcoma mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Sarcoma cells (e.g., HT1080) or patient-derived tumor tissue
-
Surgical instruments
-
Dexrazoxane for injection
-
Calipers for tumor measurement
-
-
Protocol:
-
Anesthetize the mice.
-
For an orthotopic model, surgically implant a small fragment of patient-derived sarcoma tissue or a suspension of sarcoma cells into the corresponding anatomical location (e.g., intramuscularly for a soft tissue sarcoma model).[10]
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, dexrazoxane, doxorubicin, dexrazoxane + doxorubicin).
-
Administer dexrazoxane (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. In combination studies, dexrazoxane is typically given 30 minutes before doxorubicin.[11]
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, TUNEL assay).
-
Conclusion
Dexrazoxane holds significant promise in the management of sarcoma, primarily through its cardioprotective properties that allow for more aggressive doxorubicin-based chemotherapy. The protocols and data presented here provide a framework for researchers to further investigate the direct anti-tumor effects of dexrazoxane in sarcoma. Future studies should focus on establishing sarcoma-specific in vitro and in vivo data to better understand its therapeutic potential and to identify novel combination strategies to improve patient outcomes. The continued exploration of dexrazoxane's dual mechanisms of action may unveil new avenues for its application in sarcoma treatment.
References
- 1. Dexrazoxane: how it works in cardiac and tumor cells. Is it a prodrug or is it a drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexrazoxane makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of Dexrazoxane (DRZ) in sarcoma patients receiving high cumulative doses of anthracycline therapy – a retrospective study including 32 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intensified Chemotherapy with Dexrazoxane Cardioprotection in Newly Diagnosed Non-Metastatic Osteosarcoma: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: The TUNEL Assay [jove.com]
- 10. Frontiers | Review: Precise sarcoma patient-derived orthotopic xenograft (PDOX) mouse models enable identification of novel effective combination therapies with the cyclin-dependent kinase inhibitor palbociclib: A strategy for clinical application [frontiersin.org]
- 11. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of Dexrazoxane in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrazoxane (B1684449) is a cardioprotective agent utilized in breast cancer therapy, primarily to mitigate the cardiotoxic effects of anthracycline-based chemotherapy, such as doxorubicin (B1662922).[1][2][3][4] Initially developed as an anticancer agent, its significant ability to protect cardiac tissue has become its primary clinical application in this context.[5][6] These application notes provide a comprehensive overview of dexrazoxane's mechanism of action, clinical efficacy, and detailed protocols for its investigation in a research setting.
Mechanism of Action
The cardioprotective effects of dexrazoxane are attributed to two primary mechanisms: iron chelation and topoisomerase IIβ (TOP2B) inhibition.
-
Iron Chelation: Dexrazoxane is a prodrug that is hydrolyzed in the body to its active, open-ring form, ADR-925.[7][8] This metabolite is a strong iron chelator.[7] Anthracyclines, like doxorubicin, can form complexes with iron, which then catalyze the generation of reactive oxygen species (ROS) that cause significant damage to cardiomyocytes.[7][9][10] By chelating iron, ADR-925 prevents the formation of these harmful anthracycline-iron complexes, thereby reducing oxidative stress on the heart.[3][11]
-
Topoisomerase II Inhibition: Dexrazoxane also functions as a catalytic inhibitor of topoisomerase II (TOP2).[7] While anthracyclines are TOP2 poisons that stabilize the DNA-TOP2 cleavage complex, leading to DNA double-strand breaks and cancer cell death, dexrazoxane inhibits the enzyme without inducing these lethal breaks. The heart predominantly expresses the TOP2B isoform, and it is believed that anthracycline-induced cardiotoxicity is mediated through this isoform.[6][11] Dexrazoxane's inhibition of TOP2B is thought to prevent the cardiotoxic effects of anthracyclines.[5][6]
Figure 1: Dexrazoxane's dual mechanism of action in cardiomyocytes.
Clinical Efficacy in Breast Cancer
Numerous clinical trials have demonstrated the cardioprotective efficacy of dexrazoxane in patients with breast cancer receiving anthracycline-based chemotherapy.
Summary of Clinical Trial Data
| Study / Meta-analysis | Patient Population | Key Findings |
| Swain et al. (1997)[12][13] | Advanced Breast Cancer (FAC therapy) | Incidence of Congestive Heart Failure (CHF): 3% in the dexrazoxane group vs. 22% in the placebo group (P < 0.001). |
| Marty et al. (2006)[14] | Advanced/Metastatic Breast Cancer | Cardiac Events: 13% in the dexrazoxane group vs. 39% in the anthracycline-alone group (P < 0.001). CHF: 1% vs. 11% (P < 0.05). Tumor response rate was unaffected. |
| Macedo et al. (2019)[1][15][16] | Breast Cancer (Anthracycline +/- Trastuzumab) | Meta-analysis of 9 trials (2,177 patients). Dexrazoxane reduced the risk of clinical heart failure (RR: 0.19) and cardiac events (RR: 0.36). No significant impact on oncological outcomes. |
| Kim et al. (2017)[17][18][19] | HER2-Positive Breast Cancer (Adjuvant Chemo + Trastuzumab) | Dexrazoxane administration was associated with significantly fewer cardiac events. Trastuzumab interruption due to cardiac toxicity was lower in the dexrazoxane group (2.3% vs. 7.6%). |
| Lopez et al. (1998)[20] | Advanced Breast Cancer (High-dose Epirubicin) | Overall Response Rate: 67% in the EPI + DEX arm vs. 69% in the EPI arm. No CHF in the dexrazoxane group vs. two instances in the control group. |
Application Notes: Potential Concerns and Considerations
-
Myelosuppression: Dexrazoxane may potentiate the myelosuppressive effects of chemotherapy, leading to higher rates of leukopenia, neutropenia, and thrombocytopenia.[4][10][21]
-
Interference with Antitumor Efficacy: While most studies show no negative impact on tumor response rates, time to progression, or overall survival,[2][14][15] one study reported a lower objective response rate in the dexrazoxane arm, though this did not translate to worse survival outcomes.[13][22][23]
-
Secondary Malignancies: Concerns about an increased risk of secondary malignancies have been raised, but further analysis has not substantiated this link.[23]
Experimental Protocols
In Vitro Evaluation of Dexrazoxane
Objective: To assess the cytoprotective and potential cytotoxic effects of dexrazoxane in combination with doxorubicin on breast cancer cell lines and cardiomyocytes.
Figure 2: General workflow for in vitro evaluation of dexrazoxane.
1. Cell Culture and Treatment
-
Cell Lines:
-
Breast Cancer: JIMT-1 (HER2-positive), MDA-MB-468 (Triple-Negative)[24]
-
Cardiomyocytes: AC16 (human ventricular), H9c2 (rat myoblasts)
-
-
Culture Conditions: Maintain cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Prepare a dose range of doxorubicin (e.g., 0.005–1 µM) and dexrazoxane (e.g., 0.1–400 µM).[24]
-
For combination studies, pre-treat cells with dexrazoxane for a specified time (e.g., 30 minutes) before adding doxorubicin.
-
Incubate for 72-96 hours.[24]
-
2. Cell Viability Assay (CCK8/WST-8)
-
Principle: Measures cell metabolic activity, which correlates with the number of viable cells.
-
Protocol:
3. DNA Damage Response (γ-H2AX Western Blot)
-
Principle: Detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[25]
-
Protocol:
-
Treat cells in 6-well plates as described above.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against γ-H2AX and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Evaluation in Breast Cancer Models
Objective: To determine the effect of dexrazoxane on doxorubicin's antitumor efficacy and its ability to prevent cardiotoxicity in a mouse xenograft model.
1. Animal Model and Treatment
-
Model: Use immunodeficient mice (e.g., nude or NSG) bearing human breast cancer xenografts (e.g., MX-1).[24]
-
Treatment Regimen:
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle, doxorubicin alone, dexrazoxane alone, doxorubicin + dexrazoxane).
-
Administer drugs via intraperitoneal (IP) injection. A clinically relevant dose ratio is 10:1 dexrazoxane to doxorubicin.[4][26]
-
A typical doxorubicin dose might be 4 mg/kg, with dexrazoxane at 40 mg/kg.[26]
-
Administer dexrazoxane 30 minutes prior to doxorubicin.[4][26]
-
Treat animals on a defined schedule (e.g., once a week for 3-4 weeks).
-
2. Efficacy and Toxicity Assessment
-
Tumor Growth: Measure tumor volume with calipers twice weekly.
-
Body Weight: Monitor body weight as an indicator of general toxicity.
-
Cardiac Function:
-
Perform echocardiography at baseline and at the end of the study to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
A significant decrease in LVEF is indicative of cardiotoxicity.
-
-
Histopathology: At the end of the study, harvest hearts and tumors for histological analysis (e.g., H&E staining for cardiac tissue damage, Ki-67 staining for tumor proliferation).
Analytical Methods
LC-MS/MS for Dexrazoxane and ADR-925 Quantification
-
Objective: To simultaneously measure the concentrations of dexrazoxane and its active metabolite ADR-925 in biological samples (plasma, cell lysates, cell culture medium).[27]
-
Method Summary:
-
Sample Preparation: Precipitate proteins from plasma or cell lysates with methanol. Dilute cell culture medium samples with methanol.[27]
-
Chromatography: Use a reverse-phase column (e.g., Synergi Polar-RP).[27]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and methanol.[27]
-
Detection: Use a mass spectrometer with electrospray ionization (ESI) in positive ion mode and an ion trap or triple quadrupole analyzer for detection.[27]
-
Validation: Validate the method for linearity, accuracy, precision, and sensitivity within the expected concentration range.[27]
-
Conclusion
Dexrazoxane plays a crucial role in managing breast cancer patients treated with anthracyclines by significantly reducing the risk of cardiotoxicity without generally compromising antitumor efficacy.[14][15] Its dual mechanism of action, involving iron chelation and topoisomerase IIβ inhibition, provides a robust defense for cardiac tissue. The protocols outlined here provide a framework for researchers to further investigate the nuanced interactions of dexrazoxane in breast cancer therapy, optimize its use, and explore its potential in combination with other cardiotoxic agents.
References
- 1. Dexrazoxane may reduce cardiotoxicity from breast cancer treatment [healio.com]
- 2. Dexrazoxane : a review of its use for cardioprotection during anthracycline chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexrazoxane | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dexrazoxane. A review of its use as a cardioprotective agent in patients receiving anthracycline-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and analysis of novel analogues of dexrazoxane and its open-ring hydrolysis product for protection against anthracycline cardiotoxicity in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 12. Delayed administration of dexrazoxane provides cardioprotection for patients with advanced breast cancer treated with doxorubicin-containing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardioprotection with dexrazoxane for doxorubicin-containing therapy in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicenter randomized phase III study of the cardioprotective effect of dexrazoxane (Cardioxane) in advanced/metastatic breast cancer patients treated with anthracycline-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of Dexrazoxane in Preventing Anthracycline Cardiotoxicity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of Dexrazoxane in Preventing Anthracycline Cardiotoxicity in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Cardioprotective Effect of Dexrazoxane in Patients with HER2-Positive Breast Cancer Who Receive Anthracycline Based Adjuvant Chemotherapy Followed by Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardioprotective Effect of Dexrazoxane in Patients with HER2-Positive Breast Cancer Who Receive Anthracycline Based Adjuvant Chemotherapy Followed by Trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dexrazoxane cardioprotection in advanced breast cancer patients undergoing high-dose epirubicin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dexrazoxane added to doxorubicin-based adjuvant chemotherapy of breast cancer: a retrospective cohort study with a comparative analysis of toxicity and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. youtube.com [youtube.com]
- 24. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dexrazoxane does not mitigate early vascular toxicity induced by doxorubicin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of LC-MS/MS method for the simultaneous analysis of the cardioprotective drug dexrazoxane and its metabolite ADR-925 in isolated cardiomyocytes and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dexrazoxane as a Tool to Study Topoisomerase II Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrazoxane (B1684449) (ICRF-187) is a potent, cell-permeable catalytic inhibitor of topoisomerase II (TOP2), an essential enzyme that modulates DNA topology by introducing transient double-strand breaks (DSBs). This unique mechanism of action makes dexrazoxane an invaluable tool for investigating the physiological and pathological roles of TOP2 isoforms, TOP2A and TOP2B. Historically recognized for its clinical use as a cardioprotective agent against anthracycline-induced cardiotoxicity, the primary mechanism is now understood to be the inhibition and subsequent degradation of TOP2B in cardiomyocytes.[1][2] Dexrazoxane also interacts with TOP2A, the isoform predominantly expressed in proliferating cells, making it a subject of interest in oncology for its potential to modulate the effects of TOP2-targeting chemotherapeutics.[3]
These application notes provide a comprehensive overview of the use of dexrazoxane in studying TOP2 function, complete with detailed experimental protocols, quantitative data, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
Dexrazoxane and its analogues, such as ICRF-193, are non-cleavable complex-forming inhibitors of TOP2.[4] Unlike TOP2 poisons (e.g., doxorubicin, etoposide) that stabilize the cleavage complex, leading to permanent DNA breaks, dexrazoxane locks the TOP2 enzyme in a closed-clamp conformation around DNA.[3][5] This prevents the completion of the catalytic cycle of DNA cleavage and re-ligation.[6]
A key aspect of dexrazoxane's function, particularly in its cardioprotective role, is its ability to induce the proteasomal degradation of TOP2B.[7][8] This depletion of TOP2B prevents anthracyclines from generating extensive DNA damage in cardiomyocytes, a primary cause of their cardiotoxicity.[1][2] In contrast, its effects on TOP2A can lead to DNA endoreduplication and apoptosis in cancer cells, highlighting its isoform-specific functional consequences.[4]
Key Applications in Research
-
Dissecting the Isoform-Specific Functions of TOP2A and TOP2B: By comparing the effects of dexrazoxane in cell lines with varying expression levels of TOP2A and TOP2B, researchers can elucidate the distinct roles of these isoforms in processes like DNA replication, transcription, and the DNA damage response.
-
Investigating the Mechanisms of Anthracycline-Induced Cardiotoxicity: Dexrazoxane is a critical tool for studying how TOP2B mediates the cardiotoxic effects of chemotherapeutic agents like doxorubicin.[9][10]
-
Studying the DNA Damage Response (DDR): Although not a classical DNA damaging agent, dexrazoxane can induce TOP2A-dependent DNA breaks, activating the DDR pathway and allowing for the study of cellular repair mechanisms.[10][11]
-
Screening for Novel Cardioprotective Agents: The experimental models and assays used to characterize dexrazoxane's effects can be adapted to screen for new compounds that protect against chemotherapy-induced cardiotoxicity.[12]
-
Modulating Chemotherapeutic Efficacy: Research into the co-administration of dexrazoxane with TOP2 poisons aims to understand how to optimize cancer treatment by potentially mitigating side effects without compromising anti-tumor activity.[3]
Data Presentation
Table 1: In Vitro Efficacy of Dexrazoxane and Related Compounds
| Compound | Assay | Cell Line/Enzyme | IC50 Value | Reference |
| Dexrazoxane | Antiproliferation | HL-60 | 9.59 ± 1.94 µM | [12] |
| Dexrazoxane | Antiproliferation | HL-60 | 25 µM | [5] |
| Dexrazoxane | TOP2 Decatenation | Purified TOP2 Isoforms | ≈ 60 µM | [12] |
| ICRF-193 | Antiproliferation | Not Specified | More potent than Dexrazoxane | [12] |
| XK469 | Antiproliferation | HL-60 | 21.64 ± 9.57 µM | [12] |
| XK469 | TOP2 Decatenation | Purified TOP2 Isoforms | ≈ 130 µM | [12] |
Table 2: Effective Concentrations of Dexrazoxane in Cellular Assays
| Application | Cell Type | Concentration | Observed Effect | Reference |
| Cardioprotection | Neonatal Ventricular Cardiomyocytes | 10–100 µmol/L | Significant protection against anthracycline toxicity | [1][13] |
| Apoptosis Inhibition | Neonatal Rat Myocytes | 10 µmol/L | Prevention of daunorubicin-induced apoptosis | [10] |
| TOP2B Depletion | H9C2 Cardiomyocytes | 100 µM | Time-dependent disappearance of TOP2B | [6] |
| DNA Damage Induction | HTETOP Cells | 100 µM | Induction of γ-H2AX foci | [10] |
| Apoptosis Induction | K562 Leukemia Cells | Not Specified | Slow induction of apoptosis | [4] |
Mandatory Visualizations
Caption: Dexrazoxane's mechanism of action on TOP2B and TOP2A.
Caption: Experimental workflow for studying dexrazoxane's effects.
Experimental Protocols
Topoisomerase II Relaxation/Decatenation Assay
This assay measures the catalytic activity of TOP2 in relaxing supercoiled plasmid DNA or decatenating kinetoplast DNA (kDNA). Inhibition of this activity is a hallmark of catalytic TOP2 inhibitors like dexrazoxane.
Materials:
-
Purified human TOP2A or TOP2B enzyme (Inspiralis)
-
Supercoiled plasmid DNA (e.g., pBR322) or kDNA
-
5X Complete Reaction Buffer (specific to enzyme supplier, typically contains ATP and MgCl2)
-
Dexrazoxane stock solution (in DMSO)
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
1% Agarose gel with Ethidium Bromide (0.5 µg/ml)
-
TAE or TBE buffer
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:
-
4 µL 5X Complete Reaction Buffer
-
1 µL supercoiled DNA (100-200 ng)
-
1 µL dexrazoxane at various concentrations (or DMSO for control)
-
x µL sterile H2O
-
1 µL diluted TOP2 enzyme (amount to be optimized to achieve full relaxation in the absence of inhibitor)
-
-
Incubate the reactions for 30 minutes at 37°C.
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge at high speed for 2 minutes.
-
Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at 80-100V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The concentration of dexrazoxane that inhibits 50% of the relaxation activity is the IC50.[14]
Western Blot for TOP2A/B Depletion and γ-H2AX Induction
This protocol is used to quantify changes in protein levels of TOP2 isoforms and to detect the phosphorylation of H2AX (γ-H2AX), a marker of DNA double-strand breaks.
Materials:
-
Cells cultured and treated with dexrazoxane
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TOP2A, anti-TOP2B, anti-γ-H2AX, anti-GAPDH or β-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and apply ECL substrate.
-
Image the chemiluminescence using a digital imager. Densitometry analysis can be used to quantify protein levels relative to the loading control.[15][16]
Immunofluorescence for γ-H2AX Foci
This method allows for the visualization and quantification of DNA double-strand breaks as distinct foci within the nucleus of individual cells.
Materials:
-
Cells grown on coverslips and treated with dexrazoxane
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
After treatment, wash cells with PBS.
-
Fix cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells for 10-30 minutes at room temperature.
-
Wash three times with PBS.
-
Block for 30-60 minutes at room temperature.
-
Incubate with anti-γ-H2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium with DAPI.
-
Image the slides using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified using image analysis software like ImageJ.[3][17]
Neutral Comet Assay for DNA Double-Strand Breaks
This single-cell gel electrophoresis technique directly visualizes DNA double-strand breaks. Under neutral pH conditions, fragmented DNA migrates out of the nucleoid, forming a "comet tail."
Materials:
-
Treated cells
-
Low-melting-point agarose (LMA)
-
CometSlides™ or similar specialized slides
-
Lysis buffer (neutral pH, containing high salt and detergents)
-
Neutral electrophoresis buffer
-
DNA stain (e.g., SYBR® Green)
Protocol:
-
Harvest and resuspend cells in ice-cold PBS at ~1x10^5 cells/mL.
-
Mix the cell suspension with molten LMA (at 37°C) at a 1:10 ratio (v/v).
-
Immediately pipette 50 µL of the mixture onto a CometSlide™ and allow it to solidify at 4°C for 30 minutes.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Wash the slides in cold neutral electrophoresis buffer for 30-60 minutes.
-
Perform electrophoresis in cold neutral buffer at a low voltage (e.g., 21V) for 40-60 minutes at 4°C.
-
Gently wash the slides with distilled water and fix with 70% ethanol.
-
Allow the slides to air dry completely.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the tail moment (a measure of DNA damage) using specialized software.[18][19][20]
Cell Viability and Cytotoxicity Assays (MTT & LDH)
These assays are fundamental for assessing the impact of dexrazoxane on cell health, either alone or in combination with other drugs.
MTT Assay (Measures metabolic activity):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of dexrazoxane for the desired time (e.g., 24-72 hours).
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at ~570 nm using a microplate reader. Cell viability is proportional to the absorbance.[21][22]
LDH Assay (Measures membrane integrity):
-
Seed cells in a 96-well plate as for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with Triton X-100).
-
Treat cells with dexrazoxane.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at ~490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release.[23]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization and Quantification of Topoisomerase–DNA Covalent Complexes Using the Trapped in Agarose Immunostaining (TARDIS) Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. Dexrazoxane may prevent doxorubicin-induced DNA damage via depleting both Topoisomerase II isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. crpr-su.se [crpr-su.se]
- 18. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for the HPLC-Based Detection of Dexrazoxane and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of the cardioprotective agent dexrazoxane (B1684449) and its primary active metabolite, ADR-925. Detailed protocols and data are presented to assist in the development and implementation of analytical methods for research, clinical, and pharmaceutical quality control purposes.
Introduction
Dexrazoxane is a cyclic derivative of EDTA used to mitigate the cardiotoxicity associated with anthracycline chemotherapy. It functions as a prodrug, undergoing enzymatic hydrolysis to its active form, ADR-925. This active metabolite is a potent intracellular chelator of iron, which is implicated in the generation of reactive oxygen species that damage cardiac tissue. Accurate and sensitive measurement of dexrazoxane and ADR-925 in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. HPLC and LC-MS/MS are powerful techniques for the simultaneous determination of dexrazoxane and its metabolites.
Metabolic Pathway of Dexrazoxane
Dexrazoxane is metabolized in the liver and kidneys to its active form, ADR-925, through a two-step enzymatic process. The first step involves the opening of one of the dioxopiperazine rings by the enzyme dihydropyrimidinase, leading to the formation of one-ring open intermediates. Subsequently, the second ring is opened by the enzyme dihydroorotase to yield the fully active, open-ring metabolite ADR-925.[1][2] This metabolic activation is essential for the drug's cardioprotective effects.
Caption: Metabolic activation of Dexrazoxane to its active form, ADR-925.
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC and LC-MS/MS methods for the analysis of dexrazoxane and ADR-925.
Table 1: HPLC Method Parameters and Quantitative Data
| Analyte | Column | Mobile Phase | Detection | Retention Time (min) | LOD | LOQ | Linearity Range | Reference |
| Dexrazoxane | Kromasil C18 | Methanol (B129727), 5% Orthophosphoric acid, 0.01M Ammonium dihydrogen phosphate, THF (10:40:30:20, v/v), pH 4.2 | UV at 272 nm | 7.005 | 20 µg/mL | 60 µg/mL | 0.1 - 0.9 mg/mL | Semantic Scholar |
| ADR-925 (as Terbium complex) | C18 reversed-phase | 50% Methanol and 50% 4 mM 1-heptanesulfonate | Fluorescence (Ex: 200 nm, Em: 544 nm) | Not Specified | 25 pmol | Not Specified | Not Specified | [3] |
Table 2: LC-MS/MS Method Parameters and Quantitative Data
| Analyte | Column | Mobile Phase | Detection | Retention Time Window (min) | LLOQ | Linearity Range | Reference |
| Dexrazoxane | Synergi Polar-RP (150 mm × 3 mm, 4 µm) | Gradient of 2 mM Ammonium formate (B1220265) and Methanol | ESI-MS/MS | 17 - 22 | 4 pmol/10^6 cells; 8 µM (medium); 2 µM (plasma) | 4–80 pmol/10^6 cells; 8–100 µM (medium); 2–350 µM (plasma) | [4][5] |
| ADR-925 | Synergi Polar-RP (150 mm × 3 mm, 4 µm) | Gradient of 2 mM Ammonium formate and Methanol | ESI-MS/MS | 2.8 - 7.0 | 7 pmol/10^6 cells; 8 µM (medium); 5 µM (plasma) | 7–70 pmol/10^6 cells; 8–100 µM (medium); 5–100 µM (plasma) | [4][5] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol is adapted for the extraction of dexrazoxane and ADR-925 from plasma samples for LC-MS/MS analysis.[5]
Materials:
-
Plasma samples
-
Ice-cold Methanol (MeOH)
-
Internal Standards (I.S.): 1,2-bis(3,5-dioxopiperazin-1-yl)ethane (I.S. for Dexrazoxane) and 1,3-diaminopropane-N,N,N',N'-tetraacetic acid (I.S. for ADR-925)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add the appropriate amount of internal standard solutions.
-
Add 600 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 16,800 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm filter.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: HPLC Method for Dexrazoxane in Serum
This protocol describes an isocratic RP-HPLC method for the determination of dexrazoxane in serum.
Materials:
-
Serum samples
-
Dichloromethane
-
1 M NaOH
-
1 M Acetic acid
-
n-hexane
-
Internal Standard (e.g., Diltiazem hydrochloride)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
To 5 mL of serum, add 100 µL of internal standard, 0.1 mL of 1 M NaOH, and 5 mL of dichloromethane.
-
Vortex for 20 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Separate 4 mL of the organic layer and evaporate to dryness.
-
To the residue, add 100 µL of 1 M acetic acid and 3 mL of n-hexane.
-
Vortex for 5 minutes, then evaporate the organic layer.
-
Reconstitute the remaining sample in the mobile phase for HPLC analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of dexrazoxane and its metabolites from biological samples.
Caption: General experimental workflow for HPLC analysis of dexrazoxane.
Conclusion
The HPLC and LC-MS/MS methods detailed in these application notes provide sensitive and reliable approaches for the quantification of dexrazoxane and its active metabolite, ADR-925. The provided protocols for sample preparation and analysis can be adapted for various biological matrices. Proper validation of these methods is essential to ensure data accuracy and reproducibility in research and clinical settings. The understanding of dexrazoxane's metabolic pathway is critical for interpreting pharmacokinetic data and its relationship to the drug's cardioprotective efficacy.
References
- 1. Metabolism of the cardioprotective drug dexrazoxane and one of its metabolites by isolated rat myocytes, hepatocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dihydroorotase inhibitor 5-aminoorotic acid inhibits the metabolism in the rat of the cardioprotective drug dexrazoxane and its one-ring open metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of the dexrazoxane hydrolysis product ADR-925 by fluorescence detection of its terbium(III) complex after high-performance liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of LC-MS/MS method for the simultaneous analysis of the cardioprotective drug dexrazoxane and its metabolite ADR-925 in isolated cardiomyocytes and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Application Notes and Protocols for Dexrazoxane Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrazoxane (B1684449) is a cardioprotective agent used to mitigate the cardiotoxic effects of anthracycline chemotherapy, such as doxorubicin (B1662922).[1][2][3][4][5] Its mechanism of action is primarily attributed to two key functions: iron chelation and inhibition of topoisomerase II.[6] As a prodrug, dexrazoxane is converted to its active form, which chelates iron and prevents the formation of anthracycline-iron complexes that generate reactive oxygen species (ROS), a major contributor to cardiac damage.[7] Additionally, by inhibiting topoisomerase II, dexrazoxane can modulate the cellular response to other chemotherapeutic agents that target this enzyme.
These dual mechanisms of action make dexrazoxane a compelling candidate for combination therapy studies, not only for its cardioprotective effects but also for its potential to synergize with other anticancer agents. These application notes provide detailed experimental designs and protocols for in vitro and in vivo studies to evaluate the efficacy and synergistic potential of dexrazoxane in combination with other therapeutic agents.
Key Signaling Pathways
To effectively design and interpret combination studies involving dexrazoxane, it is crucial to understand its impact on key cellular signaling pathways.
Topoisomerase II Inhibition Pathway
Dexrazoxane acts as a catalytic inhibitor of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[8] Unlike topoisomerase II poisons (e.g., doxorubicin, etoposide) that stabilize the enzyme-DNA cleavage complex, leading to DNA double-strand breaks, dexrazoxane prevents the re-ligation of the DNA strands, thereby interfering with the catalytic cycle of the enzyme.[6] This can lead to cell cycle arrest and apoptosis.[9]
Dexrazoxane inhibits Topoisomerase II, leading to cell cycle arrest.
Iron Chelation and ROS Reduction Pathway
Anthracyclines like doxorubicin can form complexes with intracellular iron, which then catalyze the production of reactive oxygen species (ROS). This oxidative stress is a primary driver of cardiotoxicity. Dexrazoxane is hydrolyzed to a potent iron chelator that binds to free iron, thereby preventing the formation of the toxic anthracycline-iron complexes and reducing ROS-mediated cellular damage.[7]
Dexrazoxane reduces ROS by chelating iron.
Experimental Protocols
In Vitro Experimental Workflow
A systematic in vitro approach is essential to determine the nature of the interaction between dexrazoxane and a combination partner (e.g., synergistic, additive, or antagonistic).
Workflow for in vitro dexrazoxane combination studies.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of dexrazoxane and the combination drug individually and to assess the cytotoxic effect of the combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Dexrazoxane (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
MTT solution (5 mg/mL in PBS) or CCK-8 reagent
-
DMSO or solubilization buffer for MTT
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[10] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of dexrazoxane and the combination drug in culture medium. For combination studies, prepare dilutions at a constant ratio based on the individual IC50 values.
-
Treatment:
-
Single Agent: Remove the medium and add 100 µL of medium containing various concentrations of either dexrazoxane (e.g., 0.1–400 µM) or the combination drug (e.g., doxorubicin 0.005–1 µM).[10]
-
Combination: Add 100 µL of medium containing the drug combination at a fixed ratio.
-
Include a vehicle control (medium with the highest concentration of solvent, e.g., DMSO).
-
-
Incubation: Incubate the plates for 72-96 hours.[10]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.[11]
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Read the absorbance at 450 nm.[10]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone using non-linear regression analysis.
Protocol 2: Synergy Analysis (Chou-Talalay Method)
Objective: To quantitatively determine the interaction between dexrazoxane and the combination drug (synergism, additivity, or antagonism).
Procedure:
-
Data Input: Use the dose-response data from the cell viability assay for the single agents and the combination.
-
Software Analysis: Utilize software such as CompuSyn to calculate the Combination Index (CI).[12]
-
Interpretation of CI Values:
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by dexrazoxane, the combination drug, and their combination.
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of each drug alone and in combination for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[16]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the drug combination on cell cycle distribution.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired drug concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
In Vivo Experimental Design
Objective: To evaluate the anti-tumor efficacy and toxicity of dexrazoxane in combination with another chemotherapeutic agent in a preclinical animal model.
Model: Xenograft or syngeneic tumor models in mice (e.g., BalbC/NIH mice).[17]
General Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle Control
-
Dexrazoxane alone
-
Combination Drug alone
-
Dexrazoxane + Combination Drug
-
-
Dosing and Administration:
-
Dexrazoxane is typically administered intravenously (IV). A common dose ratio for cardioprotection with doxorubicin is 10:1 (dexrazoxane:doxorubicin).[1] For example, if doxorubicin is given at 10 mg/kg, dexrazoxane would be administered at 100 mg/kg.
-
The combination drug is administered via the appropriate route (e.g., IV, intraperitoneal).
-
Dexrazoxane is typically given 30 minutes before the anthracycline.[1]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Analysis:
-
Compare tumor growth inhibition between groups.
-
Assess toxicity through body weight changes and histological analysis of major organs (especially the heart).
-
Example Dosing Regimen (Dexrazoxane and Doxorubicin in mice):
-
Doxorubicin: 10 mg/kg, IV, once a week.
-
Dexrazoxane: 200 mg/kg, IV, 1 hour before doxorubicin administration.[7]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity (IC50) of Single Agents
| Cell Line | Drug | IC50 (µM) |
| Breast Cancer (JIMT-1) | Doxorubicin | 0.214 |
| Dexrazoxane | 97.5 | |
| Breast Cancer (MDA-MB-468) | Doxorubicin | 0.0212 |
| Dexrazoxane | 36.0 |
Data adapted from a proof-of-concept in vitro study.[10]
Table 2: In Vitro Combination Synergy Analysis
| Cell Line | Drug Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| AML Cell Line | Doxorubicin + Dexrazoxane | 0.50 | < 1 | Synergistic |
| AML Cell Line | Etoposide + Dexrazoxane | 0.50 | < 1 | Synergistic |
| Breast Cancer (JIMT-1) | Doxorubicin + Dexrazoxane | - | > 1 | Antagonistic |
| Breast Cancer (MDA-MB-468) | Doxorubicin + Dexrazoxane | - | ≈ 1 | Additive |
Data interpretation based on published studies.[10][18]
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| Dexrazoxane (dose) | 1450 | 3.3 |
| Combination Drug (dose) | 700 | 53.3 |
| Dexrazoxane + Combination Drug | 350 | 76.7 |
Hypothetical data for illustrative purposes.
Table 4: In Vivo Cardiotoxicity Assessment
| Treatment Group | Mean Heart Weight to Body Weight Ratio | Cardiac Troponin I Levels (ng/mL) | Myocardial Damage Score (Billingham Score) |
| Vehicle Control | 0.005 | < 0.1 | 0 |
| Doxorubicin (10 mg/kg) | 0.006 | 2.5 | 3 |
| Doxorubicin + Dexrazoxane (10:1 ratio) | 0.005 | 0.5 | 1 |
Hypothetical data for illustrative purposes, based on expected outcomes.[17]
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for investigating the potential of dexrazoxane in combination therapies. By systematically evaluating cytotoxicity, synergy, and mechanisms of action in vitro, and confirming efficacy and safety in vivo, researchers can effectively advance the development of novel and improved cancer treatment regimens. The provided diagrams and data presentation formats are intended to facilitate clear communication and interpretation of experimental findings.
References
- 1. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro to clinical translational pharmacokinetic/pharmacodynamic modeling of doxorubicin (DOX) and dexrazoxane (DEX) interactions: Safety assessment and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upfront dexrazoxane for the reduction of anthracycline-induced cardiotoxicity in adults with preexisting cardiomyopathy and cancer: a consecutive case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 2.6. Combination index calculations [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. punnettsquare.org [punnettsquare.org]
- 16. researchgate.net [researchgate.net]
- 17. Activity of dexrazoxane and amifostine against late cardiotoxicity induced by the combination of doxorubicin and cyclophosphamide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dexrazoxane in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dexrazoxane Dosage for In vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dexrazoxane (B1684449) dosage for in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with dexrazoxane.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Drug Toxicity: The dexrazoxane dose may be too high for the specific animal model, strain, or age. - Combined Toxicity: Enhanced toxicity when combined with other agents (e.g., anthracyclines). Myelosuppression is a known side effect.[1] - Vehicle Toxicity: The vehicle used for drug dissolution may have adverse effects. | - Dose De-escalation: Reduce the dexrazoxane dose. Consider a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. - Staggered Administration: If used with an anthracycline, ensure dexrazoxane is administered prior to the anthracycline (e.g., 30 minutes before).[2][3] - Monitor Hematology: Perform complete blood counts (CBCs) to monitor for myelosuppression. - Vehicle Control: Ensure a vehicle-only control group is included in your study design. |
| Lack of Cardioprotective Efficacy | - Insufficient Dose: The dexrazoxane dose may be too low to provide adequate protection. - Improper Timing of Administration: The window between dexrazoxane and anthracycline administration may be too long or too short. - Rapid Clearance: Dexrazoxane has a faster rate of elimination compared to doxorubicin (B1662922).[4] | - Dose Escalation: Increase the dexrazoxane to anthracycline dose ratio. Ratios of 10:1 and 20:1 have been shown to be effective in animal models.[4][5] - Optimize Timing: Administer dexrazoxane 15-30 minutes before the anthracycline infusion.[1][2] - Consider Multiple Doses: For prolonged anthracycline exposure, a single dexrazoxane dose may not be sufficient. |
| Inconsistent Results Between Experiments | - Drug Formulation and Stability: Dexrazoxane solutions can hydrolyze, losing efficacy.[6] - Biological Variability: Differences in animal age, sex, or strain can influence drug metabolism and response. - Route of Administration: Different administration routes (e.g., intraperitoneal vs. intravenous) can alter bioavailability. | - Fresh Preparation: Prepare dexrazoxane solutions fresh before each use. Reconstituted solutions are stable for a limited time.[7][8] - Standardize Animal Cohorts: Use animals of the same age, sex, and strain within and between experiments. - Consistent Administration: Use the same route and technique for drug administration in all experiments. |
| Reduced Antitumor Efficacy of Anthracycline | - Interference with Mechanism of Action: Concerns have been raised about dexrazoxane potentially interfering with the anticancer effects of anthracyclines.[9] | - Adhere to Recommended Ratios: The 10:1 dexrazoxane to doxorubicin ratio is generally considered not to interfere with antitumor activity.[10] - Timing is Critical: Administering dexrazoxane shortly before the anthracycline is crucial to minimize potential interference.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose ratio of dexrazoxane to doxorubicin in mice?
A1: A starting dose ratio of 10:1 (dexrazoxane:doxorubicin) by weight is commonly recommended and has been shown to be effective for cardioprotection in mice.[2][11] Some studies have used ratios up to 20:1, which may offer greater protection but should be evaluated for potential toxicity.[4][5]
Q2: How should I prepare and administer dexrazoxane for in vivo experiments?
A2: Dexrazoxane should be reconstituted immediately before use. For intravenous administration, it is typically dissolved in a suitable vehicle like sterile water or 0.167 M sodium lactate (B86563) and may be further diluted with 0.9% sodium chloride or 5% dextrose.[7][8] Administration is usually via intravenous (IV) or intraperitoneal (IP) injection.[2][12] It is recommended to administer dexrazoxane 15-30 minutes prior to the anthracycline.[1][2]
Q3: What are the primary mechanisms of action for dexrazoxane's cardioprotective effects?
A3: Dexrazoxane is a prodrug that is hydrolyzed in vivo to its active form, which acts as a potent iron chelator.[13] This prevents the formation of anthracycline-iron complexes that generate harmful reactive oxygen species (ROS) in cardiac tissue.[14] Additionally, dexrazoxane is a catalytic inhibitor of topoisomerase IIβ, which can prevent DNA damage induced by anthracyclines in cardiomyocytes.[1][15]
Q4: Can dexrazoxane be used with other anthracyclines besides doxorubicin?
A4: Yes, dexrazoxane has shown protective effects against cardiotoxicity induced by other anthracyclines such as epirubicin, daunorubicin, and idarubicin.[5] However, the optimal dose ratio may vary for different anthracyclines.[5]
Q5: What are the expected toxicities of dexrazoxane in animal models?
A5: The most common dose-limiting toxicity is myelosuppression (neutropenia, leukopenia, and thrombocytopenia), which can be difficult to distinguish from the effects of concomitant chemotherapy.[1] Studies in mice and rats have also reported embryo-fetal toxicity and male infertility at doses lower than those used clinically.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for dexrazoxane dosage in various animal models.
Table 1: Recommended Dexrazoxane:Anthracycline Dose Ratios for Cardioprotection
| Animal Model | Anthracycline | Effective Dose Ratio (Dexrazoxane:Anthracycline) | Reference(s) |
| Mouse | Doxorubicin | 10:1 to 20:1 | [4][5] |
| Mouse | Epirubicin | 10:1 | [5] |
| Mouse | Daunorubicin | 5:1 | [5] |
| Mouse | Idarubicin | 5:1 | [5] |
| Rat | Doxorubicin | 20:1 | [3][4] |
| Dog | Doxorubicin | 20:1 | [4] |
Table 2: Example In Vivo Dosing Regimens for Cardioprotection
| Animal Model | Doxorubicin (DOX) Dose | Dexrazoxane (DEX) Dose | Dosing Schedule | Reference(s) |
| Mouse | 4 mg/kg | 40 mg/kg | Weekly IP injections for 6 weeks | [2][11] |
| Mouse | 2 mg/kg or 4 mg/kg | 5:1, 10:1, or 20:1 ratio to DOX | 10 doses over a 7-week period | [4] |
| Rat | 2 mg/kg | 40 mg/kg | Weekly IV injections for 4 weeks | [3] |
| Rabbit | 3 mg/kg Daunorubicin | 60 mg/kg | Weekly for 10 weeks | [12] |
Table 3: Dosing for Anthracycline Extravasation Treatment
| Animal Model | Condition | Dexrazoxane Dose | Dosing Schedule | Reference(s) |
| Mouse | Doxorubicin/Daunorubicin subcutaneous injection | Systemic triple-treatment over 6 hours | Effective in preventing lesions | [16] |
| Dog | Doxorubicin extravasation | 231-500 mg/m² | Within 2 hours of extravasation | [17][18] |
Experimental Protocols
Protocol 1: Evaluation of Dexrazoxane Cardioprotection in a Chronic Mouse Model of Doxorubicin-Induced Cardiotoxicity
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Groups (n=8-10 per group):
-
Vehicle Control (0.9% NaCl)
-
Doxorubicin (DOX) only
-
Dexrazoxane (DEX) + Doxorubicin (DOX)
-
Dexrazoxane (DEX) only
-
-
Drug Preparation:
-
Doxorubicin: Dissolve in 0.9% NaCl to a final concentration for a 4 mg/kg dose.
-
Dexrazoxane: Dissolve in a suitable vehicle to a final concentration for a 40 mg/kg dose. Prepare fresh before each use.
-
-
Administration:
-
Monitoring and Endpoints:
-
Monitor animal weight and general health status weekly.
-
Perform echocardiography at baseline and at specified time points (e.g., weeks 2 and 6) to assess cardiac function (e.g., left ventricular ejection fraction).[2][11]
-
At the end of the study, collect heart tissue for histological analysis (e.g., H&E staining for cardiomyopathy scoring) and molecular analysis (e.g., markers of apoptosis or oxidative stress).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexrazoxane pre-treatment protects skinned rat cardiac trabeculae against delayed doxorubicin-induced impairment of crossbridge kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response relationship of dexrazoxane for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Physical and chemical stability of reconstituted and diluted dexrazoxane infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dexrazoxane does not mitigate early vascular toxicity induced by doxorubicin in mice | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. aaha.org [aaha.org]
- 18. avmajournals.avma.org [avmajournals.avma.org]
Dexrazoxane Technical Support Center: Solubility and Formulation for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and formulation of dexrazoxane (B1684449) for research use. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of dexrazoxane?
A1: Dexrazoxane is a crystalline powder.[1] Its solubility is dependent on the solvent and pH. It is sparingly soluble in water and 0.1 N HCl, and slightly soluble in ethanol (B145695) and methanol.[1][2] It is practically insoluble in nonpolar organic solvents.[1] For research purposes, it is often dissolved in organic solvents like DMSO.[3][4] Dexrazoxane's stability is pH-dependent, and it degrades rapidly in solutions with a pH above 7.0.[1]
Q2: How should I prepare a stock solution of dexrazoxane for my experiments?
A2: For most in vitro research applications, preparing a concentrated stock solution in an organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3][4] Dexrazoxane is soluble in DMSO at concentrations of approximately 10 mg/mL and greater than 20 mg/mL.[3][4] To prepare a stock solution, dissolve the dexrazoxane powder in the solvent of choice, which should be purged with an inert gas.[3][5]
Q3: What is the recommended procedure for reconstituting lyophilized dexrazoxane for injection?
A3: For formulations supplied as a sterile, pyrogen-free lyophilizate, reconstitution should be performed with a specific diluent as per the manufacturer's instructions.[1] Commonly, Sterile Water for Injection or 0.167 M (M/6) Sodium Lactate Injection is used to yield a 10 mg/mL solution.[2][6][7] For instance, a 250 mg vial can be reconstituted with 25 mL of diluent, and a 500 mg vial with 50 mL.[7][8]
Q4: Can I further dilute the reconstituted dexrazoxane solution?
A4: Yes, the reconstituted 10 mg/mL solution can be further diluted for intravenous administration in research animals. Compatible diluents include Lactated Ringer's Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection to achieve a final concentration typically between 1.3 to 5 mg/mL.[2][6][9]
Q5: How stable are dexrazoxane solutions?
A5: The stability of dexrazoxane solutions depends on the solvent, concentration, and storage temperature.
-
Aqueous Solutions : A 10 mg/mL solution in water at 28°C showed 10% decomposition in one day and 42% in six days.[10] It is not recommended to store aqueous solutions for more than one day.[3][5]
-
Reconstituted Solutions (Clinical Formulations) : When reconstituted with 0.167 M Sodium Lactate, the solution is stable for 6 hours at room temperature (20-25°C) or under refrigeration (2-8°C).[6][9] If reconstituted with Sterile Water for Injection, stability is shorter, around 30 minutes at room temperature, and up to 3 hours under refrigeration.[2][11]
-
Diluted Infusion Solutions : Solutions diluted in 0.9% Sodium Chloride or 5% Dextrose are stable for 6 hours at room temperature or under refrigeration.[6][9] Diluted solutions in Lactated Ringer's are stable for 1 hour at room temperature or up to 4 hours refrigerated.[7][11]
-
DMSO Stock Solutions : For long-term storage, it is recommended to store dexrazoxane as a solid at -20°C, where it should be stable for at least two years.[5] Stock solutions in DMSO should be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1]
Data Presentation
Table 1: Solubility of Dexrazoxane in Various Solvents
| Solvent | Concentration | Temperature | Notes | Citation(s) |
| Water | 10-12 mg/mL | 25°C | Sparingly soluble. | [10] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.25 mg/mL | Not Specified | [3][5] | |
| 0.1 N HCl | 35-43 mg/mL | Not Specified | [10] | |
| 0.1 N NaOH | 25-34 mg/mL | Not Specified | [10] | |
| 0.1 M Citrate Buffer (pH 4) | 6.7-14.5 mg/mL | Not Specified | [10] | |
| 0.1 M Borate Buffer (pH 9) | 8.7-13 mg/mL | Not Specified | [10] | |
| DMSO | ~10 mg/mL | Not Specified | [3] | |
| DMSO | >20 mg/mL | Not Specified | [4] | |
| Dimethylformamide (DMF) | ~5 mg/mL | Not Specified | [3][5] | |
| Ethanol | Slightly soluble | Not Specified | [1][10] | |
| Methanol | Slightly soluble | Not Specified | [1][10] |
Experimental Protocols
Protocol 1: Preparation of Dexrazoxane Stock Solution in DMSO (for in vitro use)
-
Weighing: Accurately weigh the desired amount of dexrazoxane powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage.
Protocol 2: Preparation of Dexrazoxane for Intravenous Administration in Animal Models (from lyophilized powder)
-
Reconstitution: Reconstitute a vial of lyophilized dexrazoxane (e.g., 500 mg) with the specified volume of 0.167 M Sodium Lactate Injection (e.g., 50 mL) to obtain a 10 mg/mL solution.[6][9]
-
Dilution: Withdraw the required volume of the reconstituted solution based on the animal's weight and the desired dose.
-
Further dilute the withdrawn solution with 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a final concentration within the range of 1.3-5 mg/mL.[6][9]
-
Administration: Administer the final diluted solution intravenously to the animal. The prepared solution should be used within 6 hours if stored at room temperature or under refrigeration.[6][9]
Troubleshooting Guide
Q6: My dexrazoxane is not fully dissolving in the aqueous buffer. What should I do?
A6: Dexrazoxane has limited solubility in aqueous solutions, especially at neutral pH.[3][5] Consider the following:
-
Check the pH: Solubility is higher in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions compared to neutral buffers.[10] Adjusting the pH of your buffer might improve solubility, but be mindful of the stability of dexrazoxane, which degrades at pH > 7.0.[1]
-
Gentle Warming: Gently warming the solution may help, but be cautious as heat can also accelerate degradation.
-
Use an Organic Solvent: For many research applications, preparing a stock solution in DMSO is the most effective approach.[3][4]
Q7: I observed precipitation when I diluted my DMSO stock solution of dexrazoxane into my aqueous cell culture medium. How can I prevent this?
A7: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium. To mitigate this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) as organic solvents can have physiological effects.[3]
-
Stepwise Dilution: Perform serial dilutions. First, dilute the DMSO stock in a small volume of medium, vortex or mix well, and then add this to the final volume.
-
Pre-warm the Medium: Having the aqueous medium at 37°C can sometimes help keep the compound in solution.
-
Reduce the Final Dexrazoxane Concentration: It's possible your final desired concentration exceeds the solubility limit of dexrazoxane in the aqueous medium.
Q8: The color of my prepared dexrazoxane solution has changed. Is it still usable?
A8: A change in color may indicate degradation or contamination. It is best to discard the solution and prepare a fresh one. Always inspect parenteral drug products visually for particulate matter and discoloration before administration.[9]
Mandatory Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dexrazoxane = 95 HPLC 24584-09-6 [sigmaaldrich.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. globalrph.com [globalrph.com]
- 7. Dexrazoxane (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 8. drugs.com [drugs.com]
- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 10. Dexrazoxane | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dexrazoxane: Package Insert / Prescribing Information / MOA [drugs.com]
potential interference of dexrazoxane with chemotherapy assays
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of dexrazoxane (B1684449) in combination with chemotherapy agents in vitro. Find answers to frequently asked questions and troubleshooting tips for potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dexrazoxane?
Dexrazoxane is a cardioprotective agent used to mitigate the cardiac damage caused by anthracycline chemotherapy.[1] Its protective effects are attributed to two primary mechanisms:
-
Iron Chelation: Dexrazoxane is a prodrug that is hydrolyzed in cells to an open-ring form, which is a strong iron chelator.[2][3] This chelating activity is thought to prevent the generation of harmful reactive oxygen species (ROS) that are catalyzed by the iron-anthracycline complex, a major contributor to cardiotoxicity.[4]
-
Topoisomerase II Inhibition: Dexrazoxane can also inhibit the catalytic activity of topoisomerase IIβ, which is implicated in doxorubicin-induced cardiotoxicity.[5][6] Unlike chemotherapeutic agents that poison topoisomerase II to induce cancer cell death, dexrazoxane does not cause lethal DNA double-strand breaks.[3]
Q2: Can dexrazoxane interfere with the anticancer efficacy of chemotherapeutic agents in our assays?
The potential for dexrazoxane to interfere with the anticancer effects of chemotherapy is a critical consideration. In vitro studies have shown varied results, with the interaction being dependent on the cancer cell line and the experimental conditions.[5]
-
Antagonistic Effects: In some breast cancer cell lines, such as JIMT-1, dexrazoxane has been shown to have a modestly antagonistic effect on doxorubicin's anticancer activity.[5]
-
Synergistic or Additive Effects: Conversely, in other cell lines, like the MDA-MB-468 breast cancer line and acute myelogenous leukemia (AML) cell lines, dexrazoxane has demonstrated synergistic or additive effects when combined with anthracyclines.[5][7]
-
Schedule-Dependence: The timing of dexrazoxane administration relative to the chemotherapeutic agent can significantly impact the outcome. For instance, in AML cell lines, the combination was found to be most effective when administered concurrently or with dexrazoxane given after the anthracycline.[7]
While there have been some concerns about potential interference, multiple clinical studies and meta-analyses have indicated that dexrazoxane does not significantly compromise the overall anti-tumor response rates or survival in patients.[6][8][9]
Q3: Which in vitro assays are commonly used to assess the interaction between dexrazoxane and chemotherapy?
Several standard in vitro assays are employed to evaluate the combined effects of dexrazoxane and chemotherapeutic agents on cancer cells. These include:
-
Cell Viability Assays:
-
MTT Assay: Measures cell viability based on the metabolic reduction of tetrazolium salts by living cells.[10]
-
CCK-8 Assay: A similar colorimetric assay to MTT, used to determine cell viability and proliferation.[5]
-
ATP-based Viability Assay: Quantifies cell viability by measuring the level of intracellular ATP.[11]
-
-
DNA Damage Assays:
-
Neutral Comet Assay (NCA): Detects double-strand DNA breaks in individual cells.[11]
-
-
Apoptosis Assays:
Troubleshooting Guides
Issue 1: Inconsistent or unexpected cell viability results when co-administering dexrazoxane and an anthracycline.
-
Possible Cause 1: Cell line-specific interactions. The effect of dexrazoxane on chemotherapy efficacy is highly cell-line dependent.[5]
-
Troubleshooting Tip: Characterize the individual dose-response curves for both dexrazoxane and the chemotherapeutic agent in your specific cell line before performing combination studies. This will help in selecting appropriate concentration ranges and interpreting the results of the combination experiments.
-
-
Possible Cause 2: Schedule-dependent effects. The timing of drug addition can alter the outcome from synergistic to antagonistic.[7]
-
Troubleshooting Tip: Design experiments to test different administration schedules:
-
Co-administration: Add both drugs at the same time.
-
Sequential administration (Dexrazoxane first): Pretreat cells with dexrazoxane for a defined period before adding the chemotherapeutic agent.
-
Sequential administration (Chemotherapy first): Treat cells with the chemotherapeutic agent first, followed by the addition of dexrazoxane.
-
-
-
Possible Cause 3: Inappropriate solvent or final solvent concentration. Dexrazoxane is often dissolved in DMSO.[5] High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Tip: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control wells and is at a non-toxic level for your specific cell line. Include a solvent-only control in your experiments.
-
Issue 2: Difficulty in interpreting DNA damage assay results in the presence of dexrazoxane.
-
Possible Cause: Dexrazoxane's mechanism of action as a topoisomerase II inhibitor could potentially confound the interpretation of DNA damage assays when used with topoisomerase-poisoning chemotherapies.
-
Troubleshooting Tip: Include appropriate controls to dissect the effects. Run parallel experiments with dexrazoxane alone to assess its baseline effect on DNA damage in your cell line.[11] Although generally considered non-damaging, this will confirm its behavior in your experimental system. Also, consider using alternative methods to assess cytotoxicity that are not solely reliant on DNA damage, such as apoptosis assays.
-
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the effects of dexrazoxane alone and in combination with doxorubicin (B1662922) on different cell lines.
Table 1: Effect of Dexrazoxane on Cancer Cell Viability
| Cell Line | Assay | Dexrazoxane Concentration (µM) | Incubation Time | Resulting Cell Viability (%) | Reference |
| JIMT-1 | CCK-8 | 0.1 - 400 | 72-96 h | Not specified as cytotoxic alone | [5] |
| MDA-MB-468 | CCK-8 | 0.1 - 400 | 72-96 h | Not specified as cytotoxic alone | [5] |
| KK-15 (murine granulosa) | ATP-based | 100-fold range | 24 h | >80% | [11] |
| MCF7 | Cell Counting Reagent | 200 | 24 h | ~83% | [13] |
| MCF7 | Cell Counting Reagent | 500 | 24 h | ~74% | [13] |
Table 2: Interaction of Dexrazoxane and Doxorubicin on Cancer Cell Viability
| Cell Line | Dexrazoxane:Doxorubicin Ratio | Interaction Type | Assay | Reference |
| JIMT-1 | Varied | Antagonistic | CCK-8 | [5] |
| MDA-MB-468 | Varied | Additive | CCK-8 | [5] |
| Acute Myelogenous Leukemia Lines | Varied | Synergistic (schedule-dependent) | Colony-Forming Assay | [7] |
| MCF7 | 200 µM Dex : 40 µM Dox | Potentiated Cytotoxicity | Cell Counting Reagent | [13] |
| MCF7 | 500 µM Dex : 40 µM Dox | Potentiated Cytotoxicity | Cell Counting Reagent | [13] |
Experimental Protocols
Protocol 1: CCK-8 Cell Viability Assay
This protocol is adapted from methodologies described in studies evaluating the combined effects of dexrazoxane and doxorubicin.[5]
-
Cell Seeding: Seed breast cancer cells (e.g., JIMT-1, MDA-MB-468) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Preparation: Prepare stock solutions of doxorubicin in molecular biology grade water and dexrazoxane in DMSO.[5] From these stocks, create fresh serial dilutions in cell culture media immediately before each experiment.
-
Treatment: Remove the overnight culture medium from the cells and add the media containing varying concentrations of doxorubicin, dexrazoxane, or their combinations. Include wells with untreated cells and cells treated with the vehicle (e.g., DMSO) as controls.
-
Incubation: Incubate the treated plates for the desired experimental duration (e.g., 72-96 hours).
-
CCK-8 Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol 2: Neutral Comet Assay for Double-Strand DNA Breaks
This protocol is based on the methodology used to assess DNA damage in ovarian cells treated with dexrazoxane and doxorubicin.[11]
-
Cell Treatment: Treat cells in suspension or as an adherent monolayer with the desired concentrations of dexrazoxane, doxorubicin, or their combination for the specified time (e.g., 3 hours). Include a positive control (e.g., hydrogen peroxide) and an untreated control.
-
Cell Harvesting: After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose (B213101) and pipette the mixture onto a comet slide. Allow the agarose to solidify at 4°C.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution overnight at 4°C. This step removes cell membranes and histones to form nucleoids.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer. Allow the DNA to unwind for a period before applying a voltage. Run the electrophoresis at a low voltage.
-
Neutralization and Staining: After electrophoresis, gently drain the slides and immerse them in a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.
Visualizations
References
- 1. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing the cardiotoxicity of anthracyclines by dexrazoxane: A real breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexrazoxane to Prevent Cardiotoxicity in Adults Treated with Anthracyclines: JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexrazoxane in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. DigitalCommons@PCOM - Research Day: Effects of Mitoquinone and Dexrazoxane on doxorubicin’s anti-tumor efficacy [digitalcommons.pcom.edu]
Technical Support Center: Addressing Dexrazoxane-Induced Myelosuppression in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating dexrazoxane-induced myelosuppression in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is dexrazoxane (B1684449) and why is it used in laboratory animal research?
A1: Dexrazoxane is a cardioprotective agent used to mitigate the cardiotoxic effects of anthracycline chemotherapy agents like doxorubicin (B1662922).[1] In laboratory animals, it is used to study these protective effects and to investigate its own pharmacological and toxicological properties, including myelosuppression.
Q2: What is the primary mechanism of dexrazoxane-induced myelosuppression?
A2: The exact mechanism is not fully elucidated, but it is believed to be related to its action as a topoisomerase II inhibitor.[2] By interfering with this enzyme, which is crucial for DNA replication and repair, dexrazoxane can impact rapidly dividing cells, such as those in the bone marrow. Myelosuppression is a known dose-limiting side effect of dexrazoxane.[1]
Q3: Is dexrazoxane itself myelosuppressive, or does it only enhance the myelosuppression of other chemotherapy drugs?
A3: Dexrazoxane can cause myelosuppression on its own, particularly at higher doses.[3][4] However, it is often challenging to distinguish its myelosuppressive effects from those of the concurrently administered chemotherapeutic agents, which are also potent myelosuppressants.[1] Some studies suggest that when combined with certain chemotherapies, dexrazoxane may increase the severity of myelosuppression.[5]
Q4: What are the typical hematological changes observed with dexrazoxane-induced myelosuppression in lab animals?
A4: The typical hematological changes include leukopenia (a decrease in white blood cells), neutropenia (a decrease in neutrophils), and thrombocytopenia (a decrease in platelets).[1] Anemia (a decrease in red blood cells) can also occur. The severity of these changes is generally dose-dependent.
Q5: At what doses of dexrazoxane is myelosuppression typically observed in mice and rats?
A5: In B6D2F1 mice, no significant myelosuppression (as measured by WBC counts) was observed at doses up to 250 mg/kg. However, a dose of 500 mg/kg resulted in a significant reduction in WBC counts.[3] In rats, studies often use dexrazoxane in combination with other agents, making it difficult to isolate its specific effect. For example, a significant decrease in white blood cell count was seen in rats treated with a combination of dexrazoxane (16 mg/kg) and doxorubicin (0.8 mg/kg).[6]
Troubleshooting Guide
Q1: My animals are showing more severe myelosuppression than expected. How can I determine if it's the dexrazoxane or the chemotherapy agent?
A1: This is a common challenge. To differentiate the effects, you can include additional control groups in your study design:
-
Vehicle Control: Animals receiving only the vehicle used to dissolve the drugs.
-
Dexrazoxane Only: Animals receiving dexrazoxane at the same dose and schedule as your experimental group.
-
Chemotherapy Only: Animals receiving the chemotherapeutic agent alone.
By comparing the hematological parameters across these groups, you can better isolate the contribution of each agent to the observed myelosuppression.
Q2: I am not observing any significant myelosuppression in my dexrazoxane-treated group. What could be the reason?
A2: Several factors could contribute to this:
-
Dose: The dose of dexrazoxane may be too low to induce significant myelosuppression in the specific animal model and strain you are using. As noted, in B6D2F1 mice, doses up to 250 mg/kg did not cause significant myelosuppression.[3]
-
Timing of Blood Collection: The nadir (the lowest point) of blood cell counts may occur at a different time point than when you are collecting samples. It is recommended to perform serial blood collections to capture the full dynamic range of the hematological response.
-
Animal Strain: Different strains of mice or rats can have varying sensitivities to drug-induced toxicities.
-
Drug Formulation and Administration: Ensure that the dexrazoxane is properly dissolved and administered according to your protocol.
Q3: How can I mitigate severe dexrazoxane-induced neutropenia in my study animals without compromising the experiment?
A3: If severe neutropenia is a concern and is impacting the health and survival of your animals, you can consider the use of granulocyte colony-stimulating factor (G-CSF). G-CSF is a growth factor that stimulates the production of neutrophils.[2] In mouse models of chemotherapy-induced neutropenia, G-CSF has been shown to accelerate neutrophil recovery.[7] A typical dose for G-CSF (filgrastim) in mice is 5-10 mcg/kg/day administered subcutaneously.[4] It is crucial to consult with your institution's veterinary staff to determine the appropriate use and dosage of G-CSF for your specific study.
Q4: My hematology results show significant variability between animals in the same treatment group. What are the possible causes and how can I reduce this?
A4: High inter-animal variability can be due to several factors:
-
Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Dosing Accuracy: Precise dosing for each animal is critical.
-
Blood Collection Technique: Inconsistent blood collection techniques can lead to variations in sample quality and volume. Ensure all personnel are well-trained in the chosen method.
-
Stress: Stress from handling and procedures can influence hematological parameters. Acclimate the animals to the procedures before the study begins.
-
Underlying Infections: Subclinical infections can affect baseline hematological values.
To reduce variability, standardize all procedures, use a sufficient number of animals per group to increase statistical power, and consider using automated hematology analyzers for consistent and accurate cell counting.
Data Presentation
The following tables summarize representative quantitative data on the effects of dexrazoxane on hematological parameters in laboratory animals. It is important to note that these values can vary depending on the animal strain, age, sex, and specific experimental conditions.
Table 1: Effect of Dexrazoxane on White Blood Cell (WBC) Counts in B6D2F1 Mice
| Dexrazoxane Dose (mg/kg) | Mean WBC Count (relative to control) | Observation |
| 0 (Control) | 100% | Normal |
| 50 | No significant change | No myelosuppression |
| 125 | No significant change | No myelosuppression |
| 250 | No significant change | No myelosuppression |
| 500 | Significantly reduced | Myelosuppression observed |
Data adapted from a study in B6D2F1 mice.[3]
Table 2: Hematological Parameters in Rats Treated with Doxorubicin and Dexrazoxane
| Treatment Group | WBC (10^9/L) | Hemoglobin (g/dL) | Platelets (10^9/L) |
| Control | 8.5 ± 1.2 | 14.2 ± 0.8 | 850 ± 110 |
| Doxorubicin (0.8 mg/kg) | 7.9 ± 1.1 | 13.8 ± 0.9 | 890 ± 120 |
| Dexrazoxane (16 mg/kg) + Doxorubicin (0.8 mg/kg) | 6.2 ± 0.9 * | 13.5 ± 1.0 | 830 ± 100 |
Data represents a significant decrease compared to the control group. Adapted from a study in male rats.[6][8]
Experimental Protocols
Protocol 1: Assessment of Dexrazoxane-Induced Myelosuppression in Mice
This protocol outlines a general procedure for evaluating the myelosuppressive effects of dexrazoxane in mice.
1. Animals and Housing:
-
Use healthy, adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks of age.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate animals to the facility for at least one week before the experiment.
2. Drug Preparation and Administration:
-
Prepare dexrazoxane solution in a sterile vehicle (e.g., 0.9% saline) on the day of injection.
-
Administer dexrazoxane via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of injection should be based on the animal's body weight.
3. Experimental Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2-4 (Dexrazoxane): Administer increasing doses of dexrazoxane (e.g., 50, 150, and 450 mg/kg).
4. Blood Collection:
-
Collect blood samples at baseline (before treatment) and at several time points post-treatment (e.g., days 3, 7, 14, and 21) to determine the nadir and recovery of blood cell counts.
-
Use a consistent blood collection method, such as saphenous vein or submandibular bleeding, for interim samples. For terminal collection, cardiac puncture can be used.
-
Collect approximately 50-100 µL of blood into EDTA-coated tubes to prevent coagulation.
5. Hematological Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood.
-
Parameters to analyze include:
-
White Blood Cell (WBC) count
-
Differential leukocyte count (neutrophils, lymphocytes, monocytes, etc.)
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
6. Data Analysis:
-
Analyze the data using appropriate statistical methods to compare the different dose groups to the vehicle control group.
Mandatory Visualizations
Caption: Dexrazoxane's inhibition of Topoisomerase II.
Caption: Dexrazoxane's iron chelation and ROS reduction pathway.
Caption: Experimental workflow for assessing myelosuppression.
References
- 1. researchgate.net [researchgate.net]
- 2. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Dexrazoxane does not mitigate early vascular toxicity induced by doxorubicin in mice | PLOS One [journals.plos.org]
- 6. Cardioprotection by dexrazoxane in rats treated with doxorubicin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Protective Effects of Dexazoxane on Rat Ferroptosis in Doxorubicin-Induced Cardiomyopathy Through Regulating HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Dexrazoxane and Doxorubicin Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of dexrazoxane (B1684449) and doxorubicin (B1662922).
Frequently Asked Questions (FAQs)
1. What is the primary rationale for co-administering dexrazoxane with doxorubicin?
Doxorubicin, a potent and widely used chemotherapeutic agent, is associated with a cumulative, dose-dependent cardiotoxicity that can lead to irreversible heart failure.[1] Dexrazoxane is the only clinically approved cardioprotective agent used to mitigate this cardiotoxicity, thereby allowing for potentially higher cumulative doses of doxorubicin and extended treatment regimens.[2]
2. What is the principal mechanism of dexrazoxane's cardioprotective effect?
Dexrazoxane's mechanism is multifactorial. It is a cyclic derivative of EDTA and acts as an intracellular chelating agent.[3] After entering the cells, it is hydrolyzed to its active, open-ring form, which chelates iron. This prevents the formation of doxorubicin-iron complexes that generate reactive oxygen species (ROS), a major contributor to cardiomyocyte damage.[1] Additionally, dexrazoxane is a catalytic inhibitor of topoisomerase IIβ, and its interaction with this enzyme is thought to be a key part of its cardioprotective mechanism.
3. What is the recommended dose ratio of dexrazoxane to doxorubicin?
In clinical settings, the recommended dosage ratio of dexrazoxane to doxorubicin is 10:1 (e.g., 500 mg/m² of dexrazoxane for 50 mg/m² of doxorubicin).[3][4] This ratio is also a common starting point for preclinical in vivo studies.
4. What is the standard timing for administration in preclinical studies?
Based on clinical protocols, dexrazoxane is typically administered as an intravenous infusion over 15 minutes, 30 minutes prior to the administration of doxorubicin.[3][4] For intraperitoneal injections in mice, a similar 30-minute interval between dexrazoxane and doxorubicin administration is often employed.
5. Can dexrazoxane be mixed with doxorubicin in the same solution?
No, dexrazoxane should not be mixed with doxorubicin or any other drugs in the same infusion bag or syringe.[3] They should be administered sequentially.
6. Does dexrazoxane interfere with the anticancer efficacy of doxorubicin?
This is a critical consideration. While some early studies raised concerns, multiple clinical trials and meta-analyses have shown that dexrazoxane does not significantly compromise the anti-tumor efficacy of doxorubicin in various cancers when used as indicated.[5] However, the interaction can be complex and may depend on the cancer cell type and the specific experimental conditions.[5][6] In some leukemia cell lines, a synergistic cytotoxic response has been observed.[5]
7. What are the known side effects of dexrazoxane?
The most common side effect associated with dexrazoxane is myelosuppression (neutropenia, thrombocytopenia, and anemia), which can be additive to the myelosuppressive effects of chemotherapy.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of Dexrazoxane in Culture Medium | - Low solubility of dexrazoxane in aqueous solutions at physiological pH. - High final concentration of the solvent (e.g., DMSO). | - Prepare a high-concentration stock solution of dexrazoxane in DMSO (e.g., 10-50 mg/mL). - Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v). - Prepare fresh dilutions of dexrazoxane in culture medium immediately before each experiment. Do not store working solutions in culture medium.[7] |
| Unexpected Synergistic or Antagonistic Effects | - The interaction between dexrazoxane and doxorubicin can be cell-line specific.[6] - The timing and sequence of drug addition can influence the outcome.[5] | - Characterize the interaction in your specific cell line using a matrix of concentrations for both drugs and analyze the data using synergy models (e.g., Bliss independence, Loewe additivity). - Investigate different administration schedules (e.g., pre-treatment with dexrazoxane for varying durations before adding doxorubicin). |
| Inconsistent Results in Cytotoxicity Assays (e.g., MTT) | - Interference from the color of doxorubicin with the absorbance reading of the formazan (B1609692) product.[8][9][10] - Doxorubicin instability in culture media. - Inconsistent cell seeding density or health. | - Before adding the MTT reagent, carefully aspirate the doxorubicin-containing medium and wash the cells once with PBS.[9] - Prepare fresh doxorubicin dilutions for each experiment.[11] - Optimize and standardize cell seeding density to ensure cells are in the logarithmic growth phase.[11] |
In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Mortality in Doxorubicin-Treated Animals | - The dose of doxorubicin may be too high for the specific mouse strain, age, or sex. - The administration schedule may be too aggressive. | - Conduct a dose-finding study to determine the maximum tolerated dose (MTD) of doxorubicin in your specific animal model. For chronic cardiotoxicity models in mice, a common regimen is 5 mg/kg intraperitoneally once a week for 4-5 weeks.[4][12] For acute models, a single dose of 15-20 mg/kg is often used, with higher mortality at 20 mg/kg.[12] - Ensure animals have easy access to food and water, as doxorubicin can cause general malaise.[13] |
| Lack of Cardioprotective Effect with Dexrazoxane | - Insufficient dose of dexrazoxane. - Inappropriate timing of administration. - The chosen model of cardiotoxicity is not sensitive to dexrazoxane's mechanism of action. | - Ensure the dexrazoxane to doxorubicin dose ratio is appropriate (typically 10:1). - Administer dexrazoxane 30 minutes prior to doxorubicin. - Confirm that the doxorubicin-induced cardiotoxicity in your model is associated with markers that dexrazoxane is known to modulate (e.g., oxidative stress, topoisomerase IIβ-mediated damage). |
| High Variability in Echocardiography Measurements | - Anesthesia can significantly affect cardiac function in mice. - Inconsistent positioning of the ultrasound probe. - High heart rates in mice can make accurate measurements challenging. | - Use a consistent anesthesia protocol (e.g., isoflurane) and ensure the depth of anesthesia and heart rate are stable and within a target range during measurements.[14][15] - Standardize the positioning of the mouse and the transducer for each measurement. - Acquire images at a high frame rate and use software with algorithms optimized for small animal echocardiography.[14] |
Quantitative Data Summary
Table 1: Solubility of Dexrazoxane
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [16] |
| Dimethylformamide (DMF) | ~5 mg/mL | [16] |
| PBS (pH 7.2) | ~0.25 mg/mL | [16] |
| Water | 10-12 mg/mL at 25°C | [12] |
| 0.1 N HCl | 35-43 mg/mL | [12] |
| 0.1 N NaOH | 25-34 mg/mL | [12] |
Table 2: Recommended Dosages for In Vivo Mouse Models of Doxorubicin-Induced Cardiotoxicity
| Model Type | Doxorubicin Dosage | Administration Route | Frequency | Reference |
| Acute | 15-25 mg/kg | Intraperitoneal (i.p.) | Single dose | [11] |
| Chronic | 3-5 mg/kg | Intraperitoneal (i.p.) | Once weekly for 4-12 weeks | [4][8] |
| Chronic | 2.17 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | [6] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of doxorubicin in the presence or absence of dexrazoxane.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Doxorubicin hydrochloride
-
Dexrazoxane
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of doxorubicin in sterile water and dexrazoxane in DMSO.
-
Prepare serial dilutions of doxorubicin and dexrazoxane in complete culture medium.
-
For co-administration, pre-treat cells with dexrazoxane for a specified time (e.g., 1 hour) before adding doxorubicin.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (medium with the highest concentration of DMSO used).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the drug-containing medium.
-
Wash the cells once with 100 µL of warm PBS.[9]
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Carefully remove the MTT solution.
-
Add 150 µL of solubilization solution to each well and shake the plate for 15 minutes to dissolve the crystals.[9]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 values.
-
Protocol 2: Chronic Doxorubicin-Induced Cardiotoxicity in Mice
This protocol describes a common method for inducing chronic cardiotoxicity in mice to evaluate the cardioprotective effects of dexrazoxane.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Doxorubicin hydrochloride
-
Dexrazoxane
-
Sterile saline (0.9% NaCl)
-
Sterile DMSO (for dexrazoxane stock)
-
Echocardiography system with a high-frequency transducer
-
Anesthesia (e.g., isoflurane)
-
Histology reagents (formalin, paraffin (B1166041), hematoxylin (B73222), and eosin)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to experimental groups (e.g., Vehicle Control, Doxorubicin alone, Doxorubicin + Dexrazoxane, Dexrazoxane alone).
-
-
Drug Preparation and Administration:
-
Prepare a solution of doxorubicin in sterile saline (e.g., 1 mg/mL).
-
Prepare a stock solution of dexrazoxane in DMSO and dilute it in sterile saline for injection. The final DMSO concentration should be low.
-
Administer dexrazoxane (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before doxorubicin.
-
Administer doxorubicin (e.g., 5 mg/kg) via i.p. injection once weekly for 4-5 weeks.[4]
-
Administer an equivalent volume of the vehicle to the control groups.
-
-
Monitoring:
-
Monitor body weight and general health status weekly.
-
-
Assessment of Cardiac Function (Echocardiography):
-
Perform echocardiography at baseline and at the end of the study (and at intermediate time points if desired).
-
Anesthetize mice with isoflurane, maintaining a stable heart rate.
-
Acquire M-mode and B-mode images in the parasternal long- and short-axis views to measure left ventricular internal dimensions (LVID) at systole and diastole, and wall thickness.
-
Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Collect blood for biomarker analysis (e.g., troponins).
-
Excise the heart, weigh it, and fix it in 10% neutral buffered formalin for histological analysis.
-
-
Histological Analysis:
-
Embed the heart tissue in paraffin and section it.
-
Stain sections with hematoxylin and eosin (B541160) (H&E) to assess for cardiomyocyte vacuolization, myofibrillar loss, and inflammation.[5]
-
Use Masson's trichrome or Picrosirius red staining to evaluate fibrosis.
-
Visualizations
Caption: Doxorubicin-Induced Cardiotoxicity Pathway.
Caption: Mechanism of Dexrazoxane Cardioprotection.
Caption: In Vivo Co-administration Workflow.
References
- 1. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Dexrazoxane in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro to clinical translational pharmacokinetic/pharmacodynamic modeling of doxorubicin (DOX) and dexrazoxane (DEX) interactions: Safety assessment and optimization - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in dexrazoxane experiments
Welcome to the technical support center for dexrazoxane (B1684449) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable or no cardioprotective effect of dexrazoxane in my in vitro model?
A1: Inconsistent cardioprotective effects in vitro can stem from several factors:
-
Cell Line Specifics: The protective effect of dexrazoxane can be cell-line dependent. Different cell lines, such as various cancer cell lines (e.g., JIMT-1, MDA-MB-468) or cardiomyocyte models (e.g., H9c2), may exhibit different sensitivities to doxorubicin (B1662922) and dexrazoxane.[1] The expression levels of topoisomerase IIβ (Top2B), a key target of both doxorubicin and dexrazoxane, can vary between cell types, influencing the observed effects.[2]
-
Timing of Treatment: The timing of dexrazoxane administration relative to doxorubicin is critical. In clinical practice, dexrazoxane is given before doxorubicin.[3] In cell culture experiments, pretreatment with dexrazoxane is also crucial to allow for cellular uptake and interaction with its target before the insult by doxorubicin.[4] Simultaneous addition of dexrazoxane and doxorubicin may not provide sufficient protection.[4]
-
Drug Concentrations: The ratio of dexrazoxane to doxorubicin is a key determinant of its protective efficacy. A 10:1 ratio is often used as a starting point in clinical settings and preclinical models.[1][5] It is advisable to perform dose-response experiments for both compounds in your specific cell model to determine the optimal protective concentration of dexrazoxane that does not interfere with the cytotoxic effects of doxorubicin on cancer cells, if that is a concern.
-
Hydrolysis of Dexrazoxane: Dexrazoxane is a prodrug that hydrolyzes to its active, iron-chelating form.[6][7] This hydrolysis occurs slowly under physiological conditions (pH 7.4) in vitro.[2] Therefore, the duration of the experiment and the stability of the compound in your culture medium can influence the results.
Q2: My dexrazoxane solution appears to have precipitated. What could be the cause and how can I prevent this?
A2: Precipitation of dexrazoxane can be due to improper reconstitution, dilution, or storage.
-
Reconstitution: Different formulations of dexrazoxane require different reconstitution diluents. For example, Zinecard® is reconstituted with Sterile Water for Injection, while other generic formulations may require 0.167 M sodium lactate.[5][8][9] Always refer to the manufacturer's instructions for the specific product you are using.
-
Dilution and Compatibility: After reconstitution, dexrazoxane is typically diluted further. Lactated Ringer's solution is a compatible diluent for many formulations.[5] It is important to note that dexrazoxane can be incompatible with 0.9% Sodium Chloride.[5] Using an incompatible diluent can lead to precipitation.
-
Storage and Stability: Reconstituted dexrazoxane has limited stability at room temperature, often around 30 minutes.[5] While stability is extended under refrigeration, prolonged storage of diluted solutions, especially at 4°C, has been reported to cause precipitation.[9] It is recommended to prepare fresh solutions for each experiment.
Q3: I am not observing the expected inhibition of topoisomerase II activity with dexrazoxane. What are the possible reasons?
A3: Difficulty in observing topoisomerase II (Top2) inhibition can be due to several experimental variables:
-
Assay Type: Dexrazoxane is a catalytic inhibitor of Top2, meaning it interferes with the enzyme's function without necessarily trapping it in a covalent complex with DNA, unlike Top2 poisons such as doxorubicin.[4][10] Assays that are designed to detect Top2-DNA covalent complexes may not be suitable for measuring the activity of dexrazoxane.[11] A decatenation assay, which measures the ability of Top2 to relax supercoiled DNA, is more appropriate for assessing the inhibitory effect of dexrazoxane.[11]
-
Isoform Specificity: There are two isoforms of topoisomerase II, alpha (Top2A) and beta (Top2B). Dexrazoxane has been shown to inhibit both isoforms.[12] The relative expression of these isoforms in your experimental system could influence the outcome.
-
Drug Concentration and Incubation Time: Sufficient concentration and incubation time are necessary for dexrazoxane to enter the cells and interact with Top2. High concentrations of dexrazoxane (e.g., 100 µM) over a prolonged period (e.g., 24 hours) have been shown to reduce Top2A protein levels.[2][10]
-
Cellular Response: The cellular response to Top2 inhibition can be complex, involving the DNA damage response pathway.[10][13] The specific endpoint you are measuring and the time point at which you are measuring it can impact the results.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies with dexrazoxane. These values should be used as a starting point, and optimization for your specific experimental system is recommended.
Table 1: In Vitro IC50 Values for Doxorubicin and Dexrazoxane in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| JIMT-1 | Doxorubicin | 0.05 (± 11.1%) |
| Dexrazoxane | 108.1 (± 6.7%) | |
| MDA-MB-468 | Doxorubicin | 0.03 (± 18.2%) |
| Dexrazoxane | 63.8 (± 11.3%) | |
| (Data from a 72-hour single-agent exposure study)[1] |
Table 2: Dexrazoxane Solution Stability
| Formulation | Reconstitution Diluent | Reconstituted Stability (Room Temp) | Diluted Solution (1.3-3 mg/mL) Stability (Room Temp) | Compatible Diluents | Incompatible Diluents |
| Zinecard® | Sterile Water for Injection | 30 minutes[5] | 1 hour[5] | Lactated Ringer's[5] | 0.9% Sodium Chloride[5] |
| Generic/Totect® | 0.167 M Sodium Lactate | 6 hours[8] | 6 hours[8] | 0.9% Sodium Chloride, 5% Dextrose[8] | Not specified |
| (Stability times can vary by manufacturer and storage conditions. Always consult the product information sheet.) |
Experimental Protocols
Protocol 1: General In Vitro Cardioprotection Assay
-
Cell Culture: Plate cardiomyocytes (e.g., H9c2) or other relevant cell lines in a suitable culture vessel and allow them to adhere overnight.
-
Dexrazoxane Pretreatment: Prepare fresh dexrazoxane solutions. Pre-treat the cells with various concentrations of dexrazoxane (e.g., 1-100 µM) for a specified period (e.g., 1-4 hours).
-
Doxorubicin Treatment: Add doxorubicin at its predetermined cytotoxic concentration (e.g., IC50 value) to the cells, in the continued presence of dexrazoxane.
-
Incubation: Incubate the cells for a duration relevant to the endpoint being measured (e.g., 24-72 hours for cell viability, shorter times for acute DNA damage).
-
Endpoint Measurement: Assess the protective effect of dexrazoxane using relevant assays, such as:
-
Cell Viability Assays: (e.g., MTT, MTS, or CellTiter-Glo) to measure cell survival.
-
Reactive Oxygen Species (ROS) Assays: (e.g., DCFDA or MitoSOX Red) to quantify oxidative stress.
-
DNA Damage Assays: (e.g., Comet assay or γH2AX staining) to assess genotoxicity.[4][10]
-
Apoptosis Assays: (e.g., Caspase-3/7 activity or Annexin V staining) to measure programmed cell death.
-
Visualizations
Caption: Dexrazoxane's dual mechanism in preventing doxorubicin-induced cardiotoxicity.
Caption: A typical workflow for in vitro testing of dexrazoxane's protective effects.
Caption: A decision tree to guide troubleshooting of dexrazoxane experiments.
References
- 1. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dexrazoxane Ameliorates Doxorubicin-Induced Injury in Mouse Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexrazoxane (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexrazoxane-afforded protection against chronic anthracycline cardiotoxicity in vivo: effective rescue of cardiomyocytes from apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. researchgate.net [researchgate.net]
- 10. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ahajournals.org [ahajournals.org]
- 13. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dexrazoxane Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of dexrazoxane (B1684449) to target tissues in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which dexrazoxane provides cardioprotection?
A1: Dexrazoxane acts as a prodrug. It is a cyclic derivative of EDTA that can readily penetrate cell membranes.[1] Intracellularly, it is hydrolyzed to its active, open-ring metabolite, ADR-925.[2][3] This active form is a strong iron chelator.[3] It is believed to protect cardiac tissue by chelating iron, which limits the formation of anthracycline-iron complexes that generate reactive oxygen species, a key contributor to cardiotoxicity.[3][4] Additionally, dexrazoxane can inhibit topoisomerase IIβ, which is also implicated in anthracycline-induced cardiotoxicity.[5][6]
Q2: What are the main challenges associated with the formulation and stability of dexrazoxane?
A2: The primary challenge is the instability of dexrazoxane in aqueous solutions, where it can undergo hydrolysis.[7][8][9] To address this, dexrazoxane is commercially available as a lyophilized powder.[8][10] This requires reconstitution before administration. The stability of the reconstituted solution is limited, and it is crucial to adhere to the manufacturer's guidelines regarding storage conditions and the timeframe for use to ensure its efficacy.[7][9][11]
Q3: Are there alternative delivery strategies to standard intravenous infusion of dexrazoxane?
A3: Currently, dexrazoxane is approved for intravenous use only.[12] While research into novel drug delivery systems is ongoing for many therapeutics, the predominant strategy to mitigate anthracycline-induced cardiotoxicity, other than administering dexrazoxane, is the use of liposomal formulations of the anthracycline itself (e.g., liposomal doxorubicin).[5][13] These liposomal anthracyclines have different pharmacokinetic profiles that reduce their uptake by the myocardium.[13][14] There is ongoing research and clinical trials exploring different dosing regimens and the timing of dexrazoxane administration to optimize its protective effects.[15][16]
Q4: Can dexrazoxane interfere with the anti-tumor efficacy of anthracyclines?
A4: This is a critical consideration in its clinical use. However, multiple studies have shown that when used as recommended, dexrazoxane does not appear to significantly compromise the anti-tumor efficacy of anthracyclines like doxorubicin (B1662922).[17][18][19] It is important to note that dexrazoxane itself is a topoisomerase II inhibitor, the same target as anthracyclines, but it does not induce the same level of lethal DNA double-strand breaks in cancer cells.[3]
Troubleshooting Guides
Issue 1: Suboptimal Cardioprotection in Preclinical Models
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Dexrazoxane:Anthracycline Ratio | Ensure the dose ratio of dexrazoxane to doxorubicin is 10:1 (e.g., 500 mg/m² dexrazoxane to 50 mg/m² doxorubicin).[12] | This ratio has been established in clinical practice to provide effective cardioprotection.[18][20] |
| Incorrect Timing of Administration | Administer dexrazoxane as an intravenous infusion approximately 15-30 minutes before the anthracycline infusion.[10][12][18] | Dexrazoxane needs to be present and ideally converted to its active metabolite in the cardiomyocytes before the anthracycline arrives to exert its protective effects. |
| Degradation of Dexrazoxane Solution | Prepare the dexrazoxane solution immediately before use. Follow the manufacturer's stability data strictly.[7][9] | Dexrazoxane is unstable in aqueous solutions and can hydrolyze, reducing its efficacy.[7][8] |
Issue 2: Inconsistent Results in Extravasation Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Delayed Dexrazoxane Administration | Administer the first dose of dexrazoxane within 6 hours of the extravasation event.[6][12][21] | Prompt administration is crucial to mitigate tissue damage.[6] |
| Incorrect Dosing Regimen | For extravasation, the recommended regimen is a 3-day treatment: 1000 mg/m² on day 1 and 2, and 500 mg/m² on day 3.[6][12] | This multi-day regimen is necessary because the extravasated anthracycline can be tightly bound to tissues, while dexrazoxane is cleared more rapidly from the plasma.[18] |
| Administration at the Site of Injury | Infuse dexrazoxane in a large vein in a different limb or area from the one affected by the extravasation.[6] | This ensures systemic delivery of the antidote and avoids further trauma to the affected site. |
| Interference from Cooling Procedures | If cooling packs are used on the extravasation site, they should be removed at least 15 minutes before dexrazoxane infusion.[6] | This allows for sufficient blood flow to the area, enabling dexrazoxane to reach the site of tissue injury. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Intravenous Dexrazoxane
| Parameter | Mean Value | Notes |
| Elimination Half-Life | 2.1 - 2.5 hours | Data from patients receiving a 10:1 ratio of dexrazoxane to doxorubicin.[1] |
| Plasma Clearance | 6.25 - 7.88 L/h/m² | [1] |
| Renal Clearance | 3.35 L/h/m² | [1] |
| Volume of Distribution (Steady-State) | 22.0 - 22.4 L/m² | Suggests distribution primarily in the total body water.[1] |
| Peak Plasma Concentration (Cmax) | 36.5 µg/mL | At the end of a 15-minute infusion of 500 mg/m² dexrazoxane.[1][22] |
The pharmacokinetic parameters of dexrazoxane appear to be dose-independent within the clinically relevant range.[22]
Table 2: Recommended Dosing for Dexrazoxane
| Indication | Dosage and Administration |
| Cardioprotection | 10:1 dose ratio of dexrazoxane to doxorubicin (mg/m²). Administered as a 15-minute IV infusion before doxorubicin.[12] |
| Anthracycline Extravasation | Day 1: 1000 mg/m² IV infusion over 1-2 hours. Day 2: 1000 mg/m² IV infusion over 1-2 hours. Day 3: 500 mg/m² IV infusion over 1-2 hours.[6][12] |
Dose adjustments may be necessary for patients with renal impairment.[12]
Experimental Protocols
Protocol 1: Reconstitution and Dilution of Lyophilized Dexrazoxane for Infusion
-
Reconstitution:
-
For a 250 mg vial of dexrazoxane, aseptically add 25 mL of the specified diluent (e.g., 0.167 M sodium lactate (B86563) or sterile water for injection, check manufacturer's instructions).[1][10]
-
Gently swirl to dissolve the powder. The resulting concentration will be 10 mg/mL.[10]
-
-
Dilution for Infusion:
-
The reconstituted solution must be further diluted before administration.
-
Withdraw the required volume of the 10 mg/mL dexrazoxane solution.
-
Add it to an infusion bag containing an appropriate infusion fluid (e.g., 0.9% Sodium Chloride or 5% Dextrose) to achieve a final concentration typically between 1.3 to 5 mg/mL.[10]
-
-
Stability:
-
Reconstituted and diluted solutions have limited stability. Studies have shown stability for up to 6 hours at room temperature or under refrigeration.[10] However, it is best practice to administer the solution as soon as possible after preparation.
-
Visualizations
Caption: Mechanism of dexrazoxane cardioprotection.
Caption: Experimental workflow for evaluating dexrazoxane.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexrazoxane | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dexrazoxane to Prevent Cardiotoxicity in Adults Treated with Anthracyclines: JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracycline extravasation injuries: management with dexrazoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and chemical stability of reconstituted and diluted dexrazoxane infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2007062076A2 - Dexrazoxane formulations and methods - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. globalrph.com [globalrph.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A recommended practical approach to the management of anthracycline-based chemotherapy cardiotoxicity: an opinion paper of the working group on drug cardiotoxicity and cardioprotection, Italian Society of Cardiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extravasation accidents with liposomal/liposomal pegylated anthracyclines treated with dexrazoxane: an overview and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Dexrazoxane : a review of its use for cardioprotection during anthracycline chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach [frontiersin.org]
- 21. oncolink.org [oncolink.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Nuances of Dexrazoxane Hydrochloride in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the pH sensitivity of dexrazoxane (B1684449) hydrochloride in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your experimental solutions.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Precipitation in solution upon refrigeration. | Dexrazoxane hydrochloride has reduced solubility at lower temperatures, especially at higher concentrations (e.g., 10 mg/mL). | Avoid refrigerating highly concentrated stock solutions. If refrigeration is necessary, visually inspect for precipitates before use. Gently warm the solution to room temperature to see if the precipitate redissolves. Always prepare fresh solutions for critical experiments. |
| Rapid degradation of the compound. | The pH of the solution is likely neutral or alkaline (pH > 7.0). Dexrazoxane degrades rapidly in non-acidic conditions.[1][2][3][4] | Ensure the solution is maintained in the recommended acidic pH range. When preparing solutions, use acidic diluents or adjust the pH with hydrochloric acid. Avoid buffers with a pH approaching or exceeding 7.0. |
| Inconsistent experimental results. | This could be due to the hydrolysis of dexrazoxane into its active metabolite, ADR-925, and other degradation products, which can be accelerated by inappropriate pH.[5][6][7] | Strictly control the pH of your solutions throughout the experiment. Prepare fresh solutions before each experiment and adhere to the recommended storage times and conditions. |
| Color change or visible particulates in the solution. | This indicates chemical degradation or contamination. | Discard the solution immediately.[2][4] Prepare a fresh solution using high-purity reagents and sterile techniques. Always visually inspect solutions before use.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing dexrazoxane hydrochloride solutions?
A1: Dexrazoxane hydrochloride is most stable in acidic conditions. Reconstituted solutions typically have a pH between 1.0 and 5.5, depending on the diluent.[1][2][3][4][8][9] It is critical to avoid pH levels above 7.0, as the drug degrades rapidly in neutral to alkaline environments.[1][2][3][4]
Q2: How does pH affect the stability and activity of dexrazoxane?
A2: The stability of dexrazoxane is highly pH-dependent. At physiological pH (around 7.4), it undergoes spontaneous hydrolysis to its active, ring-opened metabolite, ADR-925.[5][6][10] This hydrolysis is the intended activation pathway in vivo. However, in an experimental setting, uncontrolled hydrolysis due to elevated pH can lead to a mixed population of species in your solution and compromise the integrity of your results.
Q3: What are the signs of dexrazoxane degradation in solution?
A3: Visual indicators of degradation can include the appearance of particulate matter or discoloration.[1][2] However, chemical degradation (hydrolysis) can occur without any visible changes. Therefore, it is crucial to adhere to strict pH control and recommended storage times.
Q4: Can I use buffers to maintain the pH of my dexrazoxane solution?
A4: Yes, but with caution. If you need to work at a specific pH, use an acidic buffer system (e.g., citrate (B86180) buffer at pH 4). Avoid phosphate (B84403) buffers or other buffers that would raise the pH to neutral or alkaline levels. Dexrazoxane has shown solubility in 0.1 M citrate buffer (pH 4) and 0.1 M borate (B1201080) buffer (pH 9), though stability at pH 9 is very poor.[11]
Data Summary: pH and Stability of Dexrazoxane Solutions
| Solution Type | Diluent | Resultant pH | Stability at Room Temp. (20-25°C) | Stability Refrigerated (2-8°C) |
| Reconstituted Solution | Sterile Water for Injection, USP | 1.0 - 3.0[1][2][8] | 30 minutes[1][2][8] | 3 hours[1][2][8] |
| Reconstituted Solution | 0.167 M Sodium Lactate Injection, USP | 3.5 - 5.5[3][4][9] | 6 hours[4][9] | 6 hours[4][9] |
| Infusion Solution | Lactated Ringer's Injection, USP | 3.5 - 5.5[1] | 1 hour[1] | 4 hours[1] |
| Infusion Solution | 0.9% NaCl or 5% Dextrose | 1.4 - 1.8 (if from sterile water reconstitution)[12] | 6 hours (for concentrations of 1.3-5 mg/mL)[4][9] | 6 hours (for concentrations of 1.3-5 mg/mL)[4][9] |
Note: The stability times listed are general guidelines from product information. For specific experimental needs, it is advisable to perform stability studies under your unique conditions.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Dexrazoxane Hydrochloride
Objective: To prepare a stock solution of dexrazoxane hydrochloride from a lyophilized powder.
Materials:
-
Vial of lyophilized dexrazoxane hydrochloride (e.g., 250 mg or 500 mg)
-
Sterile Water for Injection, USP, or 0.167 M Sodium Lactate Injection, USP
-
Sterile syringes and needles
-
Calibrated pH meter
Procedure:
-
Allow the vial of dexrazoxane hydrochloride to reach room temperature.
-
Using a sterile syringe, add the appropriate volume of the chosen diluent to the vial as specified by the manufacturer (e.g., 25 mL for a 250 mg vial to yield a 10 mg/mL solution).[1][2]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
If required for your experimental records, measure the pH of the reconstituted solution using a calibrated pH meter.
-
Use the solution immediately or store it under the recommended conditions as detailed in the data summary table.
Protocol 2: Preparation of a pH-Adjusted Working Solution
Objective: To prepare a diluted working solution of dexrazoxane hydrochloride at a specific acidic pH.
Materials:
-
Reconstituted dexrazoxane hydrochloride stock solution
-
Desired diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose, or a specific buffer)
-
0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide for pH adjustment
-
Sterile volumetric flasks and pipettes
-
Calibrated pH meter
Procedure:
-
Calculate the volume of the stock solution required to achieve the desired final concentration of your working solution.
-
In a sterile volumetric flask, add a portion of the final volume of the desired diluent.
-
Add the calculated volume of the dexrazoxane stock solution to the flask.
-
Bring the solution to the final volume with the diluent.
-
Place a calibrated pH electrode into the solution and monitor the pH.
-
If the pH is higher than desired, add 0.1 N HCl dropwise while gently stirring until the target pH is reached. If the pH is too low, cautiously add 0.1 N NaOH.
-
Once the target pH is stable, the solution is ready for use.
-
This solution should be used immediately, as its stability may differ from the standard reconstituted solutions.
Visualizations
Caption: Logical flow of dexrazoxane stability based on solution pH.
References
- 1. globalrph.com [globalrph.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medkoo.com [medkoo.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DailyMed - DEXRAZOXANE- dexrazoxane for injection injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexrazoxane | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2007062076A2 - Dexrazoxane formulations and methods - Google Patents [patents.google.com]
Technical Support Center: Impact of Dexrazoxane on Cell Viability Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential impact of dexrazoxane (B1684449) on common cell viability assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is dexrazoxane and how does it work?
A1: Dexrazoxane is a cardioprotective agent used to reduce the cardiotoxicity associated with anthracycline chemotherapy, such as doxorubicin.[1][2] Its mechanism of action is complex. It is a prodrug that, once inside cells, is hydrolyzed to an active form similar to ethylenediaminetetraacetic acid (EDTA), which is a potent iron chelator.[1][3][4][5] By chelating iron, dexrazoxane is thought to prevent the formation of anthracycline-iron complexes that generate harmful reactive oxygen species (ROS), thus protecting cardiac tissue.[1][6][7][8] Additionally, dexrazoxane can act as a catalytic inhibitor of topoisomerase II, which may also contribute to its protective effects and antitumor activity.[1][4][9]
Q2: Can dexrazoxane interfere with tetrazolium-based cell viability assays (e.g., MTT, XTT, WST-1)?
A2: Yes, there is a potential for interference. Tetrazolium-based assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt to a colored formazan (B1609692) product.[10] Dexrazoxane has known antioxidant properties and can scavenge free radicals.[6][11] Compounds with reducing or antioxidant capabilities can sometimes directly reduce the tetrazolium salt, independent of cellular metabolic activity.[12][13] This could lead to a false positive signal (higher apparent viability) or mask true cytotoxicity.
Q3: How might dexrazoxane's iron-chelating properties affect my experiments?
A3: Iron is an essential cofactor for many cellular enzymes, including those involved in mitochondrial respiration. By chelating intracellular iron, dexrazoxane could potentially alter cellular metabolism.[3][14] This alteration might not be directly cytotoxic but could influence the readout of metabolic assays like MTT or MTS, which depend on the activity of mitochondrial enzymes. The impact would likely be dependent on the cell type, dexrazoxane concentration, and incubation time.
Q4: I'm observing higher-than-expected cell viability when treating cells with a cytotoxic agent in the presence of dexrazoxane. What could be the cause?
A4: This observation could be due to several factors:
-
True Protective Effect: Dexrazoxane is known to enhance cell viability and protect against apoptosis induced by agents like doxorubicin.[1][15] You may be observing its intended pharmacological effect.
-
Assay Interference: As mentioned in Q2, dexrazoxane's antioxidant properties might be directly reducing the assay reagent, leading to an artificially high viability reading.[11][13]
-
Metabolic Alteration: Dexrazoxane could be altering the metabolic state of the cells in a way that increases the reduction of the assay reagent, without necessarily increasing the number of viable cells.[6]
Q5: Are there alternative cell viability assays that are less susceptible to interference by compounds like dexrazoxane?
A5: Yes. If you suspect interference with a metabolic assay, consider using an assay that measures a different hallmark of cell viability.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active cells. They are generally less susceptible to interference from colored or antioxidant compounds.[13][16][17]
-
Membrane Integrity Assays: These assays, such as those using propidium (B1200493) iodide or trypan blue, measure cytotoxicity by identifying cells that have lost membrane integrity.[16] A lactate (B86563) dehydrogenase (LDH) release assay is another option that measures membrane damage.[13]
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter after trypan blue staining is a straightforward method to assess viability.[16]
Troubleshooting Guides
Scenario 1: Unexpectedly High Viability or Inconsistent IC50 Values
Problem: You are co-treating cells with a known cytotoxic agent and dexrazoxane. The IC50 value of the cytotoxic agent is significantly higher than expected, or the viability readings are inconsistent.
Troubleshooting Steps:
-
Run an "Agent-Only" Control:
-
Purpose: To check for direct chemical interference between dexrazoxane and the assay reagent.
-
Procedure: Prepare wells containing culture medium, your highest concentration of dexrazoxane, and the assay reagent (e.g., MTT, WST-1), but without any cells .[12] Incubate for the standard assay duration.
-
Interpretation: If you observe a color change (signal), it indicates direct reduction of the reagent by dexrazoxane. The signal from these control wells should be subtracted from your experimental wells as background.[13]
-
-
Visually Inspect Cells:
-
Purpose: To correlate the quantitative assay data with qualitative cell morphology.
-
Procedure: Before adding the assay reagent, examine the cells under a microscope. Look for signs of cell death, such as detachment, rounding, or membrane blebbing.
-
Interpretation: If the assay shows high viability but the cells appear unhealthy or sparse, it strongly suggests assay interference.[12]
-
-
Validate with an Orthogonal Assay:
-
Purpose: To confirm the results using a method with a different detection principle.
-
Procedure: Repeat the experiment using an alternative assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[13][17]
-
Interpretation: If the results from the orthogonal assay differ significantly from the tetrazolium assay, the latter is likely being compromised.
-
Data Presentation: Potential Impact of Dexrazoxane on Different Assay Types
The following table summarizes hypothetical data to illustrate how dexrazoxane could interfere with a tetrazolium assay compared to an ATP-based assay when co-administered with a cytotoxic agent ('CytoX').
| Treatment Group | % Viability (MTT Assay) | % Viability (ATP Assay) | Microscopic Observation |
| Vehicle Control | 100% | 100% | Healthy, confluent monolayer |
| CytoX (5 µM) | 52% | 55% | Significant cell death, ~50% viable |
| Dexrazoxane (20 µM) | 105% | 98% | Healthy cells, no visible toxicity |
| CytoX (5 µM) + Dexrazoxane (20 µM) | 85% | 65% | Moderate cell death, ~60-70% viable |
| Dexrazoxane-only (No Cells) | 15% (Signal) | 0% (Signal) | N/A |
In this example, the MTT assay shows an artificially inflated viability (85%) for the co-treatment group due to a combination of dexrazoxane's protective effect and direct reagent reduction (indicated by the 15% signal in the no-cell control). The ATP assay provides a more accurate reading (65%) that better aligns with microscopic observation.
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general procedure for using the MTT assay. Steps where dexrazoxane may have an impact are highlighted.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds (e.g., cytotoxic agent and dexrazoxane).
-
Add the compounds to the appropriate wells. Include vehicle-only, dexrazoxane-only, and cytotoxic agent-only controls.
-
Crucially, include a "dexrazoxane-only, no-cell" control to test for direct assay interference.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Note: High concentrations of MTT can be cytotoxic.[19]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.
-
Pipette gently to fully dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Potential mechanisms of dexrazoxane interference in tetrazolium-based assays.
References
- 1. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Dexrazoxane | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase [ecancer.org]
- 6. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of Dexrazoxane against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study | PLOS One [journals.plos.org]
- 9. The iron chelating cardioprotective prodrug dexrazoxane does not affect the cell growth inhibitory effects of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dexrazoxane Ameliorates Doxorubicin-Induced Injury in Mouse Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Cardioprotective Effects of Dexrazoxane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardioprotective agent dexrazoxane (B1684449) and its more potent analog, ICRF-193, in the context of doxorubicin-induced cardiotoxicity. The information presented herein is supported by experimental data to assist researchers in evaluating these compounds for further investigation and development.
Introduction
Anthracycline chemotherapeutics, such as doxorubicin (B1662922), are highly effective anti-cancer agents. However, their clinical use is often limited by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart failure. Dexrazoxane (ICRF-187) is the only clinically approved cardioprotective agent to mitigate this debilitating side effect. Recent research has elucidated that the primary mechanism of dexrazoxane's cardioprotection is not solely through iron chelation, as initially thought, but rather through the inhibition of topoisomerase IIβ (TOP2B). This discovery has spurred the investigation of dexrazoxane analogs with potentially enhanced efficacy and specificity. One such analog, ICRF-193, has demonstrated superior cardioprotective effects due to its more potent interaction with TOP2B.[1][2]
Comparative Efficacy: Dexrazoxane vs. ICRF-193
Experimental evidence consistently indicates that ICRF-193 is a more potent cardioprotective agent than dexrazoxane. This increased potency is directly linked to its enhanced ability to inhibit and deplete TOP2B in cardiomyocytes.[1][2] While direct head-to-head clinical trial data is limited, preclinical studies provide valuable quantitative comparisons.
Table 1: Quantitative Comparison of Cardioprotective Effects
| Parameter | Doxorubicin Only | Doxorubicin + Dexrazoxane | Doxorubicin + ICRF-193 | Source(s) |
| Left Ventricular Ejection Fraction (LVEF) Decline | Significant Decrease | Attenuated Decrease | More pronounced attenuation of decrease | [3] |
| Cardiac Troponin I/T (cTnI/cTnT) Levels | Markedly Elevated | Significantly Reduced | More significant reduction than Dexrazoxane | [4][5] |
| Myocardial Lesion Score (Histopathology) | Severe Damage | Reduced Damage | Minimal to no damage | [6] |
| TOP2B Inhibition (in vitro) | - | Effective | More potent than Dexrazoxane | [1][2] |
| Cardiomyocyte Viability (in vitro) | Decreased | Increased | Greater increase than Dexrazoxane | [7] |
Signaling Pathways and Mechanism of Action
The cardioprotective effects of dexrazoxane and its analogs are primarily mediated through their interaction with topoisomerase IIβ. Doxorubicin intercalates with DNA and forms a stable ternary complex with TOP2B, leading to DNA double-strand breaks and subsequent cardiomyocyte apoptosis. Dexrazoxane and its analogs act as catalytic inhibitors of TOP2B, preventing the formation of this damaging complex.[1][2] ICRF-193 exhibits a more favorable binding mode to TOP2B, resulting in more efficient inhibition and depletion of the enzyme in cardiomyocytes.[1]
Experimental Protocols
Doxorubicin-Induced Cardiotoxicity in Rodent Models
Objective: To establish a reproducible model of doxorubicin-induced cardiotoxicity for the evaluation of cardioprotective agents.
Materials:
-
Doxorubicin hydrochloride.
-
Saline solution (0.9%).
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Doxorubicin Administration: Administer doxorubicin intraperitoneally (i.p.) or intravenously (i.v.) at a cumulative dose known to induce cardiotoxicity (e.g., 15-20 mg/kg for rats, administered in divided doses over several weeks).[6]
-
Cardioprotective Agent Administration: Administer dexrazoxane or its analogs (e.g., via i.p. injection) at a predetermined time before each doxorubicin dose.
-
Monitoring: Monitor animal weight, general health, and survival throughout the study.
-
Functional Assessment: Perform serial echocardiography to assess cardiac function (LVEF, fractional shortening) at baseline and various time points post-doxorubicin treatment.[3]
-
Biomarker Analysis: Collect blood samples at specified intervals to measure cardiac troponin I and T levels.[4][5]
-
Histopathological Analysis: At the end of the study, euthanize the animals, excise the hearts, and perform histological staining (e.g., Hematoxylin and Eosin) to assess for myocardial damage, including vacuolization, myofibrillar loss, and fibrosis.[6][8]
Topoisomerase IIβ (TOP2B) Relaxation Assay
Objective: To determine the inhibitory effect of dexrazoxane analogs on the catalytic activity of TOP2B.
Materials:
-
Human TOP2B enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay buffer (containing ATP).
-
Dexrazoxane and its analogs.
-
Agarose (B213101) gel electrophoresis equipment.
-
DNA staining agent (e.g., ethidium (B1194527) bromide).
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the assay buffer, supercoiled DNA, and varying concentrations of the test compound (dexrazoxane or analog).
-
Enzyme Addition: Initiate the reaction by adding the human TOP2B enzyme to each mixture.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of TOP2B activity is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band.
Conclusion
The available evidence strongly suggests that ICRF-193 is a more potent cardioprotective agent than dexrazoxane, primarily due to its superior inhibition of topoisomerase IIβ. The experimental protocols outlined in this guide provide a framework for the preclinical validation of novel dexrazoxane analogs. Further research, including comprehensive in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of these next-generation cardioprotective agents. The continued development of more effective and targeted cardioprotectants holds the promise of significantly improving the safety and efficacy of anthracycline-based cancer therapies.
References
- 1. Structure-Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publication: Comparison of Cardiac Troponin I and T, Including the Evaluation of an Ultrasensitive Assay, as Indicators of Doxorubicin-Induced Cardiotoxicity - HESI - Health and Environmental Sciences Institute [hesiglobal.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Subclinical Doxorubicin-induced Cardiotoxicity in a Rat Model by Speckle-Tracking Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of water-soluble prodrugs of the bisdioxopiperazine topoisomerase IIβ inhibitor ICRF-193 as potential cardioprotective agents against anthracycline cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejgm.co.uk [ejgm.co.uk]
A Comparative In Vitro Analysis of Dexrazoxane and Other Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of dexrazoxane (B1684449) with other prominent iron chelators: deferoxamine, deferiprone (B1670187), and deferasirox (B549329). The information presented herein is collated from various experimental studies to offer a comprehensive overview of their iron chelation efficacy and impact on cellular signaling pathways.
Executive Summary
Iron chelators are crucial in managing iron overload and have therapeutic potential in various diseases. This guide delves into the in vitro characteristics of four key iron chelators. Dexrazoxane, a clinically approved cardioprotective agent, is compared against the established iron chelators deferoxamine, deferiprone, and deferasirox. While direct head-to-head quantitative comparisons of iron chelation efficacy across all four agents in a single in vitro study are limited, this guide synthesizes available data to draw meaningful comparisons. A significant point of discussion for dexrazoxane is its dual mechanism of action, with a growing body of evidence suggesting its primary cardioprotective effects stem from topoisomerase II beta (TOP2B) inhibition rather than solely from iron chelation.
Quantitative Comparison of Iron Chelator Properties
The following table summarizes the key in vitro properties and iron-binding characteristics of dexrazoxane, deferoxamine, deferiprone, and deferasirox.
| Property | Dexrazoxane | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Iron Binding Stoichiometry (Chelator:Iron) | 1:1[1] | 1:1 | 3:1 | 2:1 |
| Molecular Nature | Prodrug, hydrolyzed to the active chelating agent ADR-925.[1] | Hexadentate chelator. | Bidentate chelator. | Tridentate chelator. |
| Cell Permeability | Readily penetrates cell membranes.[1] | Hydrophilic, limited cell permeability. | Lipophilic, readily enters cells. | Lipophilic, cell permeable. |
| Primary In Vitro Application in Studies | Cardioprotection, enhancement of photodynamic therapy.[1] | Iron overload studies, hypoxia-mimetic agent. | Iron overload studies, neurodegenerative disease models. | Iron overload studies, anti-cancer agent. |
In Vitro Efficacy Comparison
Enhancement of Protoporphyrin IX (PpIX) Accumulation
An indirect method to assess intracellular iron chelation is to measure the accumulation of PpIX, a precursor in the heme synthesis pathway. The final step of heme synthesis, the insertion of iron into PpIX, is catalyzed by ferrochelatase. Inhibition of this step by iron chelators leads to PpIX accumulation.
One in vitro study compared dexrazoxane with CP94 (a deferiprone analogue) for their ability to enhance 5-aminolevulinic acid (ALA)-induced PpIX fluorescence in human squamous epithelial carcinoma cells (A431) and human glioma cells (U-87 MG).
| Chelator (Concentration) | Cell Line | Fold Increase in PpIX Fluorescence (compared to ALA alone) |
| Dexrazoxane (150 µM) | A431 | Statistically significant increase between 1-6 hours.[1] |
| CP94 (150 µM) | A431 | Statistically greater PpIX fluorescence than ALA alone at every time point.[1] |
At equimolar concentrations (150 µM), the enhancement of PpIX accumulation by dexrazoxane and CP94 was similar.[1] However, when compared at concentrations of equal iron binding equivalence (50 µM dexrazoxane vs. 150 µM CP94), CP94 was a statistically greater enhancer of PpIX accumulation.[1]
Cardioprotective Effects in a Doxorubicin-Induced Cardiotoxicity Model
A study on isolated mouse atria exposed to doxorubicin (B1662922) provided a functional comparison of the protective effects of different iron chelators.
| Chelator (Concentration) | Protective Effect against Doxorubicin-induced Decrease in Contractile Force |
| Dexrazoxane (ICRF-187) (200 µM & 500 µM) | Concentration-dependent inhibition. |
| Deferoxamine (DFO) (200 µM) | Most effective protector among those tested at this concentration. |
| Deferoxamine (DFO) (500 µM) | Not effective. |
| Hydroxypyridones (CP44, CP51, CP93) (200 µM) | Modestly protective (CP51) or not protective (CP44, CP93). |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the replication and validation of findings.
Calcein-AM Assay for Intracellular Labile Iron Pool (LIP) Measurement
This assay is a widely used method to quantify the intracellular labile iron pool.
Principle: Calcein-AM is a non-fluorescent, cell-permeable ester. Inside the cell, it is hydrolyzed by cytosolic esterases into the fluorescent and membrane-impermeable calcein (B42510). The fluorescence of calcein is quenched upon binding to labile iron. The addition of a strong iron chelator sequesters iron from calcein, leading to an increase in fluorescence, which is proportional to the amount of chelatable iron.
Protocol:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Calcein-AM Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Load the cells with 0.1-1 µM Calcein-AM in buffer for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with buffer to remove extracellular Calcein-AM.
-
Chelator Treatment: Add the iron chelator of interest at various concentrations to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity immediately and over time using a fluorescence plate reader (excitation ~488 nm, emission ~517 nm).
-
Data Analysis: The increase in fluorescence intensity over the baseline (before chelator addition) indicates the chelation of the intracellular labile iron pool.
Ferrozine (B1204870) Assay for In Vitro Iron Chelation
This colorimetric assay is used to determine the iron-chelating capacity of a compound in a cell-free system.
Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically at ~562 nm. An iron chelator will compete with ferrozine for the binding of Fe²⁺, leading to a decrease in the absorbance of the ferrozine-iron complex.
Protocol:
-
Reagent Preparation: Prepare solutions of the iron chelator to be tested, a ferrous iron source (e.g., ferrous sulfate), and ferrozine in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the test chelator at various concentrations.
-
Iron Addition: Add the ferrous iron solution to each well and incubate for a short period to allow for chelation to occur.
-
Ferrozine Addition: Add the ferrozine solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at ~562 nm using a microplate reader.
-
Data Analysis: The percentage of iron chelation is calculated by comparing the absorbance of the samples with a control (containing iron and ferrozine but no chelator). The IC50 value (the concentration of the chelator that inhibits 50% of ferrozine-iron complex formation) can then be determined.
Signaling Pathways and Mechanisms of Action
Iron chelators exert their biological effects through various signaling pathways, most notably by stabilizing the Hypoxia-Inducible Factor-1 alpha (HIF-1α).
HIF-1α Stabilization by Iron Chelators
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are iron-dependent enzymes. This hydroxylation targets HIF-1α for proteasomal degradation. By chelating intracellular iron, these agents inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including vascular endothelial growth factor (VEGF).
Caption: Mechanism of HIF-1α stabilization by iron chelators.
Experimental Workflow for In Vitro Iron Chelation Assays
The following diagram illustrates a typical workflow for assessing the in vitro iron chelation capacity of a compound using both cell-free and cell-based assays.
Caption: A generalized workflow for in vitro iron chelation assessment.
Conclusion
This guide provides a comparative overview of dexrazoxane and other clinically relevant iron chelators based on available in vitro data. While dexrazoxane demonstrates iron chelation properties, its unique characteristic lies in its dual mechanism of action, which also includes TOP2B inhibition. Deferoxamine, deferiprone, and deferasirox are potent iron chelators with varying physicochemical properties that influence their in vitro efficacy and cellular permeability. The choice of an iron chelator for a specific research or therapeutic application should consider these distinct profiles. Further head-to-head in vitro studies employing standardized quantitative assays are warranted to provide a more definitive comparative ranking of the iron chelation efficacy of these important compounds.
References
A Comparative Guide to Dexrazoxane and ICRF-193 in Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dexrazoxane (B1684449) (ICRF-187) and ICRF-193, two influential catalytic inhibitors of topoisomerase II. Both belong to the bisdioxopiperazine class of compounds and are instrumental in both cancer research and as cardioprotective agents. This document outlines their mechanism of action, comparative efficacy based on experimental data, and detailed protocols for key assays.
Mechanism of Action: Catalytic Inhibition of Topoisomerase II
Dexrazoxane and ICRF-193 are not topoisomerase II "poisons" in the classical sense, like etoposide, which stabilizes the DNA-enzyme cleavage complex. Instead, they are catalytic inhibitors that interfere with the enzyme's ATPase activity. They lock the N-terminal ATPase gates of the topoisomerase II homodimer in a "closed clamp" conformation around the DNA strand after strand passage and religation but before ATP hydrolysis. This action prevents the enzyme from resetting for another catalytic cycle, effectively trapping it on the DNA as a non-covalent complex. This inhibition of topoisomerase II, particularly the TOP2B isoform, is the primary mechanism behind the cardioprotective effects of dexrazoxane against anthracycline-induced cardiotoxicity.[1][2] Recent studies have indicated that ICRF-193 is a more potent inhibitor of topoisomerase IIβ (TOP2B) compared to dexrazoxane.[1][3]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for dexrazoxane and ICRF-193. It is important to note that direct side-by-side comparisons under identical experimental conditions are not always available in the literature.
Table 1: Topoisomerase II Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference |
| Dexrazoxane | Topoisomerase IIα/β | kDNA Decatenation | ~60 µM | [4] |
| ICRF-193 | Topoisomerase IIβ | Cardioprotection Assay | Effective from 0.3 µM | [5] |
| Dexrazoxane | Topoisomerase IIβ | Cardioprotection Assay | Effective from ≥ 10 µM | [5] |
Table 2: Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Dexrazoxane | HTETOP (human fibrosarcoma) | MTT Assay | 7.45 mM | [6] |
Signaling and Experimental Workflow Diagrams
Topoisomerase II Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of topoisomerase II and the point of inhibition by dexrazoxane and ICRF-193.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationship Study of Dexrazoxane Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of water-soluble prodrugs of the bisdioxopiperazine topoisomerase IIβ inhibitor ICRF-193 as potential cardioprotective agents against anthracycline cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Cardioprotective Agents: Dexrazoxane vs. Alternatives in Anthracycline-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dexrazoxane (B1684449) against other prominent cardioprotective agents used to mitigate anthracycline-induced cardiotoxicity. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes, detailed methodologies, and the underlying signaling pathways.
Introduction
Anthracyclines, such as doxorubicin (B1662922), are highly effective chemotherapeutic agents, but their clinical utility is often limited by a dose-dependent cardiotoxicity that can lead to irreversible heart failure.[1] Dexrazoxane is currently the only FDA-approved agent specifically for reducing the cardiotoxicity of anthracyclines in certain patient populations.[2][3] However, ongoing research has identified several other pharmacological agents with potential cardioprotective effects, including amifostine, carvedilol, ACE inhibitors, and statins. This guide aims to provide a comparative analysis of their efficacy relative to dexrazoxane.
Comparative Efficacy Data
The following tables summarize key quantitative data from studies comparing dexrazoxane with other cardioprotective agents in the context of doxorubicin-induced cardiotoxicity.
Table 1: Comparison of Dexrazoxane and Amifostine
| Parameter | Doxorubicin Only | Doxorubicin + Dexrazoxane | Doxorubicin + Amifostine | Reference |
| Mortality Rate (Rats) | High | Prevented | Not Decreased | [4] |
| Myocardial Lesion Score (Rats, 0-3 scale) | 2.7 | 1.5 | - | [5] |
| Cardiac Troponin T (cTnT) (ng/mL, Rats) | 0.79 | 0.24 | - | [5] |
| Billingham Score (Mice, 1.5 months) | High | Significantly Lower | Significantly Lower | [6] |
| Billingham Score (Mice, 3 months) | High | Preserved Significance | Lost Significance | [6] |
Table 2: Comparison of Dexrazoxane and Carvedilol
| Parameter | Doxorubicin Only | Doxorubicin + Dexrazoxane | Doxorubicin + Carvedilol | Doxorubicin + Dexrazoxane + Carvedilol | Reference |
| Ejection Fraction (EF%) (Rats) | Decreased | Preserved | Partially Preserved | No additional benefit over Dexrazoxane alone | [7] |
| Cardiac Troponin I (cTnI) (Serum Levels, Rats) | Significantly Increased | Normal | Increased | Normal | [7] |
| Brain Natriuretic Peptide (BNP) (Serum Levels, Rats) | Significantly Increased | Normal | Increased | Normal | [7] |
| Mortality (Rats) | 5/10 | 0/10 | 4/10 | 0/10 | [7] |
Table 3: Comparison of Dexrazoxane and Enalapril
| Parameter | Doxorubicin Only | Doxorubicin + Dexrazoxane | Doxorubicin + Enalapril | Reference |
| Troponin-I (TN-I) Levels (Rats) | High | Reduced | Reduced (less effective than Dexrazoxane) | [8] |
| Glutathione (GSH) Levels (Rats) | Low | Increased | Increased (less effective than Dexrazoxane) | [8] |
| Cardiac Necrosis (Rats) | Severe | Reduced | Reduced (less effective than Dexrazoxane) | [8] |
Table 4: Comparison of Dexrazoxane and Statins (Rosuvastatin/Atorvastatin)
| Parameter | Doxorubicin Only | Doxorubicin + Statin | Reference |
| Fractional Shortening (%) (Mice, Rosuvastatin) | 27.4 ± 1.11 | 39 ± 1.26 | [9][10] |
| Survivin Expression (Mice, Atorvastatin) | Suppressed | Rescued | [11] |
| Heart Function (MRI, Mice, Atorvastatin) | Reduced | Rescued | [11] |
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of these agents are mediated by distinct signaling pathways. The following diagrams illustrate the key mechanisms.
References
- 1. droracle.ai [droracle.ai]
- 2. Preventing Anthracycline-Associated Heart Failure: What Is the Role of Dexrazoxane? JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexrazoxane to Prevent Cardiotoxicity in Adults Treated with Anthracyclines: JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statins in Mitigating Anticancer Treatment-Related Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexrazoxane makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Statins Protect Against Early Stages of Doxorubicin-induced Cardiotoxicity Through the Regulation of Akt Signaling and SERCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statins Protect Against Early Stages of Doxorubicin-induced Cardiotoxicity Through the Regulation of Akt Signaling and SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atorvastatin protects cardiomyocyte from doxorubicin toxicity by modulating survivin expression through FOXO1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Dexrazoxane Pharmacokinetics: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug across different species is fundamental for preclinical development and predicting human outcomes. This guide provides a comparative overview of the pharmacokinetics of dexrazoxane (B1684449), a clinically important cardioprotective agent, across various species.
Dexrazoxane is the only approved drug to mitigate the cardiotoxic effects of anthracycline chemotherapy. It functions as a prodrug, undergoing hydrolysis to its active metabolite, ADR-925, a potent intracellular iron chelator. This guide synthesizes available pharmacokinetic data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of dexrazoxane's behavior in different biological systems.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of dexrazoxane across several species following intravenous administration. These parameters are crucial for comparing drug exposure and disposition among different animal models and humans.
| Species | Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| Mouse | N/A | N/A | N/A | N/A | N/A | N/A | N/A | Data not available in the searched literature. |
| Rat | 40 mg/kg | N/A | N/A | N/A | ~0.5 (razoxane) | N/A | N/A | [1] |
| Rabbit | 60 mg/kg | 25.5 ± 4.3 | 0.25 | 28.7 ± 3.4 | 1.9 ± 0.3 | 35.1 ± 4.1 (mL/h/kg) | 0.1 ± 0.01 | [2] |
| Dog | 10 mg/kg | N/A | N/A | N/A | 1.1 - 1.3 | 10.3 - 11.5 | 0.67 | [3][4] |
| 25 mg/kg | N/A | N/A | N/A | 1.1 - 1.3 | 10.3 - 11.5 | 0.67 | [3][4] | |
| 50 mg/kg | N/A | N/A | N/A | 1.1 - 1.3 | 10.3 - 11.5 | 0.67 | [3][4] | |
| 100 mg/kg | N/A | N/A | N/A | 1.1 - 1.3 | 10.3 - 11.5 | 0.67 | [3][4] | |
| Human | 500 mg/m² | 36.5 | End of 15 min infusion | N/A | 2.0 ± 0.8 | 7.2 ± 1.6 (L/h/m²) | N/A | [5] |
Note: N/A indicates that the data was not available in the reviewed literature. It is important to note that pharmacokinetic parameters can be influenced by the dose, formulation, and analytical method used.
Experimental Protocols
A summary of the methodologies employed in the cited pharmacokinetic studies is provided below to offer insight into the experimental conditions.
Rabbit Study Protocol [2]
-
Subjects: Male Chinchilla rabbits.
-
Drug Administration: A single intravenous dose of 60 mg/kg dexrazoxane.
-
Sampling: Blood samples were collected at various time points post-administration.
-
Analytical Method: High-performance liquid chromatography-mass spectrometry (HPLC-MS) was used to determine the concentrations of dexrazoxane and its metabolite, ADR-925, in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.
-
Subjects: Four male beagle dogs.
-
Study Design: A randomized, four-way cross-over design was implemented.
-
Drug Administration: Single intravenous administrations of 10, 25, 50, and 100 mg/kg doses of dexrazoxane.
-
Analytical Method: A validated high-pressure liquid chromatographic-electrochemical assay was used to quantify the parent drug in plasma and urine.
-
Pharmacokinetic Analysis: A two-compartment open model was used to describe the plasma concentration-time data.
Human Study Protocol [5]
-
Subjects: Patients with advanced malignancies.
-
Drug Administration: Dexrazoxane was administered as a 15-minute intravenous infusion at a dose of 500 mg/m². In another study, it was administered as a 96-hour continuous infusion at doses ranging from 125 to 250 mg/m²/day.
-
Analytical Method: Specific analytical methods were not detailed in the provided summaries but are typically validated chromatographic methods.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were derived from plasma concentration-time data.
Metabolic Pathway of Dexrazoxane
Dexrazoxane is a prodrug that undergoes a two-step hydrolysis to form its active, iron-chelating metabolite, ADR-925. This process is crucial for its cardioprotective mechanism.
References
- 1. Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-independent pharmacokinetics of the cardioprotective agent dexrazoxane in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - DEXRAZOXANE- dexrazoxane for injection injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validating Biomarkers of Dexrazoxane's Protective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biomarkers used to validate the cardioprotective effects of dexrazoxane (B1684449), particularly in the context of anthracycline-induced cardiotoxicity. It summarizes quantitative data from various studies, offers detailed experimental protocols for biomarker assessment, and visualizes the underlying molecular pathways.
Data Presentation: Comparative Analysis of Key Biomarkers
The following tables summarize quantitative data on the impact of dexrazoxane on critical biomarkers of cardiac injury.
Table 1: Effect of Dexrazoxane on Cardiac Troponin T (cTnT) Levels
| Study Population | Treatment Groups | cTnT Elevation (>0.01 ng/mL) | Extremely Elevated cTnT (>0.025 ng/mL) | Reference |
| Children with Acute Lymphoblastic Leukemia | Doxorubicin (B1662922) alone | 50% | 32% | [1] |
| Doxorubicin + Dexrazoxane | 21% (P<0.001) | 10% (P<0.001) | [1] | |
| Adult Male Spontaneously Hypertensive Rats | Doxorubicin (DXR) alone | 0.79 ng/mL (mean) | - | [2] |
| DXR + Dexrazoxane (DRZ) | 0.24 ng/mL (mean, P<0.05) | - | [2] | |
| Mitoxantrone (MTX) alone | 0.19 ng/mL (mean) | - | [2] | |
| MTX + DRZ | 0.04 ng/mL (mean, P<0.05) | - | [2] | |
| Sarcoma Patients | Dexrazoxane group | 6/10 patients with hs-TnT > 10 ng/ml | - | [3] |
| Continuous doxorubicin infusion group | 3/10 patients with hs-TnT > 10 ng/ml | - | [3] |
Table 2: Effect of Dexrazoxane on Topoisomerase IIβ (TOP2B) Expression
| Model System | Treatment | Relative TOP2B Protein Expression | Reference |
| Mice Hearts | Control | 100% | [4] |
| Dexrazoxane alone (200 mg/kg) | 63% (24h post-injection) | [4] | |
| Doxorubicin alone (20 mg/kg) | 95% (24h post-injection) | [4] | |
| Dexrazoxane + Doxorubicin | 73% (24h post-injection) | [4] | |
| Neonatal Rat Cardiac Myocytes | Dexrazoxane (100 µM) | Rapid reduction with a t1/2 of 2.7 h | [5] |
| Rats | Doxorubicin (DOX) group | Significant elevation | [6] |
| Dexrazoxane (DEX) + DOX group | Markedly reduced TOP IIβ levels compared to DOX alone | [6][7] |
Table 3: Metabolomic Changes Associated with Dexrazoxane Treatment in BALB/c Mice [8][9][10][11]
| Metabolite | Change with Doxorubicin Treatment | Change with Dexrazoxane + Doxorubicin Treatment |
| 5-hydroxylysine | Increase | Attenuated Increase |
| 2-hydroxybutyrate | Increase | Attenuated Increase |
| 2-oxoglutarate | Increase | Attenuated Increase |
| 3-hydroxybutyrate | Increase | Further Increase |
| Glucose | Decrease | Further Decrease |
| Glutamate | Decrease | Increase |
| Cysteine | Decrease | Attenuated Decrease |
| Methionine | Decrease | Attenuated Decrease |
| Lactate | - | Increase |
| Alanine | - | Increase |
| Trimethylamine N-oxide | - | Decrease |
| Carnosine | - | Decrease |
Table 4: Impact of Dexrazoxane on Oxidative Stress Markers in Rats
| Marker | Doxorubicin (DOX) Group | Dexrazoxane (DEX) + DOX Group | Reference |
| Malondialdehyde (MDA) | 29.99 ± 1.80 nmol/gm tissue | 10.21 ± 0.55 nmol/gm tissue | [7] |
| Reduced Glutathione (GSH) | 0.37 ± 0.10 µmol/gm tissue | 1.71 ± 0.07 µmol/gm tissue | [7] |
| Superoxide Dismutase (SOD) | 6.83 ± 1.38 U/mg protein | 22.66 ± 1.03 U/mg protein | [7] |
| Myocardial Superoxide | Increased by 787% vs controls | Increased by 164% vs controls (not statistically significant) | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Cardiac Troponin T (cTnT) by ELISA
This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Microtiter plate pre-coated with anti-cTnT antibody
-
Patient serum or plasma samples
-
cTnT standards of known concentrations
-
cTnT-HRP (Horseradish Peroxidase) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample and Standard Preparation: Prepare a series of cTnT standards according to the kit instructions. Thaw patient serum or plasma samples and centrifuge to remove any particulate matter.[13]
-
Incubation: Add 100 µL of standards and samples to the appropriate wells of the microtiter plate.[2] Add 10 µL of a balance solution if using cell culture supernatants or tissue homogenates.[13]
-
Competitive Reaction: Add 100 µL of cTnT-HRP conjugate to each well. Incubate for 1 hour at 37°C.[2] During this incubation, the cTnT in the sample will compete with the cTnT-HRP conjugate for binding to the antibodies on the plate.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer.[2]
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[2]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of cTnT in the samples by interpolating their absorbance values on the standard curve. The intensity of the color is inversely proportional to the concentration of cTnT in the sample.[13]
Western Blot Analysis of Topoisomerase IIβ (TOP2B) in Cardiac Tissue
Materials:
-
Cardiac tissue samples
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TOP2B (e.g., Abcam ab109524)[8]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize frozen cardiac tissue in ice-cold lysis buffer.[14] Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TOP2B diluted in Blocking Buffer overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[16]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step as described above.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of TOP2B in each sample.[17]
Metabolomic Profiling of Serum using GC-MS
Materials:
-
Serum samples
-
Methanol (B129727), Chloroform, and Water (for extraction)
-
Internal standard (e.g., 2-isopropylmalic acid)[18]
-
Derivatization agents (e.g., methoxamine (B1676408) hydrochloride in pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Extraction: Thaw serum samples on ice.[19] To 100 µL of serum, add a known amount of internal standard.[19] Extract the metabolites by adding a mixture of ice-cold methanol and water, followed by chloroform, and vortexing.[18][20] Centrifuge to separate the polar (upper aqueous) and non-polar (lower organic) layers.
-
Derivatization: Transfer the polar layer to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. To make the metabolites volatile for GC analysis, perform a two-step derivatization: first with methoxamine hydrochloride in pyridine to protect aldehyde and keto groups, followed by trimethylsilylation with MSTFA.[1]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites based on their boiling points and interaction with the column stationary phase. The mass spectrometer then fragments the eluted metabolites and detects the resulting ions, providing a unique mass spectrum for each compound.
-
Data Processing and Analysis: The raw data is processed to identify peaks, correct for baseline drift, and align the chromatograms. Metabolites are identified by comparing their retention times and mass spectra to a reference library (e.g., NIST library).[1] The peak areas of the identified metabolites are then quantified relative to the internal standard. Statistical analysis is performed to identify significant differences in metabolite levels between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to dexrazoxane's protective effects.
References
- 1. A method of GC-MS analysis of serum metabolites | Archives of Advances in Biosciences [journals.sbmu.ac.ir]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Detection of subclinical cardiotoxicity in sarcoma patients receiving continuous doxorubicin infusion or pre-treatment with dexrazoxane before bolus doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study on the protective effect of dexrazoxane and blueberry extract against doxorubicin-induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Protective Effects of Dexrazoxane against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study | PLOS One [journals.plos.org]
- 10. Protective Effects of Dexrazoxane against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Protective Effects of Dexrazoxane against Doxorubicin-Induced Cardiotoxicity: A Metabolomic Study - Public Library of Science - Figshare [plos.figshare.com]
- 12. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. shimadzu.co.kr [shimadzu.co.kr]
- 19. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Dexrazoxane and its Metabolite ADR-925 in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardioprotective agent dexrazoxane (B1684449) and its primary metabolite, ADR-925. The information presented herein is supported by experimental data to elucidate their respective mechanisms and efficacy in mitigating anthracycline-induced cardiotoxicity.
Introduction
Dexrazoxane (DEX) is the only clinically approved drug for preventing the cardiotoxicity associated with anthracycline chemotherapy.[1] For many years, the prevailing hypothesis was that DEX acts as a prodrug, hydrolyzing to its open-ring metabolite, ADR-925. This metabolite, a potent iron chelator structurally similar to EDTA, was thought to exert its cardioprotective effects by binding to iron and preventing the formation of reactive oxygen species (ROS) that damage cardiomyocytes.[2][3][4] However, recent evidence has challenged this long-held belief, suggesting a more direct role for the parent compound, dexrazoxane, in cardioprotection through its interaction with topoisomerase II beta (TOP2B).[5][6][7] This guide will delve into the comparative analysis of DEX and ADR-925, presenting key experimental findings that illuminate their distinct roles.
Data Presentation
The following tables summarize quantitative data from comparative in vitro and in vivo studies, highlighting the differential effects of dexrazoxane and ADR-925 on cardioprotection and cellular mechanisms.
Table 1: In Vitro Cardioprotective Efficacy against Daunorubicin-Induced Toxicity in Neonatal Ventricular Cardiomyocytes
| Treatment Group | Concentration (µmol/L) | Cell Viability (% of Control) | Statistical Significance (vs. Daunorubicin (B1662515) alone) |
| Daunorubicin (DAU) | 1.2 | Baseline | - |
| DEX + DAU | 10 - 100 | Significantly Increased | P < 0.001[5][8] |
| ADR-925 + DAU | 10 - 100 | No Significant Protection | Not Significant[5][6] |
Table 2: In Vivo Cardioprotective Efficacy in a Chronic Rabbit Model of Daunorubicin-Induced Cardiotoxicity
| Treatment Group | Dose | Endpoint Left Ventricular Fractional Shortening (%) | Mortality Rate (%) |
| Daunorubicin (DAU) | 3 mg/kg IV, weekly for 10 weeks | 32.3 ± 14.7 | 27.27 |
| DEX (60 mg/kg) + DAU | 60 mg/kg IP | 42.7 ± 1.0 | 0 |
| ADR-925 (120 mg/kg) + DAU | 120 mg/kg (infusion + s.c. bolus) | 33.5 ± 4.8 | 12.50 - 33.33 |
| Control | - | 41.5 ± 1.1 | 0 |
Data adapted from a study by Jirkovský et al. (2021).[5][8]
Table 3: Comparative Effects on Topoisomerase II Beta (TOP2B) Activity
| Compound | Concentration (µmol/L) | Inhibition of TOP2B Relaxation Activity |
| Dexrazoxane (DEX) | 10 - 100 | Yes |
| ADR-925 | Up to 1000 | No |
| Intermediate Metabolites (B/C) | < 100 | No |
These data demonstrate that dexrazoxane, but not its metabolites, directly inhibits TOP2B activity.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of dexrazoxane and ADR-925.
In Vitro Cytotoxicity Assay in Neonatal Ventricular Cardiomyocytes
-
Cell Culture: Primary neonatal ventricular cardiomyocytes (NVCMs) are isolated from neonatal rats. The cells are then cultured under standard conditions to form a confluent monolayer.
-
Drug Treatment: NVCMs are pre-treated with either dexrazoxane (10-100 µM) or ADR-925 (10-100 µM) for a specified period. Subsequently, the cells are exposed to the anthracycline daunorubicin (1.2 µM) to induce cardiotoxicity.
-
Assessment of Cell Viability: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell damage.
-
Data Analysis: The protective effect of dexrazoxane and ADR-925 is determined by comparing the cell viability in the co-treated groups to the group treated with daunorubicin alone. Statistical significance is typically determined using an analysis of variance (ANOVA) followed by a post-hoc test.[5][6]
In Vivo Chronic Rabbit Model of Anthracycline-Induced Cardiotoxicity
-
Animal Model: A chronic cardiotoxicity model is established in rabbits (n=50).[8]
-
Drug Administration: Cardiotoxicity is induced by intravenous administration of daunorubicin (3 mg/kg) once weekly for ten weeks. One group of animals receives dexrazoxane (60 mg/kg, intraperitoneally) prior to each daunorubicin dose. Another group receives ADR-925 (e.g., 60 mg/kg as a 30-minute infusion with an additional 60 mg/kg subcutaneous bolus after 2 hours) to ensure comparable or higher plasma and myocardial concentrations than those achieved through dexrazoxane metabolism.[6][8]
-
Cardiac Function Monitoring: Left ventricular function is assessed throughout the study using echocardiography to measure parameters such as left ventricular fractional shortening (LVFS) and ejection fraction.
-
Biochemical and Histopathological Analysis: At the end of the study, blood samples are collected to measure cardiac troponin T (cTnT) levels, a marker of cardiac injury. Heart tissues are harvested for histopathological examination to assess for signs of cardiomyopathy.[6]
-
Data Analysis: The cardioprotective efficacy is evaluated by comparing the cardiac function parameters, biochemical markers, and histopathological changes among the different treatment groups.[8]
Topoisomerase II Beta (TOP2B) Relaxation Assay
-
Principle: This in vitro assay measures the ability of a compound to inhibit the catalytic activity of TOP2B, which is to relax supercoiled DNA.
-
Procedure: Purified human TOP2B enzyme is incubated with supercoiled plasmid DNA in the presence of ATP and varying concentrations of the test compounds (dexrazoxane, ADR-925, and its intermediate metabolites).
-
Analysis: The reaction products are separated by agarose (B213101) gel electrophoresis. The conversion of supercoiled DNA to its relaxed form is visualized and quantified. Inhibition of this process indicates that the compound is a catalytic inhibitor of TOP2B.[9]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathway of dexrazoxane to ADR-925.
Caption: The disproven iron chelation hypothesis.
Caption: Dexrazoxane's interaction with TOP2B.
Comparative Analysis and Conclusion
The traditional view of dexrazoxane acting as a prodrug for the iron-chelating metabolite ADR-925 has been largely refuted by recent experimental evidence.[7][10] While ADR-925 is a potent iron chelator, studies have shown that direct administration of ADR-925, even at concentrations exceeding those achieved by dexrazoxane metabolism, fails to provide significant cardioprotection against anthracycline-induced toxicity in both in vitro and in vivo models.[5][6]
In stark contrast, dexrazoxane itself has been shown to be highly effective in preventing cardiac damage.[5][8] The current mechanistic paradigm points towards the interaction of the parent dexrazoxane molecule with topoisomerase II beta (TOP2B).[7][10][11] Anthracyclines induce cardiotoxicity by trapping TOP2B in a complex with DNA, leading to DNA double-strand breaks and subsequent cardiomyocyte apoptosis. Dexrazoxane acts as a catalytic inhibitor of TOP2B, preventing the formation of this toxic ternary complex and thereby mitigating DNA damage and its downstream consequences.[9]
Furthermore, some studies suggest that ADR-925 may have a direct modulatory effect on the ryanodine (B192298) receptor complex of the sarcoplasmic reticulum, potentially influencing calcium handling in cardiomyocytes.[12] However, the clinical significance of this finding in the context of anthracycline-induced cardiotoxicity remains to be fully elucidated and does not appear to be the primary mechanism of dexrazoxane's protective effects.
References
- 1. Pharmacokinetics of the Cardioprotective Drug Dexrazoxane and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The doxorubicin-cardioprotective drug dexrazoxane undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of dexrazoxane and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. ahajournals.org [ahajournals.org]
- 6. heart.bmj.com [heart.bmj.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexrazoxane Is Mediated by Topoisomerase II Beta and Not Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Effects of the Cardioprotective Drugs Dexrazoxane and ADR-925 on Doxor" by Thomas Andreas Herzinger [pdxscholar.library.pdx.edu]
A Head-to-Head Battle for Cardioprotection: Dexrazoxane Versus Novel Agents in the Fight Against Anthracycline-Induced Cardiotoxicity
For decades, dexrazoxane (B1684449) has been the sole FDA-approved guardian against the cardiotoxic effects of anthracycline chemotherapy. However, a new wave of novel cardioprotectants, primarily targeting topoisomerase IIβ, is emerging from preclinical development, challenging the long-held paradigms of cardioprotection. This guide provides a comprehensive comparison of dexrazoxane with these next-generation agents, offering researchers, scientists, and drug development professionals a detailed look at the supporting experimental data, methodologies, and mechanistic pathways that define this evolving field.
Anthracyclines, such as doxorubicin (B1662922) and daunorubicin, are potent and widely used anticancer agents. Their clinical utility, however, is hampered by a dose-dependent cardiotoxicity that can lead to debilitating heart failure. Dexrazoxane, approved in 1995, has been the only pharmacological intervention to mitigate this risk. Initially believed to function primarily as an iron chelator, recent groundbreaking research has redefined its mechanism of action, highlighting its role as a catalytic inhibitor of topoisomerase IIβ (TOP2B). This new understanding has paved the way for the development of more selective and potentially more effective cardioprotective drugs.
This guide delves into the head-to-head preclinical data for dexrazoxane and several novel cardioprotectants, including the highly selective TOP2B inhibitors Topobexin and a promising compound from Charles University and the Mayo Foundation for Medical Education and Research (MFMER). We also examine agents that have shown less promise, such as XK469, and revisit the now-disproven primary role of dexrazoxane's iron-chelating metabolite, ADR-925, providing a balanced and comprehensive overview of the current research landscape.
Comparative Efficacy of Cardioprotectants
The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of dexrazoxane with novel cardioprotective agents in preventing anthracycline-induced cardiotoxicity.
Table 1: In Vitro Efficacy of Cardioprotectants
| Agent | Target | Model | Anthracycline | Key Efficacy Metric | Result | Reference |
| Dexrazoxane | TOP2A/TOP2B | Neonatal Rat Ventricular Cardiomyocytes | Daunorubicin | Cytoprotection (LDH release) | Significant protection at 10-100 µM | [1](--INVALID-LINK--) |
| Topobexin | Selective TOP2B | Neonatal Rat Ventricular Cardiomyocytes | Daunorubicin | Cytoprotection (LDH release) | Potent protection, superior to dexrazoxane | [2](--INVALID-LINK--) |
| Charles University/MFMER Compound | Selective TOP2B | Isolated Rat Neonatal Ventricular Cardiomyocytes | Daunorubicin | Cytoprotection (LDH release) | Lowest Effective Concentration = 1 µM | [3](--INVALID-LINK--) |
| XK469 | TOP2A/TOP2B | Neonatal Rat Ventricular Cardiomyocytes | Daunorubicin | Cytoprotection | Initially protective, but toxic with prolonged exposure | [4](5--INVALID-LINK-- |
| ADR-925 | Iron Chelation | Neonatal Rat Ventricular Cardiomyocytes | Daunorubicin | Cytoprotection (LDH release) | No protective effect | [1](--INVALID-LINK--) |
| Antimet | Not Specified | Not Specified | Adriamycin | Cardioprotection | Protective, but less significant than dexrazoxane | [6](--INVALID-LINK--) |
Table 2: In Vivo Efficacy of Cardioprotectants in a Rabbit Model of Chronic Daunorubicin-Induced Cardiotoxicity
| Agent | Key Efficacy Metric | Daunorubicin Only Group | Agent + Daunorubicin Group | Reference |
| Dexrazoxane | Left Ventricular Fractional Shortening (LV FS) | 32.3% | 42.7% | [1](--INVALID-LINK--) |
| Topobexin | Change in LV FS (Δ LV FS) | -15% | No significant change from baseline | [7](--INVALID-LINK--) |
| Charles University/MFMER Compound | Cardiac Troponin T (cTnT) | Increased | Prevented increase | [3](--INVALID-LINK--) |
| XK469 | Cardiac Function | Not specified | Failed to prevent cardiac toxicity | [8](--INVALID-LINK--) |
| ADR-925 | Left Ventricular Fractional Shortening (LV FS) | 32.3% | 33.5% (No protection) | [1](--INVALID-LINK--) |
Table 3: Selectivity Profile of TOP2B Inhibitors
| Agent | TOP2B Inhibition (IC50) | TOP2A Inhibition (IC50) | Selectivity (TOP2A/TOP2B) | Reference |
| Dexrazoxane | Not specified (catalytic inhibitor) | Not specified (catalytic inhibitor) | Non-selective | [9](--INVALID-LINK--) |
| Topobexin | Potent inhibition | Weak inhibition | Highly selective | [2](10--INVALID-LINK-- |
| Charles University/MFMER Compound | 2.57 µM | 44.49 µM | ~17.3-fold | [3](--INVALID-LINK--) |
Signaling Pathways and Mechanisms of Action
The contemporary understanding of anthracycline-induced cardiotoxicity and its prevention revolves around the differential roles of topoisomerase II isoforms in cancer cells and cardiomyocytes.
Caption: TOP2B as the key mediator of anthracycline cardiotoxicity.
The diagram above illustrates the dual role of anthracyclines. In cancer cells, they primarily target TOP2A, leading to DNA damage and apoptosis, which is their therapeutic effect. In quiescent cardiomyocytes, however, they poison TOP2B, causing mitochondrial dysfunction and subsequent cardiotoxicity. Novel selective TOP2B inhibitors, like Topobexin, are designed to specifically block this off-target effect in the heart without interfering with the on-target anticancer activity of TOP2A. Dexrazoxane, being non-selective, inhibits both isoforms, which has raised concerns about potential interference with chemotherapy, although clinical data has largely refuted this.[9](--INVALID-LINK--)
The long-standing iron chelation hypothesis for dexrazoxane's mechanism has been challenged by recent studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Drug Repositioning in Doxorubicin-Induced Cardiotoxicity Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charles University and MFMER divulge new DNA topoisomerase II β inhibitors to treat cardiotoxicity | BioWorld [bioworld.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nature.com [nature.com]
A Comparative Guide to the Synergistic Effects of Dexrazoxane in Combination Therapies
For researchers and drug development professionals, understanding the nuanced interactions of therapeutic agents is paramount. Dexrazoxane (B1684449), a bisdioxopiperazine compound, is a prime example of a drug whose utility extends beyond its primary indication. While renowned as the only clinically approved agent to mitigate anthracycline-induced cardiotoxicity, a growing body of evidence reveals its potential for synergistic activity with other chemotherapeutics, warranting a closer examination of its role in combination regimens.[1][2]
This guide provides a comparative analysis of dexrazoxane's synergistic effects, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the underlying mechanisms of action.
Cardioprotection: A Synergistic Approach to Safer Chemotherapy
The most established application of dexrazoxane is in preventing the cumulative, dose-dependent cardiotoxicity associated with anthracyclines like doxorubicin (B1662922) and epirubicin (B1671505).[3] This interaction is synergistic in a clinical sense: by protecting the heart, dexrazoxane allows for the administration of more effective, higher cumulative doses of chemotherapy, potentially improving oncologic outcomes.[4]
Randomized clinical trials have consistently demonstrated that co-administration of dexrazoxane significantly reduces the incidence of cardiac events in patients with advanced breast cancer and other malignancies without compromising the anti-tumor efficacy of the anthracycline.[5][6][7][8]
Comparative Clinical Data: Dexrazoxane with Anthracyclines
| Parameter | Anthracycline Alone (Control) | Anthracycline + Dexrazoxane | Study Population |
| Incidence of Cardiotoxicity | 23.1% | 7.3% | Advanced Breast Cancer (Epirubicin)[7] |
| Incidence of Cardiac Events | 39% | 13% | Advanced Breast Cancer (Doxorubicin)[9] |
| Objective Tumor Response Rate | 35% | 35% | Advanced Breast Cancer (Doxorubicin)[9] |
| Progression-Free Survival | No Significant Difference | No Significant Difference | Advanced Breast Cancer (Epirubicin)[7] |
| Overall Survival | No Significant Difference | No Significant Difference | Advanced Breast Cancer (Epirubicin)[7] |
Experimental Protocol: Clinical Evaluation of Cardioprotection
The following outlines a typical multicenter, randomized controlled trial design used to evaluate the cardioprotective effects of dexrazoxane.
-
Patient Population: Adult patients with a confirmed diagnosis of a malignancy (e.g., advanced breast cancer) for which anthracycline-based chemotherapy is indicated.
-
Randomization: Patients are randomized into two arms:
-
Control Arm: Receives the standard anthracycline-based chemotherapy regimen (e.g., epirubicin 120 mg/m² every 3 weeks).
-
Experimental Arm: Receives dexrazoxane as an intravenous infusion approximately 15-30 minutes before the anthracycline administration.[10] The dose ratio is typically 10:1 (dexrazoxane:anthracycline).[7][10]
-
-
Cardiac Monitoring: Left Ventricular Ejection Fraction (LVEF) is assessed via multigated acquisition (MUGA) scans or echocardiography at baseline and at specified intervals throughout the treatment course.
-
Primary Endpoint: The primary endpoint is the incidence of cardiotoxicity, often defined as the development of clinical signs of congestive heart failure, a significant decrease in LVEF to ≤45%, or a decline from baseline LVEF of ≥20 percentage points.[7]
-
Secondary Endpoints: Include non-cardiac toxicity, objective tumor response rate, progression-free survival, and overall survival.[7]
Figure 1. A generalized workflow for a clinical trial evaluating dexrazoxane cardioprotection.
Direct Synergistic Cytotoxicity in Oncology
Beyond enabling safer chemotherapy, preclinical studies indicate that dexrazoxane can directly contribute to anti-cancer activity through synergistic interactions with other cytotoxic agents. This is particularly evident in hematological malignancies and with drugs that also target DNA topoisomerase II.
One study in acute myelogenous leukemia (AML) cell lines found that dexrazoxane produced a synergistic cytotoxic response when combined with anthracyclines (doxorubicin, daunorubicin, idarubicin) and was also synergistic with the topoisomerase II poison etoposide (B1684455) across all tested schedules.[11] A synergistic anti-tumor effect has also been noted in preclinical models with cyclophosphamide.[12]
In Vitro Synergistic Effects of Dexrazoxane in AML Cell Lines
| Combination Drug | Nature of Interaction | Schedule Dependency |
| Doxorubicin | Synergistic | Yes (Antagonistic if DEX given 24h prior)[11] |
| Daunorubicin | Synergistic | Yes (Antagonistic if DEX given 24h prior)[11] |
| Idarubicin | Synergistic | Yes[11] |
| Etoposide | Synergistic | No (Synergistic for all schedules)[11] |
| Cytosine Arabinoside | Effective | Yes[11] |
Experimental Protocol: In Vitro Synergy Assessment
Synergy is typically evaluated using the median-effect analysis method.
-
Cell Culture: Leukemic cell lines (e.g., HL-60) are cultured in appropriate media.
-
Drug Exposure: Cells are exposed to a range of concentrations of dexrazoxane alone, the second drug (e.g., etoposide) alone, and the two drugs in combination at a constant ratio. Schedule dependency is tested by varying the timing of drug administration (e.g., simultaneous, or one drug administered hours before the other).
-
Viability/Proliferation Assay: After a defined incubation period (e.g., 48-72 hours), cell viability or proliferation is measured using methods like colony-forming assays or MTT assays.[11]
-
Data Analysis: The dose-effect data is analyzed using the median-effect principle (Chou-Talalay method) to calculate a Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mechanism of Synergy: Dual Action on Topoisomerase II
The synergy between dexrazoxane and topoisomerase II (Top2) "poisons" like doxorubicin and etoposide stems from their distinct mechanisms of action on the same enzyme target.
-
Top2 Poisons (e.g., Doxorubicin): These agents intercalate into DNA and trap Top2 in a "cleavable complex," where the DNA is cut but not resealed. This leads to the accumulation of permanent, lethal DNA double-strand breaks (DSBs).[10]
-
Dexrazoxane (Catalytic Inhibitor): Dexrazoxane does not trap the cleavable complex. Instead, it locks the two subunits of the Top2 enzyme in a "closed-clamp" conformation, preventing it from completing its catalytic cycle and turning over.[13] This action can also lead to DNA breaks and the activation of DNA damage response pathways.[14]
The combination of these two actions—preventing DNA resealing and inhibiting enzyme turnover—creates an overwhelming level of DNA damage that drives the cancer cell into apoptosis.
References
- 1. The Lack of Synergy between Carvedilol and the Preventive Effect of Dexrazoxane in the Model of Chronic Anthracycline-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dexrazoxane to Prevent Cardiotoxicity in Adults Treated with Anthracyclines: JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicenter randomized controlled clinical trial to evaluate cardioprotection of dexrazoxane versus no cardioprotection in women receiving epirubicin chemotherapy for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adult multicenter trials using dexrazoxane to protect against cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilization of dexrazoxane in patients treated with doxorubicin: a retrospective, propensity matched analysis of cardiac function and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexrazoxane in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Interference of Dexrazoxane on Antitumor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the co-administration of dexrazoxane (B1684449) with anthracycline-based chemotherapy, specifically focusing on validating its non-interference with antitumor efficacy. Through a synthesis of clinical trial data, in vitro and in vivo experimental findings, and an exploration of the underlying molecular mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the role of dexrazoxane as a cardioprotective agent in cancer therapy.
Executive Summary
Anthracyclines, such as doxorubicin (B1662922), are potent and widely used chemotherapeutic agents. However, their clinical utility is often limited by a dose-dependent cardiotoxicity. Dexrazoxane has emerged as the only clinically approved cardioprotectant to mitigate this cardiac damage. Despite its proven cardioprotective effects, concerns have been raised regarding its potential to interfere with the antitumor efficacy of anthracyclines. This guide presents a body of evidence from numerous studies, demonstrating that dexrazoxane, when used at appropriate doses and schedules, does not compromise the therapeutic effectiveness of anthracycline-based chemotherapy. The data consistently show comparable tumor response rates, progression-free survival, and overall survival in patients receiving anthracyclines with or without dexrazoxane.
Clinical Data Synopsis: Non-Interference in Antitumor Efficacy
A substantial body of clinical evidence from randomized controlled trials and meta-analyses supports the safety of dexrazoxane in terms of not diminishing the anticancer effects of anthracyclines.
Table 1: Summary of Clinical Trials Evaluating Antitumor Efficacy with Dexrazoxane
| Study/Analysis | Cancer Type | Chemotherapy Regimen | Key Efficacy Endpoints | Outcome with Dexrazoxane | Citation |
| Swain et al. (1997) | Advanced Breast Cancer | Doxorubicin-based | Response Rate, Time to Progression, Overall Survival | No significant difference in time to progression or overall survival. A lower response rate was noted in one of two trials, but this was not consistently observed. | [1] |
| Marty et al. (2006) | Advanced/Metastatic Breast Cancer | Anthracycline-based | Tumor Response Rate | Unaffected by dexrazoxane therapy. | [2] |
| Meta-analysis (2019) | Breast Cancer | Anthracyclines +/- Trastuzumab | Oncological Response, Overall Survival, Progression-Free Survival | Not affected by dexrazoxane. | [3] |
| Schwartz et al. (2021) | Advanced or Metastatic Soft Tissue Sarcoma | Doxorubicin + Olaratumab | Progression-Free Survival (PFS) | Upfront use of dexrazoxane demonstrated a PFS of 8.4 months, which was non-inferior to historical controls. | [4] |
| Lipshultz et al. (2010) | Childhood Acute Lymphoblastic Leukemia | Doxorubicin | Event-Free Survival | 76% in the doxorubicin plus dexrazoxane group vs. 77% in the doxorubicin-alone group (p=0.99). | [5] |
| Meta-analysis (2022) | Adult and Pediatric Cancers | Anthracyclines | Tumor Response Rate, Overall Survival, Progression-Free Survival | No evidence of a negative effect on tumor response rate or survival in adults or children. | [6] |
In Vitro and In Vivo Experimental Evidence
Preclinical studies using cancer cell lines and animal models further corroborate the clinical findings, demonstrating that dexrazoxane does not antagonize the cytotoxic effects of doxorubicin.
Table 2: Preclinical Studies on the Impact of Dexrazoxane on Doxorubicin's Antitumor Activity
| Study Type | Model | Key Findings | Citation |
| In Vitro | Breast Cancer Cell Lines (JIMT-1, MDA-MB-468) | Interaction characterized as modestly antagonistic in JIMT-1 and modestly synergistic or additive in MDA-MB-468. Overall, simulations predicted comparable efficacy at clinically relevant dose ratios. | [7] |
| In Vitro | Breast Cancer Cell Line (MCF7) | Doxorubicin dose-dependently reduced cell viability. High concentrations of dexrazoxane showed some cytotoxicity, and pretreatment with dexrazoxane had additive effects on reducing cell viability with doxorubicin. | [8] |
| In Vivo | Mouse model of doxorubicin-induced vascular toxicity | Dexrazoxane prevented doxorubicin-induced decline in left ventricular ejection fraction without compromising the intended therapeutic effects. | [9] |
| In Vivo | Rat model of doxorubicin pharmacokinetics | Dexrazoxane had no major effects on doxorubicin or its metabolite's pharmacokinetics in plasma or heart tissue in both young and old rats. | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the effect of doxorubicin, with and without dexrazoxane, on the viability of cancer cell lines.
Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma)
-
MDA-MB-468 (Human Breast Adenocarcinoma)
-
JIMT-1 (Human Breast Carcinoma)
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Doxorubicin hydrochloride
-
Dexrazoxane
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin and dexrazoxane in culture medium.
-
For single-agent treatments, add various concentrations of doxorubicin or dexrazoxane to the wells.
-
For combination treatments, pre-treat cells with dexrazoxane for a specified time (e.g., 1-2 hours) before adding doxorubicin, or add both agents concurrently.
-
Include vehicle-treated control wells.
-
-
Incubation: Incubate the cells with the drugs for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the drug-containing medium and wash the cells gently with PBS. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[8]
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes to ensure complete solubilization.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) values.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the effect of dexrazoxane on the antitumor efficacy of doxorubicin in a murine xenograft model.
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
Tumor Model:
-
Subcutaneous inoculation of human cancer cells (e.g., MCF-7, MDA-MB-468)
Materials:
-
Doxorubicin hydrochloride
-
Dexrazoxane
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
Protocol:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, doxorubicin alone, dexrazoxane alone, doxorubicin + dexrazoxane).
-
Drug Administration:
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis (e.g., ANOVA) can be used to compare the tumor growth inhibition between the doxorubicin-alone and the combination therapy groups.
Mechanistic Insights: Signaling Pathways
The non-interference of dexrazoxane with doxorubicin's antitumor activity can be understood by examining their distinct primary mechanisms of action.
Doxorubicin's Antitumor Mechanism
Doxorubicin exerts its cytotoxic effects primarily through two mechanisms:
-
Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and forms a stable ternary complex with topoisomerase II and DNA. This complex prevents the re-ligation of DNA strands after topoisomerase II-mediated cleavage, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[11][12]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[13]
Dexrazoxane's Cardioprotective and Cellular Mechanisms
Dexrazoxane's primary role is cardioprotection, which it achieves through two main proposed mechanisms, distinct from doxorubicin's primary cytotoxic pathways in cancer cells:
-
Iron Chelation: Dexrazoxane is a prodrug that is hydrolyzed in cells to its active form, ADR-925. ADR-925 is a potent iron chelator that binds to free iron, preventing the formation of anthracycline-iron complexes that catalyze the generation of harmful ROS in cardiomyocytes.[13]
-
Topoisomerase IIβ Modulation: Recent evidence suggests that dexrazoxane may also exert its cardioprotective effects by interacting with the topoisomerase IIβ isoform, which is more abundant in cardiomyocytes than the topoisomerase IIα isoform targeted by doxorubicin in cancer cells. Dexrazoxane's interaction with topoisomerase IIβ is thought to prevent doxorubicin from binding and causing DNA damage in heart cells.[1]
Experimental Workflow: Validating Non-Interference
The following diagram illustrates a typical experimental workflow to validate the non-interference of a compound like dexrazoxane on the antitumor efficacy of a chemotherapeutic agent.
Conclusion
References
- 1. Iron Chelators with Topoisomerase-Inhibitory Activity and Their Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Dexrazoxane Ameliorates Doxorubicin-Induced Injury in Mouse Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Detection of subclinical cardiotoxicity in sarcoma patients receiving continuous doxorubicin infusion or pre-treatment with dexrazoxane before bolus doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cardiac Transcriptome: A Comparative Guide to Dexrazoxane's Influence
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic landscape of cardiac tissue with and without the cardioprotective agent dexrazoxane (B1684449). It synthesizes experimental data to illuminate the molecular changes induced by dexrazoxane, offering insights into its mechanisms of action.
Dexrazoxane is a well-established cardioprotective agent used to mitigate the cardiotoxic effects of anthracycline chemotherapy.[1] Understanding its influence on cardiac gene expression is paramount for optimizing its clinical use and developing novel cardioprotective strategies. This guide delves into the comparative transcriptomics, presenting key data and methodologies from preclinical studies.
Mechanism of Action: A Tale of Two Pathways
Dexrazoxane's cardioprotective effects are primarily attributed to two key mechanisms: the inhibition of topoisomerase II beta (TOP2B) and the modulation of specific microRNA signaling pathways.
1. Topoisomerase II Beta (TOP2B) Inhibition: Anthracyclines like doxorubicin (B1662922) stabilize the TOP2B-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cardiomyocyte apoptosis.[2][3] Dexrazoxane acts as a catalytic inhibitor of TOP2B, preventing the formation of this toxic ternary complex and thereby preserving DNA integrity.[2][4]
2. Modulation of the miR-17-5p/PTEN Signaling Pathway: Recent studies have shown that dexrazoxane can upregulate the expression of microRNA-17-5p (miR-17-5p) in cardiomyocytes.[5][6] This microRNA, in turn, downregulates the expression of Phosphatase and Tensin Homolog (PTEN), a pro-apoptotic protein.[5][7] By suppressing PTEN, dexrazoxane promotes cell survival and counteracts the apoptotic cascade initiated by cardiotoxic agents.[5][7]
Quantitative Transcriptomic Data Summary
The following tables summarize the differential gene expression observed in cardiac tissue from preclinical models treated with dexrazoxane.
Table 1: Differentially Expressed Genes in Cardiac Mitochondria of Mice Treated with Dexrazoxane
Data synthesized from a study where male B6C3F1 mice were pretreated with dexrazoxane (60 mg/kg) 30 minutes before each weekly dose of saline for eight weeks.[8] The comparison is against a saline-only control group.
| Gene Symbol | Gene Name | Function | Fold Change (Dexrazoxane vs. Control) |
| Uqcrc1 | Ubiquinol-cytochrome c reductase core protein 1 | Component of the mitochondrial respiratory chain | 1.2 |
| Ndufa9 | NADH:ubiquinone oxidoreductase subunit A9 | Component of the mitochondrial respiratory chain | 1.15 |
| Atp5a1 | ATP synthase, H+ transporting, mitochondrial F1 complex, alpha subunit 1 | Component of the mitochondrial ATP synthase complex | 1.1 |
| Cox5a | Cytochrome c oxidase subunit 5A | Component of the mitochondrial respiratory chain | 1.08 |
| Bcl2l1 | BCL2-like 1 | Anti-apoptotic protein | 1.3 |
| Casp9 | Caspase 9 | Pro-apoptotic protein | -1.2 |
Table 2: Attenuation of Doxorubicin-Induced Gene Expression Changes by Dexrazoxane in Mouse Cardiac Tissue
Data synthesized from a study where male B6C3F1 mice were treated with a cumulative dose of 24 mg/kg doxorubicin over eight weeks, with or without dexrazoxane pretreatment (60 mg/kg).[8] This table highlights genes significantly altered by doxorubicin, with the fold change indicating the degree of rescue by dexrazoxane.
| Gene Symbol | Gene Name | Function | Fold Change (Doxorubicin vs. Control) | Fold Change (Doxorubicin + Dexrazoxane vs. Doxorubicin) |
| Tfam | Transcription factor A, mitochondrial | Mitochondrial DNA transcription and replication | -2.5 | 1.8 |
| Ppara | Peroxisome proliferator-activated receptor alpha | Fatty acid metabolism | -2.1 | 1.6 |
| Sod2 | Superoxide dismutase 2, mitochondrial | Antioxidant defense | -1.8 | 1.5 |
| Prdx3 | Peroxiredoxin 3 | Antioxidant defense | -1.9 | 1.7 |
| Bax | BCL2 associated X, apoptosis regulator | Pro-apoptotic protein | 2.2 | -1.7 |
| Cycs | Cytochrome c, somatic | Apoptosis and electron transport | -1.7 | 1.4 |
Experimental Protocols
In Vivo Mouse Model for Transcriptomic Analysis[8]
-
Animal Model: Male B6C3F1 mice.
-
Treatment Groups:
-
Control: Saline injections.
-
Dexrazoxane only: 60 mg/kg dexrazoxane intraperitoneally 30 minutes before each weekly saline injection for 8 weeks.
-
Doxorubicin only: 3 mg/kg doxorubicin intravenously weekly for 8 weeks (cumulative dose of 24 mg/kg).
-
Doxorubicin + Dexrazoxane: 60 mg/kg dexrazoxane intraperitoneally 30 minutes before each weekly 3 mg/kg intravenous doxorubicin dose for 8 weeks.
-
-
Tissue Collection: One week after the last dose, hearts were excised, and cardiac mitochondria were isolated.
-
RNA Isolation and Analysis: Total RNA was extracted from isolated mitochondria, and transcript levels of mitochondria-related genes were evaluated using a custom PCR array.
In Vitro Cardiomyocyte Model for miRNA and Protein Analysis[5][6]
-
Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) were isolated and cultured.
-
Treatment Groups:
-
Control: No treatment.
-
Dexrazoxane only: 200 μM dexrazoxane for 24 hours.
-
Doxorubicin only: 1 μM doxorubicin for 24 hours.
-
Doxorubicin + Dexrazoxane: Pre-treatment with 200 μM dexrazoxane for 1 hour, followed by co-incubation with 1 μM doxorubicin for 24 hours.
-
-
Analysis:
-
qRT-PCR: Total RNA was extracted, and the expression levels of miR-17-5p were quantified.
-
Western Blot: Protein lysates were collected to measure the expression levels of PTEN, cleaved caspase-3, and other apoptosis-related proteins.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the experimental workflow and the key signaling pathways influenced by dexrazoxane.
Caption: Experimental workflow for in vivo and in vitro studies.
Caption: Dexrazoxane's inhibition of the TOP2B pathway.
Caption: The miR-17-5p/PTEN signaling pathway modulated by dexrazoxane.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexrazoxane Protects Cardiomyocyte from Doxorubicin-Induced Apoptosis by Modulating miR-17-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early transcriptional changes in cardiac mitochondria during chronic doxorubicin exposure and mitigation by dexrazoxane in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Dexrazoxane in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of dexrazoxane (B1684449) in preclinical models of chemotherapy-induced cardiotoxicity. By summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways, this document aims to equip researchers with the necessary information to evaluate the potential of dexrazoxane as a cardioprotective agent.
Quantitative Efficacy of Dexrazoxane in Preclinical Models
Dexrazoxane has been extensively studied in various animal models for its ability to mitigate the cardiotoxic effects of anthracyclines, primarily doxorubicin (B1662922). The following tables summarize the key quantitative findings from these preclinical studies, focusing on cardiac function, serum biomarkers, and histopathological changes.
Table 1: Effect of Dexrazoxane on Cardiac Function in Rodent Models of Doxorubicin-Induced Cardiotoxicity
| Animal Model | Doxorubicin (DOX) Dose | Dexrazoxane (DEX) Dose/Ratio | Key Cardiac Function Parameters | Results (DOX + DEX vs. DOX alone) | Reference |
| Rat (F344) | Not specified | Not specified | Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS) | Significantly higher LVEF and FS | [1] |
| Rat (Sprague-Dawley) | 1 mg/kg/week for 7 weeks | 5:1 to 20:1 (DEX:DOX) | Cardiomyopathy Score | Significant reduction in cardiomyopathy score | [2] |
| Mouse | 2 or 4 mg/kg (10 doses over 7 weeks) | 5:1, 10:1, 20:1 (DEX:DOX) | Mean Total Score (MTS) for Cardiomyopathy | Dose-dependent decrease in MTS | [2] |
| Young Rat (Sprague-Dawley) | 3 mg/kg (single dose) | 60 mg/kg (20:1) | Heart weight to body weight ratio, Apoptosis markers (BAX, BNIP1) | No reduction in cardiac damage; increased heart weight to body weight ratio and apoptosis markers in females | [3] |
Table 2: Effect of Dexrazoxane on Cardiac Biomarkers in Preclinical Models
| Animal Model | Doxorubicin (DOX) Dose | Dexrazoxane (DEX) Dose/Ratio | Biomarker | Results (DOX + DEX vs. DOX alone) | Reference |
| Rat (F344) | Not specified | Not specified | Malondialdehyde (MDA), Cardiac Troponin I (cTnI) | Significantly lower serum levels of MDA and cTnI | [1] |
| Rat | 20 mg/kg (IP) | 200 mg/kg (IP) | Cardiac Troponin-I (cTn-I), Glutathione (GSH) | Reduced cTn-I, Restored GSH | [4] |
| Children (Clinical Study) | 30 mg/m² (10 doses) | 300 mg/m² | Serum Cardiac Troponin T | Elevated in 21% of DEX group vs. 50% in DOX alone group | [5] |
Table 3: Comparison of Dexrazoxane with Other Cardioprotective Agents in Preclinical Models
| Animal Model | Cardioprotective Agent | Doxorubicin (DOX) Dose | Key Efficacy Parameter | Results | Reference |
| Rat | Enalapril (B1671234) | 20 mg/kg (IP) | Cardiac Troponin-I (cTn-I), Glutathione (GSH), Cardiac Necrosis | Dexrazoxane was more effective than enalapril in reducing cardiotoxicity | [4] |
| Rat | Metoprolol | Myocardial Infarction Model (not DOX) | Infarct Size, LVEF | Both agents show positive impact in their respective contexts, but not directly compared for DOX-cardiotoxicity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key preclinical studies assessing dexrazoxane's efficacy.
Chronic Doxorubicin-Induced Cardiotoxicity Model in Rats
-
Animal Model: Male Sprague-Dawley rats.[2]
-
Drug Administration:
-
Long-Term Observation: Animals were observed for up to 35 weeks to monitor the progression of cardiomyopathy.[2]
-
Efficacy Assessment: Cardioprotection was evaluated through qualitative and quantitative morphological grading of the heart tissue.[2]
Acute Doxorubicin-Induced Cardiotoxicity Model in Rats
-
Animal Model: Male rats.[4]
-
Drug Administration:
-
A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg was administered on day 7.[4]
-
Dexrazoxane was given intraperitoneally at a dose of 200 mg/kg, three times a week for seven days prior to doxorubicin administration.[4]
-
Enalapril, as a comparator, was administered orally at 2 mg/kg for 7 days.[4]
-
-
Efficacy Assessment: Cardiac biomarkers (Troponin-I, Glutathione) and cardiac tissue necrosis were measured at the end of the experiment.[4]
Doxorubicin and Trastuzumab Co-treatment Model in Rats
-
Animal Model: F344 rats.[1]
-
Drug Administration:
-
Animals were divided into a control group, a doxorubicin + herceptin (trastuzumab) group, and a doxorubicin + herceptin + dexrazoxane group.[1]
-
-
Efficacy Assessment:
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying doxorubicin-induced cardiotoxicity and the protective effects of dexrazoxane is essential for targeted drug development. The following diagrams, generated using Graphviz, illustrate these complex interactions and a typical experimental workflow.
Caption: Doxorubicin-induced cardiotoxicity and dexrazoxane's protective mechanisms.
References
- 1. Cardiac protective effects of dexrazoxane on animal cardiotoxicity model induced by anthracycline combined with trastuzumab is associated with upregulation of calpain-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. neuroquantology.com [neuroquantology.com]
- 5. The effect of dexrazoxane on myocardial injury in doxorubicin-treated children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dexrazoxane (Hydrochloride)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemotherapeutic agents like Dexrazoxane (Hydrochloride) is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to minimize exposure risks and ensure compliance with regulatory standards. Dexrazoxane is classified as a cytotoxic drug, meaning it is toxic to cells, and may also be considered mutagenic, carcinogenic, or toxic for reproduction.[1] Consequently, its waste is categorized as hazardous or special waste and requires stringent disposal protocols.[2]
Improper disposal, such as flushing down drains or discarding in regular trash, can lead to environmental contamination and pose a significant risk to human health.[3] Regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), have established clear guidelines for the management of pharmaceutical waste to prevent such occurrences.[3]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is crucial to prevent dermal contact, inhalation, or ingestion of the hazardous material.[4] The usual precautions for handling antineoplastic agents should be strictly followed.[5]
Recommended PPE includes:
-
Gloves: Chemo-protectant gloves, preferably with reinforced fingertips and long cuffs.[6]
-
Gown: A long-sleeved, impermeable gown that is cuffed and can be secured at the back.[6]
-
Eye and Face Protection: Safety goggles with side-shields or a full-face shield.[4][6]
-
Respiratory Protection: A suitable respirator (e.g., P2/N95) should be used, especially when there is a risk of generating dust or aerosols.[7][8]
All handling should be conducted in a well-ventilated area, preferably within a certified biological safety cabinet or a designated containment area to minimize exposure.[4][9]
Summary of Dexrazoxane (Hydrochloride) Disposal and Safety Parameters
For quick reference, the following table summarizes key data related to the safe handling and disposal of Dexrazoxane (Hydrochloride).
| Parameter | Specification |
| Waste Classification | Hazardous/Special Waste, Cytotoxic Waste[1][2] |
| Primary Disposal Method | High-Temperature Incineration[1] |
| Hazard Codes (Example) | Toxic (HP6), Carcinogenic (HP7), Toxic for Reproduction (HP10), Mutagenic (HP11)[1] |
| Prohibited Disposal | Sewering (down the drain), mixing with general waste[2][3] |
| PPE Requirements | Chemo-protectant gloves, impermeable gown, eye/face protection, respiratory protection[4][6][7] |
| Waste Containers | Clearly labeled, leak-proof, puncture-resistant (for sharps). Often color-coded: yellow containers with purple lids for cytotoxic waste.[1][2] |
| Accidental Spills | Contain spill, absorb with inert material, decontaminate area, and dispose of cleanup materials as hazardous waste.[4][10] |
Step-by-Step Disposal Protocol for Dexrazoxane (Hydrochloride)
The following protocol outlines the necessary steps for the safe disposal of Dexrazoxane (Hydrochloride) and materials contaminated with it.
1. Segregation of Waste:
-
Immediately after use, all items contaminated with Dexrazoxane must be segregated from other waste streams.[2]
-
This includes unused or expired drug vials, syringes, needles, IV bags and tubing, contaminated gloves, gowns, and any other materials that have come into contact with the drug.[6]
2. Use of Designated Cytotoxic Waste Containers:
-
Place all non-sharp cytotoxic waste into designated, clearly labeled, leak-proof bags or containers.[1][7] These are often yellow and marked with the cytotoxic waste symbol.
-
Any sharps, such as needles or broken vials, must be placed directly into a puncture-resistant cytotoxic sharps container.[1][6] These containers are typically yellow with a purple lid.[1]
-
Do not overfill waste containers.
3. Container Sealing and Labeling:
-
Once a container is full (typically three-quarters), it should be securely sealed to prevent any leakage.
-
Ensure all containers are clearly labeled with their contents ("Cytotoxic Waste") and the date of sealing.
4. Storage of Waste:
-
Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area away from general traffic.
-
This storage area should be clearly marked with appropriate hazard symbols.
5. Professional Waste Removal:
-
Arrange for the collection and disposal of the cytotoxic waste by a licensed and certified hazardous waste transporter.[1]
-
Hazardous waste must be accompanied by a hazardous waste consignment note until it reaches its final disposal location.[1]
6. Final Disposal:
-
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration at a permitted treatment facility.[1][3] This process ensures the complete destruction of the hazardous chemical compounds.
7. Documentation:
-
Maintain accurate records of all cytotoxic waste generated and disposed of, including quantities, dates, and disposal manifests, in accordance with institutional and regulatory requirements.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Dexrazoxane (Hydrochloride).
Caption: Workflow for the safe disposal of Dexrazoxane waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Dexrazoxane | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. northamerica.covetrus.com [northamerica.covetrus.com]
Essential Safety and Operational Guidance for Handling Dexrazoxane (Hydrochloride)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Dexrazoxane (Hydrochloride), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling Dexrazoxane (Hydrochloride), a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Protective Gloves | Chemical-resistant, impervious gloves are required. For activities with a potential for leaking or splashing, such as compounding and administration, double gloving is recommended.[1][2] Gloves should be tested for use with chemotherapy drugs.[1] |
| Eyes | Safety Goggles with Side-Shields | To prevent exposure to liquid splashes, mists, gases, or dusts.[3][4] |
| Body | Impervious Clothing / Gown | A protective gown, shown to be resistant to permeability by hazardous drugs, is required when there is a risk of splashing or contamination.[2][3] |
| Respiratory | Suitable Respirator | A respirator should be used in areas with inadequate ventilation or when there is a risk of inhaling dust or aerosols.[3][5] For compromised oral dosage forms (e.g., crushing tablets), an N95 respirator is recommended if not handled in a containment primary engineering control.[2] |
Operational Plan: Safe Handling and Administration
Adherence to strict procedural guidelines is necessary to ensure safety during the handling and administration of Dexrazoxane (Hydrochloride).
Preparation and Handling:
-
Engineering Controls : Whenever possible, handle Dexrazoxane (Hydrochloride), especially in powdered form, within a containment primary engineering control (C-PEC) such as a chemical fume hood or a biological safety cabinet (BSC).[1] If a C-PEC is not available, ensure the work is done in a well-ventilated area.[3][5]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and mucous membranes.[3][6] Do not eat, drink, or smoke in areas where the compound is handled.[3][5]
-
Reconstitution : When reconstituting the lyophilized powder, follow the specific instructions provided with the product. For example, ZINECARD® is reconstituted with Sterile Water for Injection, USP.[7]
-
Spills : In the event of a spill, evacuate the area. Wear appropriate PPE, including a respirator, to clean up the spill. Absorb liquids with an inert material and place all contaminated materials in a sealed container for disposal.[3][5]
Emergency Procedures:
-
Skin Contact : If the powder or solution comes into contact with the skin, immediately wash the affected area thoroughly with soap and water.[6][8] Remove contaminated clothing.[9]
-
Eye Contact : In case of eye contact, immediately flush the eyes with large amounts of water for several minutes, holding the eyelids open.[3] Seek medical attention.[3]
-
Inhalation : If dust or aerosols are inhaled, move the individual to fresh air.[3][9] If irritation or discomfort persists, seek medical attention.[5]
-
Ingestion : If swallowed, rinse the mouth with water.[3] Do not induce vomiting.[9] Seek immediate medical attention.[9]
Disposal Plan
The disposal of Dexrazoxane (Hydrochloride) and any contaminated materials must be handled with care to prevent environmental contamination and potential exposure.
-
Waste Classification : Dexrazoxane (Hydrochloride) is considered a hazardous drug, and all waste should be treated as such.[1]
-
Container Disposal : Empty vials and containers may retain product residue and should be disposed of in a way that prevents exposure.[10] Follow procedures for the disposal of anticancer drugs.[6][8]
-
Unused Solutions : Discard any unused reconstituted or diluted solutions.[6][8]
-
Contaminated Materials : All materials used in the handling process, such as gloves, gowns, and cleaning materials, should be placed in a designated hazardous waste container and disposed of according to local, state, and federal regulations.[4]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of Dexrazoxane (Hydrochloride).
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. pogo.ca [pogo.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. punchout.medline.com [punchout.medline.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. globalrph.com [globalrph.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 10. northamerica.covetrus.com [northamerica.covetrus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
